molecular formula C16H23NO5 B020066 T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate CAS No. 78266-81-6

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Katalognummer: B020066
CAS-Nummer: 78266-81-6
Molekulargewicht: 309.36 g/mol
InChI-Schlüssel: FXRLWSYREBUSNL-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, also known as this compound, is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRLWSYREBUSNL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445200
Record name AG-H-14083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78266-81-6
Record name AG-H-14083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical protocol for the synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, a valuable chiral intermediate in the fields of peptide synthesis and pharmaceutical chemistry.[1] Its stereospecific structure, featuring a tert-butyl ester, a benzyloxycarbonyl (Cbz) protected amine, and a primary hydroxyl group, makes it a critical building block for the development of complex, biologically active molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the procedural choices.

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that demands careful control of stereochemistry. The most common and cost-effective strategies commence with a readily available chiral precursor, L-aspartic acid. This approach ensures the desired (2S) configuration in the final product. The overall synthetic pathway can be broken down into four key transformations:

  • N-Protection: The selective protection of the α-amino group of L-aspartic acid with a benzyloxycarbonyl (Cbz) group.

  • Anhydride Formation: The cyclization of the N-protected aspartic acid to form N-benzyloxycarbonyl-L-aspartic anhydride.

  • Selective Reduction: The regioselective reduction of the anhydride to the corresponding γ-lactone, N-Cbz-(S)-homoserine lactone.

  • Ring-Opening Esterification: The Lewis acid-catalyzed ring-opening of the lactone with tert-butanol to yield the final product.

This strategic sequence is designed to efficiently install the required functional groups while preserving the critical stereocenter.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Anhydride Formation cluster_2 Step 3: Selective Reduction cluster_3 Step 4: Ring-Opening Esterification A L-Aspartic Acid B N-Cbz-L-Aspartic Acid A->B  Benzyl Chloroformate, Base C N-Cbz-L-Aspartic Anhydride B->C  Acetic Anhydride D N-Cbz-(S)-Homoserine Lactone C->D  Sodium Borohydride E This compound D->E  tert-Butanol, Lewis Acid

Figure 1: Overall synthetic workflow from L-aspartic acid.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
ReagentGradeSupplier
L-Aspartic Acid≥99%Sigma-Aldrich
Benzyl Chloroformate≥98%Acros Organics
Sodium BicarbonateACS ReagentFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Acetic Anhydride≥99%J.T. Baker
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Sodium Borohydride≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
tert-Butanol≥99.5%Sigma-Aldrich
Boron Trifluoride Etherate (BF₃·OEt₂)≥46.5% BF₃ basisSigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich
Silica Gel230-400 meshSorbent Technologies
Step 1: N-Benzyloxycarbonyl-L-Aspartic Acid (Cbz-L-Asp)

Rationale: The protection of the amino group is the crucial first step to prevent its participation in subsequent reactions, thereby enabling selective modification of the carboxylic acid groups. The Cbz group is chosen for its stability under the conditions of the subsequent steps and its facile removal by catalytic hydrogenation if required in downstream applications.

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-aspartic acid (133.1 g, 1.0 mol) in a solution of sodium bicarbonate (168 g, 2.0 mol) in 500 mL of deionized water.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add benzyl chloroformate (187.6 g, 1.1 mol) dropwise from the addition funnel over a period of 2-3 hours, while vigorously stirring. Maintain the pH of the reaction mixture between 8 and 9 by the concurrent addition of a 2 M sodium hydroxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with dichloromethane (2 x 200 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid, keeping the solution cool in an ice bath. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water (3 x 150 mL), and dry under vacuum to yield N-benzyloxycarbonyl-L-aspartic acid as a white solid.

Expected YieldPurity
85-90%>98% (by NMR)
Step 2: N-Benzyloxycarbonyl-L-Aspartic Anhydride

Rationale: The formation of the cyclic anhydride activates the β-carboxylic acid group for selective reduction. Acetic anhydride is a common and effective dehydrating agent for this transformation.

Procedure:

  • Suspend N-benzyloxycarbonyl-L-aspartic acid (267.2 g, 1.0 mol) in anhydrous toluene (300 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add acetic anhydride (112.3 g, 1.1 mol) to the suspension.[2]

  • Heat the mixture to 50-60 °C and stir for 4-6 hours, or until the reaction mixture becomes a clear solution.[2]

  • Cool the solution to room temperature and then place it in an ice bath for 1-2 hours to allow the product to crystallize.

  • Collect the crystalline product by vacuum filtration, wash with cold anhydrous diethyl ether (2 x 100 mL), and dry under vacuum to afford N-benzyloxycarbonyl-L-aspartic anhydride as a white crystalline solid.

Expected YieldMelting Point
90-95%123-124 °C[3]
Step 3: N-Cbz-(S)-Homoserine Lactone

Rationale: The selective reduction of the anhydride to the lactone is a key step. Sodium borohydride is a mild and selective reducing agent that can achieve this transformation without affecting the Cbz protecting group.[3][4] The reduction occurs preferentially at one of the carbonyl groups of the anhydride, followed by intramolecular cyclization to form the stable γ-lactone.

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-benzyloxycarbonyl-L-aspartic anhydride (249.2 g, 1.0 mol) in anhydrous tetrahydrofuran (THF) (1 L).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of sodium borohydride (18.9 g, 0.5 mol) in 200 mL of a 3:1 mixture of THF and water.

  • Slowly add the sodium borohydride solution dropwise to the anhydride solution over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH of the mixture is approximately 7.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 300 mL).

  • Combine the organic extracts, wash with brine (200 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Cbz-(S)-homoserine lactone as a viscous oil or a low-melting solid. This crude product is often of sufficient purity for the next step.

Expected YieldPurity
80-85%>95% (by NMR)
Step 4: this compound

Rationale: The final step involves the ring-opening of the lactone with tert-butanol to form the t-butyl ester. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate, which activates the carbonyl group of the lactone towards nucleophilic attack by the sterically hindered tert-butanol.

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude N-Cbz-(S)-homoserine lactone (235.2 g, 1.0 mol) in anhydrous tert-butanol (500 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add boron trifluoride etherate (14.2 g, 0.1 mol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (200 mL).

  • Remove the excess tert-butanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 300 mL).

  • Combine the organic extracts, wash with brine (200 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil.

Purification

Rationale: The crude product is purified by column chromatography on silica gel to remove any unreacted starting material, byproducts, and the Lewis acid catalyst.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Expected YieldPurity
70-80% (after purification)>98% (by HPLC and NMR)

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the t-butyl group (a singlet at ~1.45 ppm), the benzylic protons of the Cbz group (a singlet at ~5.1 ppm), the aromatic protons (a multiplet at ~7.3 ppm), and the protons of the butyrate backbone.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule with their expected chemical shifts.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the calculated mass of the product.

  • Optical Rotation: The specific rotation of the final product should be measured to confirm its enantiomeric purity.

Safety and Handling

  • Benzyl chloroformate is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

  • Boron trifluoride etherate is corrosive and moisture-sensitive.

  • All solvents are flammable and should be handled away from ignition sources.

Conclusion

This in-depth technical guide provides a robust and reliable protocol for the synthesis of this compound starting from L-aspartic acid. By carefully following the described procedures and understanding the rationale behind each step, researchers can confidently produce this important chiral building block for their drug discovery and development endeavors. The self-validating nature of the protocol, with clear expected outcomes and characterization checkpoints, ensures the integrity of the final product.

References

  • PrepChem. Synthesis of N-benzyloxycarbonyl-L-aspartic anhydride. Available at: [Link].

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available at: [Link].

  • Journal of the Chemical Society D: Chemical Communications. Sodium borohydride reduction of glycidic esters and lactones. Available at: [Link].

  • MDPI. Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Available at: [Link].

  • Chemdad. N-CARBOBENZYLOXY-L-ASPARTIC ANHYDRIDE. Available at: [Link].

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, a chiral intermediate of significant value in pharmaceutical and synthetic chemistry. The document details its core physicochemical properties, provides validated protocols for its synthesis and analytical characterization, and discusses its chemical reactivity and handling. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to support its effective application in complex organic synthesis.

Introduction & Strategic Importance

Molecular Overview

This compound (CAS No. 78266-81-6) is a structurally sophisticated molecule featuring three critical functional groups: a tert-butyl ester, a benzyloxycarbonyl (Cbz) protected amine, and a primary hydroxyl group.[1] The defined (2S) stereochemistry at the alpha-carbon is crucial, rendering it a valuable chiral building block for synthesizing enantiomerically pure pharmaceutical agents.[1] Its utility stems from the orthogonal nature of its protecting groups, which allows for selective deprotection and modification at different sites of the molecule.

Significance in Pharmaceutical and Chemical Synthesis

The compound serves as a cornerstone intermediate in the multi-step synthesis of complex bioactive molecules, including peptide analogues, antibiotics, and protease inhibitors.[1][2] The strategic placement of the hydroxyl group allows for further chain extension or cyclization, while the protected amino acid core provides a scaffold for peptide coupling reactions.[2] The stability of the Cbz and tert-butyl groups under various reaction conditions makes it a reliable component in lengthy synthetic pathways.[2] Its application extends to mechanistic studies of enzyme-catalyzed reactions, where its specific structure can be used to probe enzyme-substrate interactions.[1]

Core Physicochemical Properties

A thorough understanding of the compound's properties is essential for its proper storage, handling, and application in experimental work.

Identity and Structure

The fundamental identifiers and structural properties are summarized below.

PropertyValueSource
IUPAC Name tert-butyl (2S)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoate[3]
Synonyms S-Cbz HABA t-butyl ester, this compound[1][3]
CAS Number 78266-81-6[1][2][4]
Molecular Formula C₁₆H₂₃NO₅[3][5][6]
Molecular Weight 309.36 g/mol [3]
Physical and Thermal Properties
PropertyValueRationale & Handling Insights
Appearance Not specified; typically a white to off-white solid or viscous oil.Visual inspection is a first-pass purity check.
Solubility Soluble in Chloroform and Dichloromethane.[5][6][7] Facilitates use in organic-phase reactions and purification by silica gel chromatography.
Thermal Stability Decomposes at temperatures >150°C.[1] Avoid high temperatures during purification (e.g., distillation) and storage.
Storage Long-term storage recommended at -20°C. May be stored at room temperature for short periods.[2][5][6] Cold storage minimizes potential degradation over time. Vials should be centrifuged before opening to recover all product.[5][6]

Synthesis and Purification Workflow

The synthesis of this intermediate requires a strategic approach to protect the amine and carboxylic acid functionalities of the starting material, (2S)-2-amino-4-hydroxybutyric acid, to enable selective reactions.

Rationale for Synthetic Strategy

The synthetic pathway is designed for regioselectivity. The amine is first protected with the Cbz group, which is stable under the subsequent esterification conditions but can be removed later via hydrogenolysis. The carboxylic acid is then converted to a tert-butyl ester. This ester is resistant to basic and nucleophilic conditions but is easily cleaved with acid, providing an orthogonal deprotection strategy relative to the Cbz group. This dual protection is fundamental to its role as a versatile intermediate.[1]

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for N-protection and esterification.[1]

  • N-Protection of (2S)-2-amino-4-hydroxybutyric acid:

    • Dissolve (2S)-2-amino-4-hydroxybutyric acid (1.0 eq) in a biphasic system of water and dichloromethane (1:1 v/v).

    • Cool the mixture to 0°C in an ice bath.

    • Add sodium bicarbonate (2.5 eq) to maintain the pH between 8 and 9.

    • Slowly add benzyloxycarbonyl chloride (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, wash with 1M HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected intermediate.

  • Tert-butyl Esterification:

    • Dissolve the crude Cbz-protected acid from the previous step in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C.

    • Add tert-butyl alcohol (1.5 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction at 0-5°C for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate and wash with cold THF.

    • Concentrate the filtrate under reduced pressure.

Purification and Validation

The crude product is purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Thin-layer chromatography (TLC) is used to monitor the reaction progress and identify fractions containing the pure product. Purity is then validated using HPLC.

Workflow Diagram: Synthesis and Purification```dot

G cluster_synthesis Synthesis Stage cluster_purification Purification & Validation A Start: (2S)-2-amino-4-hydroxybutyric acid B Step 1: N-Protection Reagents: Cbz-Cl, NaHCO₃ Solvent: H₂O/DCM A->B C Intermediate: Cbz-(2S)-amino-4-hydroxybutyric acid B->C D Step 2: Esterification Reagents: t-BuOH, DCC, DMAP Solvent: Anhydrous THF C->D E Crude Product: T-Butyl (2S)-2-[(Cbz)-amino]-4-hydroxybutyrate D->E F Filtration (Remove DCU byproduct) E->F G Column Chromatography (Silica Gel) F->G H Purity Check (HPLC) G->H I Final Product H->I

Caption: A typical analytical characterization workflow.

Chemical Reactivity and Handling

The utility of this compound is defined by the selective reactivity of its functional groups.

Stability and Deprotection Strategies

The molecule is designed with orthogonal protecting groups, allowing for selective removal. [1]* Cbz Group (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol). This condition is mild and typically does not affect the tert-butyl ester.

  • Tert-butyl Ester: Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane). This condition leaves the Cbz group intact.

Reactivity of the Hydroxyl Group

The free primary hydroxyl group is a key site for further modification. It can undergo:

  • Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using reagents like Dess-Martin periodinane or TEMPO. [1]* Esterification/Etherification: Can be acylated or alkylated to introduce other functional groups or link to other molecules.

Diagram: Orthogonal Deprotection Logic

G Start Cbz-Protected Amine Core Scaffold (2S)-4-hydroxybutyrate Tert-butyl Ester Prod_A Free Amine Core Scaffold Tert-butyl Ester Start:Cbz->Prod_A H₂, Pd/C (Hydrogenolysis) Prod_B Cbz-Protected Amine Core Scaffold Free Carboxylic Acid Start:tBu->Prod_B TFA/DCM (Acidolysis)

Caption: Orthogonal deprotection pathways.

Conclusion

This compound is a high-value chiral intermediate whose physicochemical properties are ideally suited for complex, multi-step organic synthesis. Its well-defined structure, characterized by orthogonal protecting groups and a reactive hydroxyl moiety, provides synthetic chemists with significant flexibility. The protocols and data presented in this guide offer a robust framework for the successful synthesis, characterization, and strategic application of this compound in advanced research and drug development.

References

  • This compound | 78266-81-6 | Benchchem. (Source not publicly available)
  • This compound - Data Sheet. (Source not publicly available)
  • (2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid - PubChem. [Link]

  • S-Cbz HABA t-butyl ester | C16H23NO5 | CID 58279898 - PubChem. [Link]

  • t-Butyl (2S)-2-[(Benzyloxycarbonylamino)
  • B8996-45 this compound - CAS - United States Biological. (Source not publicly available)
  • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | C13H25NO5 | CID - PubChem. [Link]

  • (2S)-tert-butyl 2-[N-Boc-amino]-4-hydroxybutanoate - Sunway Pharm Ltd. (Source not publicly available)
  • This compound - MySkinRecipes. (Source not publicly available)
  • This compound | CAS 78266-81-6 | SCBT. (Source not publicly available)

Sources

An In-depth Technical Guide to T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, identified by its CAS number 78266-81-6, is a strategically important chiral intermediate in modern organic and medicinal chemistry.[1] Its structure is a masterful combination of functionalities: a defined stereocenter, orthogonally protected amino and carboxyl groups, and a reactive primary hydroxyl group. This unique arrangement makes it an invaluable building block for the synthesis of complex, biologically active molecules where precise three-dimensional architecture is paramount for function and safety.[2][3]

Living systems, rich in chiral macromolecules like proteins, exhibit strict stereoselectivity, making chiral building blocks indispensable in drug development.[4] More than half of all small-molecule drugs are chiral, and regulatory bodies like the FDA mandate careful evaluation of stereoisomers to ensure therapeutic efficacy and minimize off-target toxicity.[4] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Handling Properties

Proper characterization and handling are foundational to successful synthesis. The key properties of this compound are summarized below. It is crucial to validate the identity and purity of each batch using the analytical methods described later in this guide.

PropertyValueSource(s)
CAS Number 78266-81-6[1][5]
Molecular Formula C16H23NO5[5][6]
Molecular Weight 309.36 g/mol [1][7]
Appearance Colourless Oil[5]
InChI Key FXRLWSYREBUSNL-ZDUSSCGKSA-N[1][7]
Solubility Soluble in Chloroform, Dichloromethane[5][6]
Storage Recommended long-term storage at -20°C. May be stored at room temperature for short periods only.[5][6][8]

The Strategic Importance of the Molecular Architecture

The utility of this building block stems from the specific roles of its constituent parts. Understanding the chemistry of these functional groups is key to exploiting its synthetic potential.

The (2S)-Stereocenter: The Foundation of Chirality

The "(2S)" designation defines the absolute configuration at the alpha-carbon, which is critical for ensuring the stereochemical purity of the final drug candidate.[9] This pre-defined chirality, often sourced from the natural chiral pool like amino acids, allows chemists to construct complex molecules without the need for difficult chiral separations or asymmetric syntheses at later stages.[2][9] This approach accelerates research and development by enabling the targeted design of molecules that complement biological targets with high specificity.[4]

The Protecting Groups: Enabling Selective Reactions

The core of this molecule's utility lies in its two protecting groups, which are "orthogonal"—meaning one can be removed under conditions that leave the other intact. This allows for precise, stepwise chemical modifications.

  • The Benzyloxycarbonyl (Cbz) Group: The Cbz group is a robust and widely used protecting group for amines, often introduced using benzyl chloroformate (Cbz-Cl).[10][11][12] Its primary advantages include the high crystallinity it often imparts to intermediates, simplifying purification, and its stability to a wide range of non-reductive conditions.[10][11] The Cbz group is typically removed via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), a mild method that liberates the free amine while leaving the acid-labile t-butyl ester untouched.[13][14]

  • The Tert-Butyl (t-Butyl) Ester: The t-butyl ester is a sterically hindered group that provides excellent protection for the carboxylic acid.[15] It is highly stable to basic, nucleophilic, and reductive conditions, making it compatible with a broad array of synthetic transformations.[15] Its removal is conveniently achieved under acidic conditions (e.g., trifluoroacetic acid), which do not affect the Cbz group.[16] This orthogonality between the Cbz and t-butyl groups is a cornerstone of its synthetic value.

The Primary Hydroxyl Group: The Point of Elaboration

With the amino and carboxyl groups masked, the primary hydroxyl group at the C4 position becomes the primary site for chemical modification. This allows for a variety of transformations, such as:

  • Oxidation to the corresponding aldehyde or carboxylic acid.

  • Esterification or Etherification to introduce new side chains.

  • Conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.

  • Coupling reactions to extend the carbon skeleton.

This strategic arrangement is visualized in the logical relationship diagram below.

G Cbz Cbz Group (Amine Protection) Cbz_prop Stable to Acid/Base Removed by Hydrogenolysis Cbz->Cbz_prop Enables tBu t-Butyl Ester (Acid Protection) tBu_prop Stable to Base/Reduction Removed by Acid tBu->tBu_prop Enables OH Hydroxyl Group (Reactive Site) OH_prop Site for Elaboration (Oxidation, Substitution, etc.) OH->OH_prop Enables Chiral (2S)-Center (Stereocontrol) Chiral_prop Defines Biological Specificity Chiral->Chiral_prop Dictates SynthesisWorkflow start L-Aspartic Acid step1 Protection of Amine (e.g., Cbz-Cl, Base) start->step1 intermediate1 N-Cbz-L-Aspartic Acid step1->intermediate1 step2 Selective Reduction of α-Carboxylic Acid (e.g., BH₃·THF) intermediate1->step2 intermediate2 N-Cbz-L-Homoserine step2->intermediate2 step3 Esterification with t-Butyl Source (e.g., t-Butyl Acetate, Acid Catalyst) intermediate2->step3 product Target Compound (CAS 78266-81-6) step3->product purify Purification (Silica Gel Chromatography) product->purify

Caption: A representative synthetic pathway from L-Aspartic Acid.

Experimental Protocol: Synthesis from N-Cbz-L-Homoserine

This protocol details the final esterification step, a critical transformation for installing the t-butyl protecting group. The causality for reagent choice is rooted in efficiency and compatibility with the existing Cbz group. Tert-butyl acetate serves as both a reagent and solvent, and a strong acid catalyst like perchloric or bis(trifluoromethanesulfonyl)imide is used to facilitate the reaction. [15][16][17] Materials:

  • N-Cbz-L-Homoserine

  • Tert-butyl acetate

  • Perchloric acid (70%) or Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Cbz-L-Homoserine (1 equivalent) in tert-butyl acetate (serving as the solvent).

  • Catalyst Addition: Cool the solution in an ice bath (0°C). Slowly add the acid catalyst. For example, add perchloric acid (e.g., 0.1 equivalents) dropwise. The use of a strong acid protonates the carboxylic acid, making it more electrophilic and susceptible to attack by the weakly nucleophilic tert-butanol (formed in situ or present). [15]3. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This neutralizes the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Analytical Characterization for Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the quality of a chiral building block intended for drug development. [9]A combination of spectroscopic methods is employed to confirm the structure and assess purity. [1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the Cbz group, the t-butyl singlet, and the diastereotopic protons of the butyrate chain. The ¹³C NMR provides confirmation of all carbon atoms in the molecule. [1][18][19]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks include a broad O-H stretch (hydroxyl), N-H stretch (carbamate), and strong C=O stretches for both the carbamate and the ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (e.e., enantiomeric excess) of the compound, ensuring the correct stereoisomer is being used.

Applications in Drug Discovery and Complex Synthesis

The true value of this compound is demonstrated in its application as a precursor to more complex and valuable molecules. [1][20]Its structure is particularly suited for synthesizing modified amino acids, peptide fragments, and heterocyclic systems.

Case Study: Synthesis of a Hydroxylated Statin Side Chain Intermediate

Statins are a class of cholesterol-lowering drugs that often contain a chiral hydroxylated side chain. The title compound can serve as a precursor for such fragments. For instance, (R)-(-)-4-Cyano-3-hydroxybutyrate esters are known intermediates for cholesterol-depressant drugs. [21]While not a direct synthesis, the 4-hydroxybutyrate core is a key structural motif.

The workflow below illustrates a hypothetical, yet chemically sound, pathway where the hydroxyl group is oxidized and the molecule is further elaborated.

ApplicationWorkflow start CAS 78266-81-6 step1 Oxidation of Hydroxyl (e.g., PCC, Dess-Martin) start->step1 intermediate1 (S)-tert-Butyl 2-(Cbz-amino) -4-oxobutanoate step1->intermediate1 step2 Wittig or Horner-Wadsworth- Emmons Reaction intermediate1->step2 intermediate2 Unsaturated Ester Intermediate step2->intermediate2 step3 Asymmetric Reduction of Ketone (if applicable) intermediate2->step3 Optional step4 Deprotection & Further Coupling intermediate2->step4 product Complex Target Molecule (e.g., Statin Side-Chain Analog) step4->product

Sources

Structure elucidation of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral building block in the synthesis of complex peptides and pharmaceutical agents.[1] Its precise molecular architecture, including its stereochemical integrity, is critical for its function and the biological activity of the final drug candidates. This guide provides a comprehensive, methodology-focused exploration of the analytical techniques required for the unambiguous structure elucidation of this compound. Moving beyond a simple listing of methods, this document details the strategic application and interpretation of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). The causality behind the experimental choices is explained to create a self-validating analytical workflow, ensuring the highest degree of scientific integrity for researchers in the field.

The Molecular Blueprint: An Overview

Before delving into the analytical strategy, it is essential to understand the structural features of the target molecule. This compound (Molecular Formula: C₁₆H₂₃NO₅, Molecular Weight: 309.36 g/mol ) is comprised of several key functional components that dictate the analytical approach.[2][3]

  • Chiral Center: The stereocenter at the C2 position in the (S) configuration is paramount for its utility in stereospecific synthesis.

  • Protecting Groups: The amine is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is protected as a tert-butyl ester. These groups prevent unwanted side reactions during synthesis.[1]

  • Reactive Site: The primary hydroxyl group at the C4 position serves as a key handle for further chemical modification.

The confluence of these features—a chiral amino acid derivative backbone, bulky protecting groups, and a reactive hydroxyl moiety—necessitates a multi-faceted analytical approach for complete characterization.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structure elucidation process is not a random application of techniques but a logical progression where each step builds upon the last. This workflow is designed to be a self-validating system, where data from orthogonal methods converge to provide a single, unambiguous structural assignment.

G MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula NMR NMR Spectroscopy (1D & 2D) Map Atomic Connectivity MS->NMR Provides Molecular Formula FTIR FTIR Spectroscopy Identify Key Functional Groups FTIR->NMR Confirms Functional Groups HPLC Chiral HPLC Verify Stereochemical Purity NMR->HPLC Confirms Gross Structure Conclusion Structure Elucidated (Confirmed & Verified) NMR->Conclusion Defines Connectivity HPLC->Conclusion Confirms (S)-Configuration

Caption: Logical workflow for structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

Core Objective: To verify the molecular weight and gain initial structural insights from fragmentation patterns.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with a "soft" ionization technique like Electrospray Ionization (ESI), is the method of choice.[4] It provides a precise mass measurement with minimal initial fragmentation, allowing for clear determination of the molecular ion.

Expected Data & Interpretation

In positive ion mode (ESI+), the primary species observed will be the protonated molecule [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, which can further corroborate the molecular weight.[5] Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide the "fingerprint" of the molecule.

Ion SpeciesFormulaExpected m/zInterpretation
[M+H]⁺ [C₁₆H₂₄NO₅]⁺310.16Protonated Molecular Ion
[M+Na]⁺ [C₁₆H₂₃NO₅Na]⁺332.14Sodium Adduct
[M-C₄H₈]⁺ [C₁₂H₁₆NO₅]⁺254.10Loss of isobutylene from t-butyl group
[M-C₈H₇O₂]⁺ [C₈H₁₇NO₃]⁺175.12Loss of the benzyloxycarbonyl radical
[C₇H₇]⁺ [C₇H₇]⁺91.05Tropylium ion from benzyl group
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., Waters BEH C18).[6]

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • MS/MS: Isolate the precursor ion (m/z 310.16) and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV) to observe fragmentation.

FTIR Spectroscopy: Functional Group Inventory

Core Objective: To rapidly confirm the presence of all key functional groups predicted by the structure.

FTIR is an indispensable tool for identifying characteristic covalent bonds. The presence or absence of specific absorption bands provides direct evidence for the functional groups within the molecule.

Expected Data & Interpretation

The spectrum is expected to show a combination of sharp and broad peaks, each corresponding to a specific vibrational mode.[7]

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
HydroxylO-H stretch3500 - 3200Broad
CarbamateN-H stretch~3300Medium
Aromatic C-HC-H stretch3100 - 3000Sharp
Aliphatic C-HC-H stretch3000 - 2850Sharp
Ester Carbonyl C=O stretch ~1735 Strong, Sharp
Carbamate Carbonyl C=O stretch ~1690 Strong, Sharp
Ester C-OC-O stretch1300 - 1150Strong

The presence of two distinct, strong carbonyl peaks is a critical diagnostic feature, clearly differentiating the ester and carbamate environments.[7][8]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solvent-free amount of the purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.

NMR Spectroscopy: The Definitive Structural Map

Core Objective: To assemble the complete atomic connectivity map of the molecule, confirming the carbon skeleton and the precise placement of all protons.

NMR is the most powerful technique for de novo structure elucidation in solution. A combination of 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC, HMBC) is required for an irrefutable assignment.[9][10]

¹H and ¹³C NMR: Predicted Chemical Shifts

The chemical environment of each nucleus dictates its resonance frequency. The table below summarizes the predicted chemical shifts for the key nuclei in the structure, assuming CDCl₃ as the solvent.

Atom(s)¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)
t-Butyl (CH₃)~1.45singlet9H~28.0
t-Butyl (C)---~82.0
Ester C=O---~171.0
C3-H₂~2.0 - 2.2multiplet2H~35.0
C2-H~4.3multiplet1H~54.0
N-H~5.7doublet1H-
C4-H₂~3.7multiplet2H~59.0
O-Hvariablebroad singlet1H-
Cbz CH₂~5.1singlet2H~67.0
Cbz C=O---~156.0
Cbz Phenyl~7.35multiplet5H~128.0-136.0
2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will reveal a clear correlation pathway from the C2-H proton to the C3-H₂ protons, and from the C3-H₂ protons to the C4-H₂ protons, confirming the butyrate backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for linking the different structural fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

G cluster_tBu t-Butyl Ester cluster_backbone Butyrate Backbone cluster_Cbz Cbz Group tBu_H tBu-H (~1.45 ppm) Ester_CO Ester C=O (~171 ppm) tBu_H->Ester_CO HMBC C2_H C2-H (~4.3 ppm) C3_H2 C3-H₂ (~2.1 ppm) C2_H->C3_H2 COSY Ester_CO2 Ester C=O (~171 ppm) C2_H->Ester_CO2 HMBC C4_H2 C4-H₂ (~3.7 ppm) C3_H2->C4_H2 COSY Cbz_CH2 Cbz-CH₂ (~5.1 ppm) Carbamate_CO Carbamate C=O (~156 ppm) Cbz_CH2->Carbamate_CO HMBC Carbamate_CO->C2_H HMBC

Caption: Key COSY and HMBC correlations for structural assembly.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} spectra until a good signal-to-noise ratio is achieved.

  • 2D Spectra: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. The HMBC experiment should be optimized to detect correlations over a range of 4-10 Hz.

  • Data Processing: Process all spectra using appropriate window functions and perform phase and baseline corrections.

Chiral HPLC: The Final Stereochemical Verification

Core Objective: To confirm the enantiomeric purity and verify the absolute (2S) configuration of the molecule.

The biological activity of chiral molecules is often dependent on a single enantiomer. Therefore, confirming the stereochemical integrity is a non-negotiable step in the characterization of pharmaceutical intermediates.

Methodology & Rationale

Chiral HPLC utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating N-protected amino acid derivatives.[11][12] The CSP forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times and enabling their separation.[11][13]

Expected Data & Interpretation

When the sample is analyzed, the chromatogram should show a single, sharp peak corresponding to the (2S)-enantiomer. The enantiomeric excess (e.e.) can be calculated using the peak areas of the major (S) and minor (R) enantiomers:

e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

For use in pharmaceutical synthesis, an e.e. of >99% is typically required. The identity of the peak can be confirmed by running an authentic racemic standard or a certified reference standard of the (2S)-enantiomer.

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatography:

    • Column: A polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® IE column.[11]

    • Mobile Phase: A normal-phase eluent system, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm (for the benzyl group).

    • Temperature: 25 °C.

Conclusion

The comprehensive structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight, while FTIR spectroscopy offers a rapid check of the constituent functional groups. The core of the structural proof lies in multi-dimensional NMR, which meticulously maps the atomic connectivity. Finally, chiral HPLC provides the crucial validation of stereochemical purity. By following this integrated and self-validating workflow, researchers and drug development professionals can ensure the identity, purity, and stereochemical integrity of this vital synthetic intermediate, thereby upholding the rigorous standards required for pharmaceutical research and development.

References

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. Available at: [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. Available at: [Link]

  • Mass Spectra of Some Carbamate Pesticides. (2020). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]

  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2015). Agilent Technologies. Available at: [Link]

  • FTIR spectra of poly(hydroxy ester) synthesized from (a) DGEPEG and... ResearchGate. Available at: [Link]

  • FTIR of the methyl esters and hydroxylated unsaturated methyl esters. ResearchGate. Available at: [Link]

  • FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). ResearchGate. Available at: [Link]

  • NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. National Institutes of Health (NIH). Available at: [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Available at: [Link]

  • Peptide NMR. University of Regensburg. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv. Available at: [Link]

  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023). YouTube. Available at: [Link]

  • NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Available at: [Link]

  • [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-].* Organic Syntheses Procedure. Available at: [Link]

  • Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates. (2025). ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Role of NMR in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of chiral intermediates is paramount. T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is a key chiral building block, widely employed in the synthesis of complex bioactive molecules, including peptide-based therapeutics.[1][2] Its stereochemical integrity and purity are critical determinants of the efficacy and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, detailed structural elucidation of such organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering not just data, but a field-proven perspective on data acquisition, interpretation, and validation for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

Understanding the NMR spectrum begins with a clear visualization of the molecule's structure and the unique electronic environment of each atom. The benzyloxycarbonyl (Cbz) and t-butyl protecting groups, along with the chiral center and the primary alcohol, create a distinct set of magnetic environments for the hydrogen and carbon nuclei.

To facilitate a clear and unambiguous assignment of the NMR signals, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal are crucial for assigning specific protons. The data presented below is based on typical values observed for this compound in deuterochloroform (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.35m5H-Aromatic (C₆H₅)
~5.40d1H~8.0NH
5.12s2H-Cbz-CH₂
~4.30m1H-H-2 (α-CH)
~3.70m2H-H-4 (CH₂-OH)
~2.05m1H-H-3a
~1.85m1H-H-3b
1.45s9H-t-Butyl (3 x CH₃)
Variablebr s1H-OH

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃).

Expert Interpretation of ¹H NMR Signals:
  • Aromatic Protons (δ ~7.35 ppm): The five protons of the phenyl group on the Cbz protecting group resonate as a complex multiplet in the aromatic region. Their chemical equivalence is lifted by the rest of the molecule, but the coupling between them often results in an overlapping pattern that is reported as a multiplet.

  • Amide Proton (δ ~5.40 ppm): The proton attached to the nitrogen (NH) typically appears as a doublet due to coupling with the single proton on the adjacent chiral carbon (H-2). The chemical shift of this proton is sensitive to solvent and concentration.

  • Benzyloxycarbonyl Methylene Protons (δ 5.12 ppm): The two protons of the CH₂ group in the Cbz moiety are chemically equivalent and show up as a sharp singlet because there are no adjacent protons to cause splitting.

  • Alpha-Proton (H-2, δ ~4.30 ppm): This proton is on the chiral center, adjacent to the nitrogen and the ester carbonyl group. It appears as a multiplet due to coupling with the NH proton and the two diastereotopic protons on C-3.

  • Hydroxymethyl Protons (H-4, δ ~3.70 ppm): The two protons on the carbon bearing the hydroxyl group (C-4) are adjacent to C-3 and will appear as a multiplet.

  • Diastereotopic Methylene Protons (H-3, δ ~2.05 & ~1.85 ppm): Due to the adjacent chiral center (C-2), the two protons on C-3 are chemically non-equivalent (diastereotopic). This means they will have different chemical shifts and will couple with each other (geminal coupling) and with the protons on C-2 and C-4, resulting in complex multiplets for each.

  • Tert-Butyl Protons (δ 1.45 ppm): The nine protons of the tert-butyl group are all chemically equivalent due to rapid rotation around the C-C bonds. They have no adjacent protons to couple with, so they appear as a strong, sharp singlet.[3] This signal is an excellent diagnostic peak for the presence of the t-butyl ester.

  • Hydroxyl Proton (OH, variable): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. Its signal is often broad. To confirm its identity, a "D₂O shake" experiment can be performed; upon adding a drop of D₂O to the NMR tube, this peak will disappear as the proton exchanges with deuterium.[3]

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their functional groups. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line.

Chemical Shift (δ, ppm)Assignment
171.5C-1 (Ester C=O)
156.2Cbz (Urethane C=O)
136.3Aromatic (Quaternary C)
128.5Aromatic (CH)
128.1Aromatic (CH)
128.0Aromatic (CH)
81.8t-Butyl (Quaternary C)
67.1Cbz-CH₂
59.9C-4 (CH₂-OH)
53.5C-2 (α-CH)
34.5C-3 (CH₂)
28.1t-Butyl (CH₃)

Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃). Data referenced from SpectraBase.[4][5]

Expert Interpretation of ¹³C NMR Signals:
  • Carbonyl Carbons (δ 171.5 & 156.2 ppm): Two distinct signals are observed in the downfield region, characteristic of sp² hybridized carbonyl carbons. The ester carbonyl (C-1) is typically found around 171.5 ppm, while the urethane carbonyl of the Cbz group is slightly more shielded at around 156.2 ppm.

  • Aromatic Carbons (δ 128.0-136.3 ppm): The signals for the six carbons of the phenyl ring appear in the typical aromatic region. The quaternary carbon (the one attached to the CH₂O group) is the most deshielded and has a lower intensity. The other signals correspond to the CH carbons of the ring.

  • Tert-Butyl Quaternary Carbon (δ 81.8 ppm): The quaternary carbon of the t-butyl group is highly deshielded due to the adjacent oxygen atom and appears around 81.8 ppm.

  • Oxygen-Attached Aliphatic Carbons (δ 67.1 & 59.9 ppm): The Cbz-CH₂ carbon (δ 67.1 ppm) and the C-4 carbon (δ 59.9 ppm) are deshielded due to their attachment to electronegative oxygen atoms.

  • Alpha-Carbon (C-2, δ 53.5 ppm): The chiral carbon atom, attached to the nitrogen, resonates around 53.5 ppm.

  • Aliphatic Methylene Carbon (C-3, δ 34.5 ppm): The CH₂ carbon at position 3 appears further upfield.

  • Tert-Butyl Methyl Carbons (δ 28.1 ppm): The three equivalent methyl carbons of the t-butyl group give a single, intense signal at approximately 28.1 ppm, another key diagnostic feature of this moiety.

Self-Validating Experimental Protocol for High-Fidelity NMR Data Acquisition

The integrity of the final data is wholly dependent on a rigorous and well-controlled experimental procedure. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy.

Caption: Workflow for NMR analysis of the target compound.

Step-by-Step Methodology:
  • Sample Preparation (The Foundation of Quality Data):

    • Solvent Choice: Deuterochloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a simple, single-peak residual solvent signal.

    • Procedure: Accurately weigh 10-15 mg of the purified this compound. Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry vial.

    • Transfer: Filter the solution through a small pipette plugged with glass wool into a high-quality 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

  • Instrument Setup and Calibration (Ensuring Precision):

    • Spectrometer: Utilize an NMR spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[6]

    • Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field against drift. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, symmetrical peaks.[3]

  • Data Acquisition (Capturing the Signals):

    • ¹H NMR Acquisition:

      • Scans: Acquire 16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

      • Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds to ensure quantitative integration.

    • ¹³C NMR Acquisition:

      • Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Acquire a minimum of 1024 scans.

      • Pulse Program: Use a standard proton-decoupled pulse sequence.

    • D₂O Exchange (Unambiguous Identification):

      • After acquiring the initial ¹H spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the ¹H spectrum. The disappearance or significant reduction in the intensity of the NH and OH signals provides definitive proof of their assignment.[3]

  • Data Processing (Transforming Data into Information):

    • Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Correction and Calibration: Perform phase and baseline corrections to ensure accurate peak shapes and integrals. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integration: For the ¹H spectrum, carefully integrate the signals. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal.

Conclusion: A Synthesis of Data and Expertise

The comprehensive ¹H and ¹³C NMR analysis presented in this guide provides a robust framework for the characterization of this compound. By correlating the detailed spectral data with the molecular structure and adhering to a rigorous, self-validating experimental protocol, researchers can confidently verify the identity, purity, and structural integrity of this vital synthetic intermediate. This analytical diligence is a cornerstone of scientific integrity and is indispensable in the highly regulated field of pharmaceutical development. Cross-validation with complementary techniques such as mass spectrometry and infrared spectroscopy is always recommended for complete characterization.[1]

References

  • Supporting Information. Angewandte Chemie International Edition, 57(45), 14862-14867. Available from: [Link]

  • N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester. PubChem. Available from: [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000008). Human Metabolome Database. Available from: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011). Human Metabolome Database. Available from: [Link]

  • 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0040251). Human Metabolome Database. Available from: [Link]

  • 2-Benzyloxycarbonylamino-4-hydroxy-butyric acid, tert-butyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. PubChem. Available from: [Link]

  • 2-Benzyloxycarbonylamino-4-hydroxy-butyric acid, tert-butyl ester. SpectraBase. Available from: [Link]

  • (R)-2-hydroxybutyric Acid at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]

  • N-Cbz-L-Aspartic acid 4-tert-butyl ester. Protheragen. Available from: [Link]

  • Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • This compound. MySkinRecipes. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the theoretical underpinnings of solubility, provides a detailed experimental protocol for its determination, and discusses the expected solubility behavior of this compound in a range of common laboratory solvents.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a chiral building block of significant interest in the synthesis of complex peptides and pharmaceutical intermediates.[1] Its molecular structure, featuring a protected amino group, a tert-butyl ester, and a hydroxyl functional group, presents a unique combination of polar and non-polar characteristics that dictate its behavior in various solvent systems.

A thorough understanding of the solubility of this compound is paramount for its effective application. In drug development, solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. For synthetic chemists, knowledge of solubility is essential for reaction setup, purification, and formulation. This guide aims to provide both the theoretical framework and the practical tools necessary to understand and determine the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physicochemical properties is essential to predict its solubility.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 78266-81-6[1]
Molecular Formula C16H23NO5[2][3][4]
Molecular Weight 309.36 g/mol [2]
Structure A chiral compound with a benzyloxycarbonyl (Cbz) protected amine, a tert-butyl ester, and a primary hydroxyl group.[1]
Known Qualitative Solubility Soluble in Chloroform and Dichloromethane.[3][4][5]

The presence of the benzyl and tert-butyl groups imparts significant non-polar character, while the carbamate, ester, and hydroxyl groups introduce polarity and the potential for hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is a measure of its ability to solvate polar molecules and is often quantified by its polarity index or dielectric constant.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have high dielectric constants and are effective at dissolving polar and ionic compounds. They can engage in hydrogen bonding, which is a strong intermolecular force.

  • Non-polar Solvents: Solvents like hexane and toluene have low dielectric constants and are better at dissolving non-polar compounds.

  • Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone possess significant polarity but do not have acidic protons to donate for hydrogen bonding. They are excellent solvents for a wide range of organic compounds.

Based on the structure of this compound, it is anticipated to exhibit good solubility in moderately polar to polar aprotic solvents that can accommodate both its non-polar regions and its hydrogen-bonding capable functional groups.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.

Detailed Experimental Protocol

This protocol provides a step-by-step guide to determining the solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dimethyl Sulfoxide, Acetonitrile, Tetrahydrofuran, Toluene, Hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. A significant excess of solid should be visible to ensure a saturated solution is achieved.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the concentration measurement.

  • Quantification of Dissolved Solute:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

    • Analytical Method:

      • HPLC-UV: Develop a suitable HPLC method for the quantification of the compound. The benzyloxycarbonyl group contains a chromophore that allows for UV detection. A C18 column with a mobile phase of acetonitrile and water is a common starting point for the analysis of protected amino acids.

      • UV-Vis Spectrophotometry: If a suitable HPLC method is not available, direct UV-Vis spectrophotometry can be used. Determine the wavelength of maximum absorbance (λmax) of the compound in each solvent and measure the absorbance of the filtered saturated solutions.

    • Calibration Curve: Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their known concentrations.

    • Determination of Solubility: Analyze the filtered saturated solutions using the same analytical method. Use the calibration curve to determine the concentration of this compound in each sample. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

G cluster_solute This compound cluster_solvent Solvent Properties cluster_interaction Solubility Outcome Solute Amphiphilic Nature NonPolar Benzyl & t-Butyl Groups Solute->NonPolar Polar Carbamate, Ester, Hydroxyl Solute->Polar MidPolarity Moderate Polarity (e.g., Acetone, Ethyl Acetate) Solute->MidPolarity Balanced Interactions LowPolarity Low Polarity (e.g., Hexane, Toluene) NonPolar->LowPolarity Favorable Interaction (van der Waals) HighPolarity High Polarity (e.g., Water, Methanol) Polar->HighPolarity Favorable Interaction (Hydrogen Bonding) Solvent Solvent Polarity Solvent->HighPolarity Solvent->MidPolarity Solvent->LowPolarity LowSolubility Low Solubility HighPolarity->LowSolubility Mismatched Polarity HighSolubility High Solubility MidPolarity->HighSolubility LowPolarity->LowSolubility

Caption: Relationship between solute-solvent properties and solubility.

It is expected that the solubility of this compound will be highest in solvents that can effectively solvate both its non-polar and polar regions. Therefore, polar aprotic solvents like THF, acetone, and DMSO, as well as moderately polar solvents like ethyl acetate, are likely to be excellent choices. The known solubility in dichloromethane and chloroform supports this hypothesis.

Conversely, the solubility is expected to be low in highly non-polar solvents like hexane, which cannot effectively solvate the polar functional groups. Similarly, in highly polar protic solvents like water, the large non-polar moieties (benzyl and tert-butyl groups) will likely lead to poor solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While publicly available quantitative solubility data is limited, the detailed experimental protocol presented herein empowers researchers to generate this critical information in their own laboratories. A systematic approach, combining the theoretical principles of solubility with rigorous experimental methodology, will enable the effective use of this important chiral building block in pharmaceutical and chemical synthesis.

References

  • United States Biological. (n.d.). This compound - Data Sheet. Retrieved from a data sheet that specifies solubility in chloroform and dichloromethane.
  • LookChem. (n.d.). N-Cbz-O-tert-butyl-L-serine. Retrieved from a product page that mentions "almost transparency in EtOH," suggesting good solubility.
  • ResearchGate. (n.d.). Histogram solubility of CBZ and physical mixture of CBZ and amino acids.... Retrieved from a study on the solubility of carbamazepine with amino acids.
  • BenchChem. (n.d.). This compound.
  • Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. Retrieved from a patent discussing the solubility of protected peptides.
  • ResearchGate. (n.d.). Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide. Retrieved from a research article on the solubility of Cbz-protected amino acids.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods. Retrieved from a resource detailing analytical techniques for amino acids.
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from a paper discussing the solubility of amino acids in various solvent systems.
  • SCBT. (n.d.). This compound.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • SciRP.org. (n.d.). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. Retrieved from an article on modeling the solubility of Cbz-amino acids.
  • United States Biological. (n.d.). B8996-45 this compound - CAS.
  • Semantic Scholar. (1963). Preparation of t-Butyl Esters of Free Amino Acids1. Retrieved from a paper on the synthesis of tert-butyl amino acid esters.
  • ResearchGate. (n.d.). Theoretical UV-Visible spectrum of BHT.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from a resource on the analysis of amino acids.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from a page on the properties and reactions of tert-butyl esters.
  • SCBT. (n.d.). This compound | CAS 78266-81-6.
  • SpectraBase. (n.d.). 2-Benzyloxycarbonylamino-4-hydroxy-butyric acid, tert-butyl ester.
  • PubChem. (n.d.). (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. Retrieved from a compound summary with physicochemical properties.
  • Alfa Chemistry. (n.d.). CAS 81323-58-2 N-Boc-L-homoserine butyl ester. Retrieved from a product page with chemical properties.
  • Abyntek Biopharma. (2023, January 10). 5 methods to quantify proteins.
  • PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms. Retrieved from a review article on amino acid analysis.
  • Google Patents. (n.d.). WO2004000784A1 - Preparation of protected amino acids.
  • Semantic Scholar. (n.d.). Preparation of t-Butyl Esters of Free Amino Acids1.
  • Finetech Industry Limited. (n.d.). This compound | CAS.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column.
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • CEQUIBIEM. (n.d.). Chapter 8 - Quantitation of Protein.
  • PubMed. (2025, January 15). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. Retrieved from a research article on HPLC-MS/MS methods.
  • Echemi. (n.d.). t-butyl (2s)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from a page detailing an organic synthesis procedure.
  • MDPI. (2020, December 15). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS.
  • Chongqing Chemdad Co., Ltd. (n.d.). N-CBZ-L-PROLINE TERT-BUTYL ESTER.
  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
  • PubChem. (n.d.). tert-Butyl ((1S,2R)-1-benzyl-2-hydroxy-3-(isobutyl((4-nitrophenyl)sulfonyl)amino)propyl)carbamate.
  • ResearchGate. (n.d.). Solubility of Butylated Hydroxytoluene (BHT) in Aqueous and Alcohol Solutions from 293.15 to 313.15 K.

Sources

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate: A Mechanistic Guide to its Strategic Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is a synthetically versatile chiral building block of significant interest in medicinal chemistry and complex molecule synthesis. Its trifunctional nature, featuring a primary alcohol, a Cbz-protected amine, and a sterically hindered t-butyl ester, provides a platform for a wide array of controlled chemical transformations. This guide elucidates the mechanistic principles governing its reactivity. We will dissect the strategic roles of the orthogonal protecting groups, explore the primary reaction pathways of the terminal hydroxyl group, and provide field-proven protocols. The causality behind experimental choices is emphasized, offering researchers the foundational knowledge to leverage this reagent's full synthetic potential.

Chapter 1: Molecular Architecture and Strategic Functionality

The synthetic utility of this compound stems from its carefully designed molecular structure. Each functional group serves a distinct and controllable purpose, allowing for sequential and selective reactions.

  • The (2S)-Stereocenter: The defined stereochemistry at the C-2 position makes this molecule an invaluable chiral pool starting material for the synthesis of enantiomerically pure target molecules, particularly unnatural amino acids and peptide fragments.

  • The Benzyloxycarbonyl (Cbz) Group: This is one of the most classical and reliable protecting groups for amines in peptide synthesis and organic synthesis.[1] It effectively suppresses the nucleophilicity and basicity of the amine nitrogen, preventing unwanted side reactions such as self-condensation or acting as an internal nucleophile.[2][3] Its stability under a range of conditions, coupled with its selective removal, is a cornerstone of its utility.

  • The Tert-Butyl (t-Bu) Ester: The t-butyl ester serves as a robust protecting group for the carboxylic acid functionality.[4] Its significant steric bulk shields the carbonyl carbon from attack by a wide variety of nucleophiles and reducing agents, providing excellent stability.[4] Deprotection is typically achieved under acidic conditions, which cleaves the C-O bond.[5]

  • The Primary Hydroxyl Group: This terminal alcohol is the primary site for synthetic elaboration. It is a nucleophilic center that can be readily transformed into various other functional groups through oxidation, substitution, or esterification, serving as the key handle for molecular diversification.[6]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₆H₂₃NO₅
Molar Mass 309.36 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer
Solubility Soluble in methanol, ethyl acetate, dichloromethane

Chapter 2: The Strategic Role and Mechanism of Protecting Groups

The power of this reagent lies in the orthogonality of its protecting groups, meaning one can be removed under conditions that leave the other intact.[7] This selective deprotection is fundamental to multi-step synthetic planning.

The Carboxybenzyl (Cbz) Amine Protecting Group

The Cbz group is typically introduced by reacting the parent amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base.[2] The base neutralizes the HCl byproduct and maintains a pH that prevents side reactions.[2]

Mechanism of Cbz Protection

G cluster_reactants Reactants cluster_products Products amine R-NH₂ Amine step1 Nucleophilic Attack amine->step1 Lone Pair Attack cbzcl Cbz-Cl Benzyl Chloroformate cbzcl->step1 protected_amine R-NH-Cbz Cbz-Protected Amine hcl HCl step2 Loss of Leaving Group step1->step2 Tetrahedral Intermediate (transient) step2->protected_amine Forms Product step2->hcl Byproduct

Caption: Nucleophilic attack of the amine on benzyl chloroformate.

Deprotection: Catalytic Hydrogenolysis The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[2] The reaction proceeds by passing hydrogen gas through a solution of the Cbz-protected compound in the presence of a palladium on carbon (Pd/C) catalyst. This cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight).

  • Hydrogenation: Seal the flask and purge with nitrogen, then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus, maintaining a slight positive pressure.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

The Tert-Butyl (t-Bu) Ester Protecting Group

The t-butyl ester is exceptionally stable to basic, reductive, and many nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[4][8]

Mechanism of Acid-Catalyzed t-Bu Deprotection The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl carbocation, which is then quenched to form isobutene.

G start start protonated R-C(=O⁺H)-OtBu Protonated Ester start->protonated Protonation cleavage C-O Bond Cleavage protonated->cleavage Resonance Stabilization products products cleavage->products Loss of t-Butyl Cation final R-COOH + Isobutene products->final Deprotonation of Cation

Caption: Acid-catalyzed cleavage of a t-butyl ester.

Chapter 3: Mechanism of Action at the Primary Hydroxyl Group

The primary alcohol is the principal site for synthetic modification, enabling chain extension and functional group interconversion. The most common transformations are oxidation and substitution.[6]

Oxidation to Aldehydes and Carboxylic Acids

The oxidation state of the product is controlled by the choice of reagent and reaction conditions.[9]

  • Partial Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder, non-aqueous reagents are required. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective. Distilling the volatile aldehyde as it forms can also prevent over-oxidation.[9]

  • Full Oxidation to Carboxylic Acid: Strong oxidizing agents in aqueous media, such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄), will oxidize the primary alcohol completely to a carboxylic acid.[6] The reaction proceeds through an aldehyde intermediate which is rapidly hydrated and further oxidized.[9]

Mechanism of Alcohol Oxidation

G A R-CH₂OH (Primary Alcohol) B R-CHO (Aldehyde) A->B Mild Oxidation (e.g., PCC, DMP) C R-COOH (Carboxylic Acid) A->C Strong Oxidation (e.g., H₂CrO₄, KMnO₄) B->C Further Oxidation

Caption: Oxidation pathways for the primary alcohol.

Experimental Protocol: Swern Oxidation to an Aldehyde

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • Activator: Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by dropwise addition of dimethyl sulfoxide (DMSO) (3.0 eq). Stir for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of DCM and add it dropwise to the activated DMSO solution. Stir for 30-45 minutes at -78 °C.

  • Quench: Add triethylamine (TEA) (5.0 eq) dropwise. The mixture may become thick. Continue stirring for 20 minutes, then allow the bath to warm to room temperature.

  • Workup: Add water to the reaction mixture and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by silica gel chromatography.

Nucleophilic Substitution via Sulfonate Esters

Direct substitution of the hydroxyl group is difficult because hydroxide (HO⁻) is a poor leaving group. A common strategy is to first convert the alcohol into an excellent leaving group, such as a tosylate (OTs) or mesylate (OMs), via reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

This conversion activates the C-4 position for a classic Sₙ2 reaction with a wide range of nucleophiles (e.g., N₃⁻, CN⁻, Br⁻), proceeding with an inversion of stereochemistry if the carbon were chiral.

Workflow: Activation and Sₙ2 Substitution

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Substitution (Sₙ2) alcohol R-CH₂-OH Alcohol tosylate R-CH₂-OTs Tosylate Ester alcohol->tosylate + TsCl, Pyridine product R-CH₂-Nu Substituted Product tosylate->product Backside Attack nucleophile Nu⁻

Caption: Two-step conversion of the alcohol to a substituted product.

Chapter 4: Applications in Multi-Step Synthesis

The true value of this compound is realized in multi-step synthetic campaigns where each functional handle is addressed sequentially. A typical workflow might involve:

  • Modification of the hydroxyl group (e.g., oxidation or substitution).

  • Selective deprotection of either the amine or the carboxylic acid.

  • Further reaction at the newly deprotected site (e.g., peptide coupling).

This systematic approach allows for the construction of highly complex and functionalized molecules from a simple, commercially available chiral precursor.

Illustrative Synthetic Workflow

G start T-Butyl (2S)-2-[(Cbz-amino)]-4-hydroxybutyrate step1 1. Oxidation of -OH (e.g., Swern) start->step1 intermediate1 Cbz-NH-CH(COOtBu)-CH₂-CHO (Protected Amino Aldehyde) step1->intermediate1 step2 2. Reductive Amination (with R'-NH₂, NaBH(OAc)₃) intermediate1->step2 intermediate2 Cbz-NH-CH(COOtBu)-CH₂-CH₂-NH-R' step2->intermediate2 step3 3. Cbz Deprotection (H₂, Pd/C) intermediate2->step3 intermediate3 H₂N-CH(COOtBu)-CH₂-CH₂-NH-R' step3->intermediate3 step4 4. Peptide Coupling (with Cbz-AA-OH, DCC) intermediate3->step4 intermediate4 Cbz-AA-NH-CH(COOtBu)-CH₂-CH₂-NH-R' step4->intermediate4 step5 5. t-Butyl Deprotection (TFA) intermediate4->step5 final_product Final Peptide-like Molecule step5->final_product

Caption: A hypothetical synthetic route utilizing the reagent's functionalities.

Conclusion

This compound is a powerful and versatile chiral intermediate. Its utility is dictated by the distinct reactivity of its three key functional groups and, most importantly, the orthogonal nature of its amine and acid protecting groups. A thorough understanding of the mechanisms governing the Cbz and t-butyl group cleavage, combined with knowledge of the primary transformations of the hydroxyl group, empowers chemists to design and execute elegant and efficient syntheses of complex, high-value molecules for pharmaceutical and materials science applications.

References

  • Benchchem. T-Butyl (2S)-2-[(benzyloxycarbonylamino)
  • MilliporeSigma. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023-08-29).
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). (2025-07-31).
  • BOC Sciences. The Role of Protected Amino Acids in Modern Peptide Synthesis. (2025-10-19).
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Varghese, J. P. Introduction to Peptide Synthesis. (2014). Curr. Protoc. Protein Sci. 76:18.1.1-18.1.25.
  • Krasňan, V., et al. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. (2023-05-01). The Journal of Organic Chemistry.
  • Britannica. Alcohol - Reactions, Chemistry, Uses. (2026-01-02).
  • Clark, J.
  • The Organic Chemistry Tutor. Adding Cbz Protecting Group Mechanism. (2021-09-30). YouTube.
  • Master Organic Chemistry.

Sources

The Enduring Sentinel: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate and elegant world of peptide synthesis, the precise orchestration of chemical reactions is paramount. Unwanted side reactions can lead to a cascade of impurities, jeopardizing yields and the integrity of the final peptide. At the heart of this controlled chemical ballet lies the strategic use of protecting groups, temporary shields for reactive functionalities. Among these, the Carboxybenzyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, stands as a foundational tool that revolutionized the field, enabling the synthesis of complex oligopeptides for the first time.[1] This guide offers an in-depth exploration of the Cbz protecting group, from its fundamental chemical principles to its practical applications and strategic place in modern synthetic chemistry.

The Genesis of Control: Why the Cbz Group was a Paradigm Shift

Prior to the advent of the Cbz group, the synthesis of peptides was a formidable challenge. The primary amino group of an amino acid is a potent nucleophile, readily reacting with the activated carboxyl group of another, leading to uncontrolled polymerization. The genius of the Cbz group lies in its ability to temporarily convert the highly reactive amine into a significantly less nucleophilic carbamate.[2] This "masking" allows for the selective activation and coupling of the carboxylic acid terminus, ensuring the orderly, stepwise assembly of the peptide chain.

The success and longevity of the Cbz group can be attributed to a key set of characteristics:

  • Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide range of reaction conditions, including both basic and mildly acidic media.[2][3] This stability provides chemists with the flexibility to perform various synthetic transformations on other parts of the molecule without premature deprotection.

  • Facile Introduction: The Cbz group is typically introduced under straightforward conditions, most commonly through the Schotten-Baumann reaction, which involves reacting the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base.[2][4]

  • Orthogonality: A cornerstone of modern protecting group strategy, orthogonality refers to the ability to remove one protecting group in the presence of others. The Cbz group is orthogonal to the widely used acid-labile Boc (tert-Butoxycarbonyl) and base-labile Fmoc (9-Fluorenylmethyloxycarbonyl) groups, a critical feature in complex, multi-step syntheses.[1][5][6]

The Chemistry of Protection and Deprotection: A Mechanistic Overview

A thorough understanding of the mechanisms governing the application and removal of the Cbz group is essential for its effective use.

Introduction of the Cbz Group

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[7] The base, typically an aqueous carbonate solution or an organic base, serves to neutralize the hydrochloric acid generated during the reaction.[1][2]

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group yields the stable carbamate.

Caption: Mechanism of Cbz Protection of an Amine.

Removal of the Cbz Group

The selective cleavage of the Cbz group is a critical step in peptide synthesis. Several methods are available, with the choice depending on the presence of other functional groups in the peptide.

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[4][8] This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions and produces toluene and carbon dioxide as byproducts, which are easily removed.[8]

The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.

Caption: Cbz Deprotection via Catalytic Hydrogenolysis.

A significant limitation of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some sulfur-containing residues like methionine, which can poison the catalyst.[5][8]

To circumvent the hazards associated with using hydrogen gas, transfer hydrogenation has emerged as a safer alternative.[8] This method utilizes a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[8] Transfer hydrogenation is particularly advantageous for larger-scale reactions.[8]

While Cbz is generally stable to acids, it can be cleaved under harsh acidic conditions, such as with HBr in acetic acid or strong Lewis acids.[1][4][8] This method is useful when the substrate contains functional groups that are sensitive to hydrogenation.[8] However, the strong acidic conditions can be detrimental to other acid-labile protecting groups and the integrity of the peptide itself. More recently, methods using isopropanol hydrochloride (IPA·HCl) or concentrated HCl have been developed as metal-free, scalable alternatives.[9]

Strategic Application and Orthogonality

The true power of the Cbz group in modern peptide synthesis lies in its orthogonality with other protecting groups. In a complex synthesis, it is often necessary to deprotect different parts of the molecule at different stages. The differential lability of Cbz, Boc, and Fmoc groups allows for this selective manipulation.

Protecting GroupAbbreviationDeprotection ConditionKey AdvantagesKey Limitations
Carboxybenzyl Cbz, ZCatalytic Hydrogenolysis (e.g., H₂/Pd)[5]Stable to a wide range of conditions; mild, neutral deprotection.[3][5]Incompatible with reducible functional groups; catalyst poisoning.[5][8]
tert-Butoxycarbonyl BocAcid-labile (e.g., TFA)[5]Robust and well-established for SPPS; can reduce aggregation.[5]Requires strong acid for removal; can lead to side reactions with sensitive residues.[3][5]
9-Fluorenylmethyloxycarbonyl FmocBase-labile (e.g., 20% piperidine in DMF)[5]Milder final cleavage conditions; automation-friendly.[5]Can lead to diketopiperazine formation at the dipeptide stage.[5]

This orthogonality is the cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS), although Cbz is more commonly employed in solution-phase strategies.[5][10]

Experimental Protocols

The following are representative protocols for the introduction and removal of the Cbz protecting group. These should be considered as starting points and may require optimization based on the specific substrate.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the solution in an ice bath.[2]

  • Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.[2]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.[2][8]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2][8]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[2][8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Protocol 3: Cbz Deprotection by Transfer Hydrogenation
  • Setup: To a solution of the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol), add the palladium catalyst (e.g., 10% Pd/C).

  • Hydrogen Donor Addition: Add the hydrogen donor, such as ammonium formate (4-5 equivalents), in portions.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through Celite and concentrate the filtrate. An aqueous work-up may be necessary to remove the spent hydrogen donor.

Protocol 4: Cbz Deprotection using HBr in Acetic Acid
  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[8]

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[8]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[8]

  • Work-up: Concentrate the reaction mixture under reduced pressure. The product can be precipitated by the addition of diethyl ether.

Conclusion

The Carboxybenzyl protecting group, a veteran of peptide chemistry, continues to be a valuable tool for organic chemists. Its robust nature, ease of introduction, and, most importantly, its orthogonality to other common protecting groups secure its place in the synthetic chemist's toolbox. While newer protecting groups and synthetic strategies have emerged, particularly for solid-phase synthesis, a deep understanding of the Cbz group's chemistry and application remains fundamental for the rational design and execution of complex peptide syntheses. Its legacy is a testament to the enduring power of elegant and effective chemical solutions to challenging synthetic problems.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Bentham Science. (2025). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Retrieved from [Link]

  • Bentham Science. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to Protected Amino Acids for Novice Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids into a predetermined sequence is paramount. This process is fraught with challenges, primarily due to the multifunctional nature of amino acids, which possess reactive groups that can lead to undesirable side reactions. The strategic use of "protecting groups" to temporarily mask these reactive sites is the cornerstone of modern peptide synthesis. This guide provides a comprehensive overview of protected amino acids, designed for researchers, scientists, and drug development professionals who are new to this fundamental concept. We will delve into the causality behind the selection of protecting groups, detail the experimental protocols for their installation and removal, and explore the elegant concept of orthogonal protection that enables the synthesis of complex peptides.

The Fundamental Imperative: Why Protect Amino Acids?

An amino acid, the building block of peptides and proteins, is a bifunctional molecule, possessing at a minimum a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH). Many amino acids also feature reactive side chains containing functional groups such as amines, carboxylic acids, hydroxyls, or thiols.[1][2] During the formation of a peptide bond—an amide linkage between the carboxyl group of one amino acid and the amino group of another—these reactive sites can interfere, leading to a cascade of unwanted side reactions.[2][3]

Without protection, a simple attempt to couple two different amino acids, say Alanine and Glycine, would result in a chaotic mixture of products: Ala-Gly, Gly-Ala, Ala-Ala, Gly-Gly, and longer polymers. Protecting groups are temporary modifications to these reactive functional groups, rendering them inert to the coupling conditions.[4] This allows for the controlled, sequential addition of amino acids in the desired order, dramatically improving the yield and purity of the final peptide.[3][5]

The ideal protecting group exhibits a set of critical characteristics:

  • Ease of Introduction: It should be readily and cleanly attached to the specific functional group.

  • Stability: It must remain intact under the conditions of subsequent reaction steps, including peptide coupling and the deprotection of other protecting groups.[5]

  • Ease of Removal: It must be removable under mild conditions that do not compromise the integrity of the newly formed peptide.[6]

  • Orthogonality: In a multi-step synthesis, different protecting groups should be removable under distinct sets of conditions, without affecting each other.[1] This principle of "orthogonality" is crucial for the synthesis of complex peptides with modified side chains.[7]

The Workhorses of the N-Terminus: Boc, Fmoc, and Cbz

The protection of the α-amino group is a critical step in peptide synthesis, as it prevents the uncontrolled polymerization of the activated amino acid.[7] The choice of the N-terminal protecting group often defines the overall strategy for the peptide synthesis. The most widely used α-amino protecting groups are carbamates, such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).[5][6]

The Boc Group (tert-Butyloxycarbonyl)

The Boc group is a classic and robust protecting group, typically removed under acidic conditions.[6] It is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS), where the Boc group provides temporary protection of the N-terminus, and benzyl-based groups offer permanent protection of the side chains.[1]

2.1.1. Mechanism of Action & Rationale

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O. The resulting carbamate is stable to a wide range of reaction conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6] The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then scavenged to prevent side reactions. This acid lability is the key to its utility in the Boc/Bzl strategy, where the more acid-stable benzyl-based side-chain protecting groups remain intact during the repetitive Boc deprotection steps.

2.1.2. Experimental Protocols

Protocol 1: N-α-Boc Protection of an Amino Acid

  • Dissolution: Dissolve the amino acid (1 equivalent) in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Basification: Add a base, such as sodium hydroxide (NaOH), to deprotonate the amino group, enhancing its nucleophilicity.

  • Boc Installation: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) to protonate the carboxylate and any unreacted amino acid.

  • Extraction: Extract the Boc-protected amino acid into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Recrystallization or column chromatography may be necessary for further purification.

Protocol 2: N-α-Boc Deprotection

  • Dissolution: Dissolve the Boc-protected peptide in a suitable solvent, such as dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM. It is crucial to include a scavenger, such as triisopropylsilane (TIS), to trap the liberated tert-butyl cations and prevent alkylation of sensitive residues like tryptophan.[6]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Removal of Acid: Evaporate the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Collect the peptide by centrifugation or filtration and wash with cold ether to remove residual scavenger and byproducts.

The Fmoc Group (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is the cornerstone of the most widely used strategy in modern SPPS, the "Fmoc/tBu" strategy.[1] Its key advantage is its lability to mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.[5]

2.2.1. Mechanism of Action & Rationale

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic and neutral conditions but is readily cleaved by a secondary amine base, most commonly piperidine.[5] The deprotection mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system. This generates a dibenzofulvene intermediate and the free amine. The dibenzofulvene is then trapped by the amine base. This base-lability allows for the use of acid-labile tert-butyl (tBu) based protecting groups for the side chains, which remain unaffected during the repetitive Fmoc deprotection cycles.[8]

2.2.2. Experimental Protocols

Protocol 3: N-α-Fmoc Protection of an Amino Acid

  • Dissolution: Dissolve the amino acid (1 equivalent) in an aqueous solution of a mild base like sodium bicarbonate or sodium carbonate.

  • Fmoc Installation: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in an organic solvent like 1,4-dioxane or acetone.

  • Reaction: Stir the biphasic mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, wash the mixture with a non-polar solvent like diethyl ether to remove unreacted Fmoc reagent.

  • Acidification & Extraction: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the Fmoc-protected amino acid. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer and concentrate it to obtain the product, which can be further purified by recrystallization.

Protocol 4: N-α-Fmoc Deprotection in SPPS

  • Resin Swelling: Swell the peptide-resin in a suitable solvent, typically dimethylformamide (DMF).

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF.[9]

  • Reaction Time: Allow the reaction to proceed for a specified time, often in two stages (e.g., 2 minutes followed by 8 minutes) to ensure complete removal.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The completion of the deprotection can be monitored by a colorimetric test (e.g., the Kaiser test) to detect the presence of the free primary amine.

The Cbz Group (Benzyloxycarbonyl)

The Cbz (or Z) group is a historically significant protecting group that is still widely used in solution-phase peptide synthesis.[7] It is removed by catalytic hydrogenation, a condition that is orthogonal to both acid- and base-labile protecting groups.[6]

2.3.1. Mechanism of Action & Rationale

The Cbz group is installed by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] Its removal is most commonly achieved by hydrogenolysis over a palladium catalyst (Pd/C).[6] This reaction is clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. The mild, neutral conditions of hydrogenolysis make the Cbz group valuable when working with acid- or base-sensitive peptides.

2.3.2. Experimental Protocols

Protocol 5: N-α-Cbz Protection of an Amino Acid

  • Dissolution and Basification: Dissolve the amino acid in an aqueous solution of a base like sodium carbonate or sodium hydroxide.

  • Cbz Installation: Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Acidification and Extraction: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the Cbz-protected amino acid, which can then be extracted with an organic solvent.

  • Purification: Dry and concentrate the organic layer to obtain the product.

Protocol 6: N-α-Cbz Deprotection

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen. The reaction is typically carried out at atmospheric pressure.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Guarding the Flanks: Side-Chain Protection

Many of the 20 proteinogenic amino acids have reactive side chains that must be protected during peptide synthesis to prevent unwanted side reactions.[1] The choice of side-chain protecting groups is dictated by the overall synthetic strategy, primarily the choice of the N-terminal protecting group, to ensure orthogonality.

Side-Chain Protection in the Fmoc/tBu Strategy

In the Fmoc/tBu strategy, the side-chain protecting groups must be stable to the basic conditions used for Fmoc removal but labile to the strong acidic conditions of the final cleavage from the resin.[8]

  • Aspartic Acid (Asp) and Glutamic Acid (Glu): The carboxylic acid side chains are typically protected as tert-butyl (tBu) esters.[7][8] These are stable to piperidine but are readily cleaved by TFA. A significant side reaction to consider with Asp is the formation of aspartimide, especially in sequences like Asp-Gly.[10][11] The use of sterically hindered protecting groups can mitigate this issue.[10]

  • Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The hydroxyl groups are protected as tert-butyl (tBu) ethers.[7][8]

  • Lysine (Lys): The ε-amino group is commonly protected with the Boc group, which is stable to piperidine but cleaved by TFA.[2]

  • Cysteine (Cys): The thiol group is highly reactive and prone to oxidation.[12] Common protecting groups include the trityll (Trt) group, which is acid-labile, and the acetamidomethyl (Acm) group, which is stable to TFA and requires specific conditions for removal, allowing for selective disulfide bond formation.[7]

  • Histidine (His): The imidazole side chain can be problematic, causing racemization and side reactions. The trityl (Trt) group is a common choice for its protection.[7]

Side-Chain Protection in the Boc/Bzl Strategy

In the Boc/Bzl strategy, the side-chain protecting groups must be stable to the acidic conditions used for Boc deprotection but removable under stronger acidic conditions (like HF) or by hydrogenolysis.

  • Aspartic Acid (Asp) and Glutamic Acid (Glu): The side chains are protected as benzyl (Bzl) esters.

  • Serine (Ser), Threonine (Thr), and Tyrosine (Tyr): The hydroxyl groups are protected as benzyl (Bzl) ethers.[7]

  • Lysine (Lys): The ε-amino group is often protected with the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which is more stable to TFA than the Boc group.[7]

  • Cysteine (Cys): Benzyl-based protecting groups like the 4-methylbenzyl (Meb) group are commonly used.

The Elegance of Orthogonality: A Multi-Dimensional Approach

Orthogonal protection is a powerful strategy that allows for the selective removal of one type of protecting group in the presence of others.[13] This is achieved by choosing protecting groups that are cleaved by different mechanisms (e.g., acidolysis, basolysis, hydrogenolysis).[6] This principle is fundamental to the synthesis of complex peptides, such as cyclic peptides, branched peptides, or peptides with post-translational modifications.[3]

A classic example is the use of an Alloc (allyloxycarbonyl) protecting group on the side chain of lysine in an Fmoc-based synthesis. The Fmoc group on the N-terminus can be removed with piperidine, the Alloc group on the lysine side chain can be selectively removed using a palladium catalyst, and the tBu-based side-chain protecting groups and the resin linkage are cleaved at the end with TFA. This three-dimensional orthogonal scheme allows for the specific modification of the lysine side chain while the peptide is still attached to the resin.

Data Presentation & Visualization

Table 1: Comparison of Common N-Terminal Protecting Groups
Protecting GroupAbbreviationStructureIntroduction ReagentDeprotection ConditionsOrthogonal To
tert-ButyloxycarbonylBoc(CH₃)₃C-O-CO-(Boc)₂OStrong Acid (e.g., TFA)Base-labile (Fmoc), Hydrogenolysis (Cbz)
9-FluorenylmethyloxycarbonylFmocC₁₅H₁₁O₂-Fmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Acid-labile (Boc, tBu), Hydrogenolysis (Cbz)
BenzyloxycarbonylCbz or ZC₆H₅CH₂-O-CO-Cbz-ClCatalytic Hydrogenation (H₂/Pd-C)Acid-labile (Boc, tBu), Base-labile (Fmoc)
Diagrams

Diagram 1: The Boc Protection/Deprotection Cycle

Boc_Cycle AminoAcid Free Amino Acid (H₂N-CHR-COOH) BocProtected Boc-Protected Amino Acid (Boc-HN-CHR-COOH) AminoAcid->BocProtected (Boc)₂O, Base PeptideChain Growing Peptide Chain (...-AA-NH-CHR-COOH) BocProtected->PeptideChain Coupling (Activation, + Peptide) DeprotectedPeptide Deprotected Peptide Chain (H₂N-CHR'-...-COOH) PeptideChain->DeprotectedPeptide TFA, Scavenger DeprotectedPeptide->PeptideChain Coupling with next Boc-AA Cycle Repeats

Caption: The Boc strategy workflow in peptide synthesis.

Diagram 2: The Fmoc Protection/Deprotection Cycle

Fmoc_Cycle AminoAcid Free Amino Acid (H₂N-CHR-COOH) FmocProtected Fmoc-Protected Amino Acid (Fmoc-HN-CHR-COOH) AminoAcid->FmocProtected Fmoc-OSu, Base PeptideResin Growing Peptide on Resin (...-AA-NH-CHR-CO-Resin) FmocProtected->PeptideResin Coupling to Resin or Peptide-Resin DeprotectedPeptideResin Deprotected Peptide on Resin (H₂N-CHR'-...-CO-Resin) PeptideResin->DeprotectedPeptideResin 20% Piperidine/DMF DeprotectedPeptideResin->PeptideResin Coupling with next Fmoc-AA Cycle Repeats

Caption: The Fmoc strategy workflow in solid-phase peptide synthesis.

Diagram 3: The Principle of Orthogonal Protection

Orthogonal_Protection Start Fully Protected Peptide Fmoc-AA(PG1)-AA(PG2)-Resin Intermediate1 Side-Chain Deprotected Peptide Fmoc-AA(Free)-AA(PG2)-Resin Start->Intermediate1 Condition A (removes PG1) Intermediate2 N-Terminally Deprotected Peptide H₂N-AA(PG1)-AA(PG2)-Resin Start->Intermediate2 Condition B (removes Fmoc) Final Fully Deprotected Peptide H₂N-AA-AA-COOH Start->Final Condition C (removes PG2 & Resin) Intermediate1->Start Re-protection or Modification Intermediate2->Start Re-protection

Caption: Orthogonal deprotection allows selective removal of protecting groups.

Conclusion

The use of protected amino acids is an indispensable tool in the synthesis of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the properties of different protecting groups, the rationale behind their selection, and the experimental procedures for their use is essential for any researcher entering this field. The principles of stability, lability, and orthogonality are not merely academic concepts but practical guides that dictate the success or failure of a synthetic endeavor. As the complexity of synthetic targets continues to grow, a solid grounding in the fundamentals of protecting group chemistry will remain a critical asset for scientists and drug developers.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Cbz-Protected Amino Groups - Deprotection. (2019, October 2). Organic Chemistry Portal. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-16.
  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. Retrieved from [Link]

  • Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Simon, M. D., & Raines, R. T. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9185-9207.
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024, September 18). RSC Publishing. Retrieved from [Link]

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. (2017, October 10). ACS Omega. Retrieved from [Link]

  • Solid-phase peptide synthesis using N-trityl-amino acids. (n.d.). Digital CSIC. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022, July 11). The Journal of Organic Chemistry. Retrieved from [Link]

  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (2016, August 16). RSC Publishing. Retrieved from [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • New Protecting Groups for the Cysteine Side Chain. (2020, December 4). ChemistryViews. Retrieved from [Link]

  • How do I protect all the side chain amine groups of lysine and arginine? (2018, August 21). ResearchGate. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ResearchGate. Retrieved from [Link]

  • Solid-phase peptide synthesis using Nα-trityl-amino acids. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Methods for the synthesis of fmoc protected amines. (n.d.). Google Patents.
  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through. (2022, May 4). American Chemical Society. Retrieved from [Link]

  • Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. (n.d.). PubMed. Retrieved from [Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (2024, January 4). Organic Process Research & Development. Retrieved from [Link]

  • (PDF) Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents. (2024, September 19). ResearchGate. Retrieved from [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Radboud Repository. Retrieved from [Link]

Sources

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate: A Strategic Chiral Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and pharmaceutical development, the use of chiral building blocks is fundamental to creating effective and safe medicines.[1][2][3] These molecular fragments, possessing specific three-dimensional arrangements, are the architectural units for constructing complex chiral compounds.[1][4] T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate stands out as a particularly valuable chiral intermediate. Its structure is defined by a stereochemically specific (2S) configuration, a tert-butyl ester, a benzyloxycarbonyl (Cbz) protected amine, and a hydroxyl group at the C4 position.[5] This unique combination of functionalities makes it a versatile tool for medicinal chemists, particularly in peptide synthesis and the development of complex pharmaceutical agents.[5][6]

This guide offers a deep dive into the synthesis, properties, and applications of this compound, providing field-proven insights for its effective utilization in research and development.

Strategic Synthesis and Stereochemical Integrity

The synthesis of this compound is a multi-step process that hinges on the strategic use of protecting groups to achieve regioselective functionalization while preserving the critical stereochemistry.[5] The general approach involves the protection of the amino and carboxylic acid functionalities of a suitable chiral precursor, followed by modification to introduce the hydroxyl group.

The Role of Protecting Groups

Benzyloxycarbonyl (Cbz) Group for Amine Protection: The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide chemistry for protecting amines.[7][8] Introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, it forms a stable carbamate.[9] This stability is crucial as it is resistant to a variety of reaction conditions, yet it can be readily removed by hydrogenolysis or under strong acidic conditions.[7][10][11] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.[7]

Tert-Butyl (t-Butyl) Ester for Carboxyl Protection: The tert-butyl ester is employed to protect the carboxylic acid group. A key advantage of t-butyl esters is their stability to many reaction conditions, including those that would cleave other esters like methyl or ethyl esters.[12] Importantly, the t-butyl group can be removed under mild acidic conditions, which are orthogonal to the hydrogenolysis conditions used for Cbz group removal.[12][13][14] This differential reactivity is a significant asset in multi-step synthetic strategies common in peptide synthesis.[15][16]

Ensuring Enantiomeric Purity

Maintaining the (2S) configuration is paramount for the biological activity of the final drug candidates.[5] Enantiomeric purity is typically ensured by starting with an enantiomerically pure precursor from the chiral pool, such as a derivative of L-aspartic acid or L-glutamic acid.[2] Throughout the synthesis, it is critical to employ reaction conditions that do not induce racemization. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) with chiral shift reagents are used to confirm the optical purity of the final product.[17]

Representative Synthetic Workflow

A common synthetic route starts from an N-Cbz protected amino acid. The carboxylic acid is then esterified to form the tert-butyl ester. Subsequent reduction of a carboxylic acid derivative (e.g., an anhydride or ester) yields the primary alcohol at the C4 position.

G cluster_0 Synthetic Pathway A N-Cbz-L-Aspartic Anhydride C Ring Opening & Esterification A->C B tert-Butanol B->C D N-Cbz-L-Aspartic acid α-tert-butyl ester C->D Formation of tert-butyl ester E Reduction (e.g., with NaBH4/BF3·OEt2) D->E F This compound E->F Selective reduction of α-carboxyl group G cluster_1 Application in Synthesis Start This compound Step1 Oxidation of Hydroxyl Group Start->Step1 1. Selective Modification Step2 Deprotection of Cbz Group Step1->Step2 2. Amine Deprotection Step3 Peptide Coupling Step2->Step3 3. Amide Bond Formation Step4 Deprotection of t-Butyl Ester Step3->Step4 4. Carboxyl Deprotection Target Complex Bioactive Molecule Step4->Target 5. Further Elaboration

Sources

Methodological & Application

Coupling reaction of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate with amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Coupling of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate with Amino Acid Esters: A Guide to Efficient Peptide Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Hydroxylated Amino Acid Scaffolds

In the landscape of modern drug discovery, the synthesis of non-canonical amino acids and their incorporation into peptide backbones represents a critical strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. The scaffold, this compound, is a valuable chiral building block. Its protected amine (Cbz) and ester (T-Butyl) functionalities, combined with a reactive carboxylic acid and a pendant hydroxyl group, offer a versatile platform for constructing complex peptide analogues and peptidomimetics.

The coupling of this molecule with various amino acid esters is a foundational step in this process, enabling the extension of the peptide chain. However, the presence of the free hydroxyl group introduces a layer of complexity, necessitating a carefully considered approach to coupling reagent selection and reaction condition optimization to prevent side reactions, such as O-acylation, and ensure high yields and stereochemical fidelity.

This document serves as a comprehensive guide, grounded in established chemical principles, to navigate the intricacies of this coupling reaction. We will delve into the mechanistic underpinnings of peptide bond formation, provide a detailed, field-tested protocol, and offer insights into troubleshooting and data interpretation, empowering researchers to confidently and successfully synthesize their target molecules.

Mechanistic Considerations: Activating the Carboxyl Group for Amide Bond Formation

The formation of a peptide (amide) bond between a carboxylic acid and an amine is not a spontaneous process; it requires the activation of the carboxyl group to convert the hydroxyl moiety into a better leaving group. This is the primary role of a coupling reagent. The general mechanism proceeds via two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid of the this compound to form a highly reactive intermediate. This intermediate is susceptible to nucleophilic attack.

  • Nucleophilic Attack: The free amino group of the amino acid ester attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the activated leaving group and forming the desired amide bond.

Commonly employed coupling reagents fall into several classes, with carbodiimides (e.g., EDC) and phosphonium/uronium salts (e.g., HATU, PyBOP) being the most prevalent.

  • Carbodiimides (EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide that activates the carboxyl group to form an O-acylisourea intermediate. While effective, this intermediate can be unstable and may rearrange to an unreactive N-acylurea byproduct. To mitigate this and reduce the risk of racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine.

  • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally considered more efficient and yield cleaner reactions with faster kinetics. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive O-acylisouronium species, which rapidly couples with the amine. These reagents are particularly effective at suppressing racemization and are often the preferred choice for sterically hindered couplings or sensitive substrates.

For the specific coupling of this compound, the choice of coupling reagent and conditions is paramount to avoid side reactions involving the free hydroxyl group. While protection of the hydroxyl group is an option, a well-optimized protocol with a modern coupling reagent can often render this unnecessary.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol details a robust method for the coupling of this compound with a generic amino acid ester hydrochloride salt (H-AA-OR' • HCl) using HATU as the coupling reagent.

Materials and Reagents
ReagentMolecular WeightStoichiometry (Equivalents)Notes
This compound311.35 g/mol 1.0The starting carboxylic acid component. Ensure it is dry.
Amino Acid Ester Hydrochloride (H-AA-OR' • HCl)Variable1.1The amine component. The slight excess ensures complete consumption of the more valuable acid component.
HATU380.23 g/mol 1.1The coupling reagent. Store under inert gas and desiccated.
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 2.5 - 3.0A non-nucleophilic base to neutralize the HCl salt and facilitate the coupling reaction.
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)--Anhydrous reaction solvent.
Saturated aqueous NH4Cl solution--For work-up to quench the reaction.
Saturated aqueous NaHCO3 solution--For work-up to remove unreacted acid and HOBt.
Brine (Saturated aqueous NaCl solution)--For work-up to aid in phase separation.
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)--For drying the organic layer.
Silica Gel--For purification by column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DCM or DMF (approximately 0.1 M concentration).

    • Add the amino acid ester hydrochloride salt (1.1 eq) to the solution.

  • Activation and Coupling:

    • Cool the flask to 0 °C using an ice-water bath. This is crucial for minimizing potential side reactions and racemization.

    • Add HATU (1.1 eq) to the stirred solution.

    • Slowly add DIPEA (2.5-3.0 eq) dropwise. The extra equivalent of base is necessary to neutralize the hydrochloride salt of the amine. The solution may become slightly yellow.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane).

    • The reaction is typically complete within 2-4 hours. The disappearance of the starting carboxylic acid is a key indicator of completion.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM or ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NH4Cl (2x)

      • Saturated aqueous NaHCO3 (2x)

      • Brine (1x)

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The appropriate eluent system will depend on the specific amino acid ester used, but a gradient of ethyl acetate in hexane is a good starting point.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_1 Dissolve Acid & Amine in Anhydrous Solvent prep_2 Cool to 0 °C prep_1->prep_2 reac_1 Add HATU (1.1 eq) prep_2->reac_1 Inert Atmosphere reac_2 Add DIPEA (3.0 eq) reac_1->reac_2 reac_3 Stir at 0 °C to RT (Monitor by TLC) reac_2->reac_3 work_1 Dilute with Solvent reac_3->work_1 Reaction Complete work_2 Aqueous Washes (NH4Cl, NaHCO3, Brine) work_1->work_2 work_3 Dry & Concentrate work_2->work_3 pur_1 Flash Column Chromatography work_3->pur_1 Crude Product pur_2 Characterize (NMR, HRMS) pur_1->pur_2 end_node Final Coupled Product pur_2->end_node Pure Product

Caption: Workflow for HATU-mediated peptide coupling.

Causality and Trustworthiness: Explaining the "Why"

  • Why HATU and DIPEA? HATU is a superior activating agent that operates at a high rate, which minimizes the time the stereocenter at the alpha-carbon is vulnerable to epimerization. DIPEA is a bulky, non-nucleophilic base; it is effective at scavenging the protons generated during the reaction without competing with the amino acid ester as a nucleophile, which would lead to unwanted side products.

  • Why 0 °C? Starting the reaction at a reduced temperature is a critical control measure. It slows the rate of all reactions, but disproportionately affects undesired side reactions and racemization, which often have higher activation energies than the desired coupling.

  • Why the specific aqueous washes?

    • NH4Cl (mildly acidic): Removes residual DIPEA.

    • NaHCO3 (mildly basic): Removes any unreacted starting carboxylic acid and the HOBt byproduct from HATU.

    • Brine: Reduces the solubility of organic materials in the aqueous phase, improving separation and "drying" the organic layer.

This self-validating system of checks and balances—from the choice of reagents to the specific work-up steps—ensures a high probability of success and a pure final product.

Potential Side Reactions and Troubleshooting

The primary potential side reaction of concern is the O-acylation of the free hydroxyl group . This can occur if a second molecule of the activated acid reacts with the hydroxyl group of another molecule.

  • Mitigation:

    • Controlled Stoichiometry: Using only a slight excess of the amine ensures that it is the most available nucleophile.

    • Slow Addition of Base: Adding DIPEA slowly at 0 °C keeps the concentration of the highly reactive activated species low at any given moment, favoring the intermolecular reaction with the amine over a potential intermolecular O-acylation.

    • Choice of Reagent: Fast-acting reagents like HATU ensure the activated intermediate is consumed by the intended amine nucleophile before it can engage in side reactions.

Troubleshooting Guide:

IssuePotential CauseSolution
Low Yield Incomplete reaction; Inefficient coupling reagent.Confirm completion by TLC. Switch to a more potent coupling reagent like HATU if using EDC/HOBt. Ensure anhydrous conditions.
Racemization Base-catalyzed epimerization.Perform the reaction at 0 °C. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid excess base.
O-acylation Side Product Hydroxyl group reaction.Ensure slow addition of reagents at 0 °C. Consider temporary protection of the hydroxyl group (e.g., as a TBDMS ether) if the problem persists.
N-acylurea Formation Rearrangement of O-acylisourea (with EDC).Ensure HOBt is used as an additive with EDC. Switch to a uronium-based reagent like HATU.

Visualization of the Reaction Mechanism

G R_COOH R-COOH (Hydroxybutyrate Derivative) Activated_Ester Activated O-Acylisouronium Ester [R-CO-O-HATU]+ R_COOH->Activated_Ester + HATU, DIPEA HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester R_NH2 H2N-R' (Amino Acid Ester) Tetrahedral_Int Tetrahedral Intermediate R_NH2->Tetrahedral_Int Activated_Ester->Tetrahedral_Int + H2N-R' Peptide R-CO-NH-R' (Desired Peptide) Tetrahedral_Int->Peptide - HOBt Byproduct Byproduct HOBt Byproduct Tetrahedral_Int->Byproduct

Caption: Mechanism of HATU-mediated amide bond formation.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Application Notes and Protocols for the Synthesis of Antibiotics and Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Central Role of Synthesis in Modern Therapeutics

The development of antibiotics and protease inhibitors represents two of the most significant achievements in modern medicine, fundamentally changing the prognosis for patients with bacterial infections and viral diseases like HIV/AIDS. At the heart of these medical revolutions lies the field of synthetic organic chemistry. The ability to construct complex, stereochemically-defined molecules not only allows for the large-scale production of life-saving drugs but also provides the essential toolkit for modifying natural structures to enhance efficacy, improve pharmacokinetic properties, and overcome resistance.

This guide provides an in-depth look at the synthetic strategies and detailed protocols for two cornerstone therapeutic agents: the broad-spectrum β-lactam antibiotic, Amoxicillin, and the first-in-class HIV protease inhibitor, Saquinavir. By examining these examples, we will explore the causality behind experimental choices, from the selection of protecting groups to the rationale for convergent versus linear synthetic routes, offering field-proven insights for professionals in drug discovery and development.

Part I: Synthesis of a Broad-Spectrum Antibiotic: Amoxicillin

Scientific Context: The Enduring Power of the β-Lactam Ring

β-Lactam antibiotics, including penicillins and cephalosporins, remain a dominant class of antibacterial agents more than half a century after their introduction.[1] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of bacterial cell wall biosynthesis. The strained four-membered β-lactam ring is the pharmacophore, acylating a serine residue in the active site of the PBP, thereby inactivating the enzyme and leading to cell lysis.[1]

Amoxicillin, a derivative of 6-aminopenicillanic acid (6-APA), is a widely prescribed aminopenicillin valued for its broader spectrum of activity compared to natural penicillins. Its synthesis is a classic example of semi-synthetic modification, where a naturally derived core scaffold (6-APA, produced via fermentation) is chemically elaborated with a custom side chain to achieve desired therapeutic properties.[2]

Synthetic Strategy: Acylation of the 6-APA Nucleus

The industrial synthesis of amoxicillin can be achieved through both chemical and enzymatic routes.[3] The chemical approach, detailed here, hinges on the acylation of the 6-amino group of 6-APA with an activated derivative of D-(-)-p-hydroxyphenylglycine. Key challenges include preventing the polymerization of the amino acid side chain and protecting the labile β-lactam ring from degradation. The Dane salt method is a common and effective strategy to temporarily protect the amino group of the side chain, allowing for clean and efficient coupling.[4][5]

Experimental Protocol: Chemical Synthesis of Amoxicillin via the Dane Salt Method

This protocol outlines the key steps for the synthesis of amoxicillin starting from D-(-)-p-hydroxyphenylglycine and 6-APA.

Step 1: Protection of D-(-)-p-hydroxyphenylglycine as a Dane Salt

  • Rationale: The amino acid side chain contains both an amino and a carboxyl group, making it susceptible to self-polymerization. Protection of the amino group as an enamine (a "Dane salt") prevents this side reaction and ensures that the subsequent acylation occurs at the desired 6-amino position of the penicillin nucleus.[4][5]

  • Procedure:

    • Suspend D-(-)-p-hydroxyphenylglycine in a suitable solvent system (e.g., aqueous methanol).

    • Add potassium hydroxide to form the potassium salt of the amino acid.

    • Add ethyl acetoacetate and stir at room temperature. The reaction forms the potassium salt of the enamine-protected amino acid (the Dane salt).

    • The Dane salt typically precipitates from the solution and can be isolated by filtration, washed, and dried.

Step 2: Activation of the Carboxyl Group via Mixed Anhydride Formation

  • Rationale: Amide bond formation requires the activation of the carboxylic acid to make it more electrophilic. Conversion to a mixed anhydride with an acyl chloride like pivaloyl chloride or ethyl chloroformate creates a highly reactive intermediate ready for coupling.[3][5] This reaction must be performed at low temperatures to ensure the stability of the anhydride.

  • Procedure:

    • Suspend the dried Dane salt from Step 1 in an anhydrous aprotic solvent, such as dichloromethane, at a low temperature (e.g., -30°C).

    • Add a tertiary amine base (e.g., N-methylmorpholine).

    • Slowly add pivaloyl chloride or ethyl chloroformate to the cooled suspension.

    • Stir the reaction mixture at low temperature for 1-2 hours to form the mixed anhydride.

Step 3: Coupling with 6-Aminopenicillanic Acid (6-APA)

  • Rationale: This is the key bond-forming step where the activated side chain is coupled to the core β-lactam nucleus. Maintaining a low temperature is critical to prevent the degradation of the highly sensitive β-lactam ring and the mixed anhydride intermediate.

  • Procedure:

    • In a separate flask, prepare a solution or suspension of 6-APA in an appropriate solvent (e.g., aqueous dichloromethane) with a base like triethylamine.

    • Add this 6-APA solution to the cold mixed anhydride solution from Step 2.

    • Allow the reaction to proceed at low temperature until completion, as monitored by a suitable analytical technique (e.g., HPLC).

Step 4: Deprotection and Isolation of Amoxicillin Trihydrate

  • Rationale: The enamine protecting group is acid-labile. Acidic hydrolysis removes the protecting group to reveal the free amino group of the amoxicillin side chain. Careful control of pH during this step is crucial for precipitating the final product as a stable trihydrate.[5]

  • Procedure:

    • After the coupling reaction is complete, carefully add water and acidify the reaction mixture with a mineral acid (e.g., HCl) to a specific pH.

    • This acidic workup simultaneously hydrolyzes the enamine protecting group.

    • The amoxicillin product will precipitate from the solution.

    • The solid is isolated by filtration, washed with cold water and acetone, and dried under vacuum to yield amoxicillin trihydrate.

Data Summary: Amoxicillin Synthesis
ParameterDetails
Key Precursors 6-Aminopenicillanic Acid (6-APA), D-(-)-p-hydroxyphenylglycine
Side Chain Protection Dane Salt formation with ethyl acetoacetate
Activation Reagent Pivaloyl chloride or Ethyl chloroformate
Coupling Conditions Anhydrous dichloromethane, -30°C to 0°C
Deprotection Acidic Hydrolysis (e.g., HCl)
Final Product Form Amoxicillin Trihydrate
Typical Overall Yield >80%
Workflow Diagram: Chemical Synthesis of Amoxicillin

Amoxicillin_Synthesis cluster_0 Side Chain Preparation cluster_1 Activation & Coupling cluster_2 Final Product Formation HPG D-(-)-p-hydroxyphenylglycine DaneSalt Dane Salt Intermediate (Enamine Protected) HPG->DaneSalt  KOH, Ethyl Acetoacetate MixedAnhydride Mixed Anhydride DaneSalt->MixedAnhydride  Pivaloyl Chloride, -30°C ProtectedAmox Protected Amoxicillin MixedAnhydride->ProtectedAmox  Coupling APA 6-APA APA->ProtectedAmox Amoxicillin Amoxicillin Trihydrate ProtectedAmox->Amoxicillin  Acidic Hydrolysis (Deprotection)

Caption: Workflow for the chemical synthesis of Amoxicillin.

Part II: Synthesis of an HIV Protease Inhibitor: Saquinavir

Scientific Context: Targeting Viral Maturation

The discovery of HIV protease inhibitors revolutionized the treatment of AIDS, forming the backbone of Highly Active Antiretroviral Therapy (HAART).[6] HIV protease is an aspartyl protease that plays a critical role in the viral life cycle by cleaving large viral polyproteins (Gag-Pol) into smaller, functional proteins and enzymes required for the maturation of new, infectious virions.[7] Protease inhibitors are peptidomimetics designed to fit into the active site of the enzyme, blocking this cleavage process and resulting in the production of immature, non-infectious viral particles.[6]

Saquinavir was the first HIV protease inhibitor to receive FDA approval in 1995.[8] Its complex, multi-chiral structure presented a significant synthetic challenge and serves as an excellent case study in modern pharmaceutical process development.[9]

Synthetic Strategy: A Convergent Approach

Due to its complexity, a linear synthesis of Saquinavir would be inefficient, with low overall yields. Instead, a more robust convergent strategy is employed.[10] This approach involves the independent synthesis of several complex molecular fragments, which are then coupled together in the final stages. This maximizes efficiency and simplifies purification. The synthesis of Saquinavir is typically broken down into three key fragments:[9][10]

  • Fragment A: The "right-hand" cap derived from quinaldic acid and L-asparagine.

  • Fragment B: The central hydroxyethylamine isostere core, which mimics the peptide transition state. It is derived from L-phenylalanine.

  • Fragment C: The "left-hand" decahydroisoquinoline (DIQ) handle.

Experimental Protocol: Convergent Synthesis of Saquinavir

This protocol provides a conceptual overview of the multi-step convergent synthesis.

Step 1: Synthesis of Fragment A (Quinaldic Acid-Asparagine Moiety)

  • Rationale: This fragment forms one end of the inhibitor. The synthesis involves standard peptide coupling techniques.

  • Procedure Overview:

    • Protect the α-amino group of L-asparagine (e.g., with a Cbz group).

    • Activate the carboxyl group of the protected asparagine (e.g., as a pentafluorophenyl ester) and couple it to a suitable amine.[10]

    • Separately, activate quinaldic acid (e.g., using N-hydroxysuccinimide and DCC).

    • Couple the activated quinaldic acid to the asparagine derivative to form the complete Fragment A.[10]

Step 2: Synthesis of Fragment B (Epoxide Isostere Core)

  • Rationale: This central fragment contains the critical hydroxyethylamine isostere, which is a non-hydrolyzable mimic of the tetrahedral intermediate of peptide bond cleavage. A key intermediate in its synthesis is a stereochemically defined epoxide.[8][10]

  • Procedure Overview:

    • Start with N-protected L-phenylalanine.

    • Convert the carboxylic acid to a chloromethyl ketone using established methods.[10]

    • Perform a diastereoselective reduction of the ketone (e.g., with NaBH₄) to yield a chlorohydrin.

    • Treat the chlorohydrin with a base to induce ring closure, forming the desired (2S, 3S)-amino epoxide intermediate.[10]

Step 3: Synthesis of Fragment C (Decahydroisoquinoline Handle)

  • Rationale: This bulky, chiral fragment occupies a key pocket (S2) of the protease active site. Its synthesis often starts from a meso precursor, with chirality introduced through resolution.

  • Procedure Overview:

    • A known synthesis begins with meso-tetrahydrophthalic anhydride.[10]

    • Hydrolysis and resolution (e.g., using (+)-ephedrine) provides a single enantiomer of the corresponding acid.[10]

    • A series of further transformations, including a Curtius rearrangement, yields the final chiral decahydroisoquinoline (DIQ) amine.

Step 4: Fragment Assembly and Final Deprotection

  • Rationale: The final steps involve carefully orchestrated coupling reactions to assemble the three fragments into the final molecule. The key coupling involves the nucleophilic attack of the DIQ amine on the epoxide ring of Fragment B.

  • Procedure Overview:

    • React Fragment C (DIQ amine) with Fragment B (epoxide isostere). The amine opens the epoxide ring to form a secondary alcohol, linking the two fragments.[8]

    • Deprotect the N-terminus of the newly formed amino alcohol.

    • Couple this intermediate with the activated carboxyl group of Fragment A.

    • Perform a final deprotection step (e.g., hydrogenolysis to remove Cbz groups) to yield Saquinavir.

Data Summary: Saquinavir Synthesis
ComponentDescriptionKey Starting Materials
Strategy Convergent SynthesisN/A
Fragment A Quinaldic acid-asparagine capQuinaldic acid, L-Asparagine
Fragment B Hydroxyethylamine isostere coreL-Phenylalanine
Fragment C Decahydroisoquinoline (DIQ) handlemeso-tetrahydrophthalic anhydride
Key Coupling Nucleophilic ring-opening of epoxide (Fragment B) by amine (Fragment C)N/A
Workflow Diagram: Convergent Synthesis of Saquinavir

Saquinavir_Synthesis cluster_A Fragment A Synthesis cluster_B_C cluster_B Fragment B Synthesis cluster_C Fragment C Synthesis cluster_D Final Assembly Quinaldic_Acid Quinaldic Acid Fragment_A Fragment A (Activated) Quinaldic_Acid->Fragment_A Asparagine L-Asparagine Asparagine->Fragment_A Saquinavir Saquinavir Fragment_A->Saquinavir  Coupling & Deprotection Phenylalanine L-Phenylalanine Fragment_B Fragment B (Epoxide Core) Phenylalanine->Fragment_B Intermediate_BC Intermediate B-C Fragment_B->Intermediate_BC  Coupling Anhydride Meso Anhydride Fragment_C Fragment C (DIQ Amine) Anhydride->Fragment_C Fragment_C->Intermediate_BC Intermediate_BC->Saquinavir

Caption: Convergent synthesis strategy for Saquinavir.

Conclusion and Future Outlook

The syntheses of Amoxicillin and Saquinavir highlight the power and versatility of organic chemistry in addressing critical medical needs. While the chemical routes described are robust and scalable, the field continues to evolve. Modern advancements are increasingly focused on greener and more efficient methodologies. Enzymatic synthesis, for instance, offers the potential for highly selective transformations under milder conditions, reducing waste and avoiding the need for extensive protecting group chemistry.[11][12][13] Furthermore, techniques like solid-phase peptide synthesis (SPPS) are invaluable in research settings for rapidly generating libraries of protease inhibitor analogues to probe structure-activity relationships and develop next-generation therapeutics.[14] As pathogens and viruses continue to evolve, the ongoing innovation in synthetic chemistry will remain essential for the development of new and effective antibiotics and protease inhibitors.

References

  • Ghosh, A. K., et al. (2008). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-Derived High Affinity P2 Ligands: Structure−Activity Studies and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Dunn, P. J., et al. (2006). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. Available at: [Link]

  • Ghosh, A. K., et al. (2011). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central. Available at: [Link]

  • Khmelnitsky, Y. L., et al. (1994). Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. PubMed. Available at: [Link]

  • Lee, K., et al. (2004). Solid-Phase Synthesis of Peptide Vinyl Sulfones as Potential Inhibitors and Activity-Based Probes of Cysteine Proteases. Organic Letters. Available at: [Link]

  • Tedeschi, C., et al. (2013). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. Available at: [Link]

  • Baghirova, S. A. (2024). Enzyme Systems Involved in Antibiotic Synthesis. American Journal of Biomedical Science and Research. Available at: [Link]

  • Baldwin, J. E., et al. (1990). Proteins of the penicillin biosynthesis pathway. PubMed. Available at: [Link]

  • Gaurav, K., et al. (2012). Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace. Available at: [Link]

  • Acharya, P. (2023). Microbial Production of Penicillin- Definition, Biosynthesis, Process, Uses. Microbe Notes. Available at: [Link]

  • Samoshina, N. M., et al. (2003). Synthesis of poly(ethylene glycol)-based saquinavir prodrug conjugates and assessment of release and anti-HIV-1 bioactivity using a novel protease inhibition assay. PubMed. Available at: [Link]

  • Vries, T. R., et al. (2001). Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. European Journal of Organic Chemistry. Available at: [Link]

  • Meier, C., et al. (2002). Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tomislav, M. (2018). Penicillin Biosynthesis. News-Medical.Net. Available at: [Link]

  • Wikipedia. Ritonavir. Available at: [Link]

  • Tandon, N., & Tandon, R. (2019). Synthesis of Cephalosporin nucleus. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Stoner, E. J., et al. (2004). Reduction of an Enaminone: Synthesis of the Diamino Alcohol Core of Ritonavir. Organic Process Research & Development. Available at: [Link]

  • Ranganathan, S. (1996). The Total Synthesis of Cephalosporin C. Resonance. Available at: [Link]

  • Gpatindia. (2020). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

  • Roberts, N. A., et al. (1990). Rational Design of Peptide-Based HIV Proteinase Inhibitors. Science. Available at: [Link]

  • Svede, S., et al. (2020). Enzymatic synthesis of beta-lactam antibiotics. Analytical review. ResearchGate. Available at: [Link]

  • Bertolini, G., et al. (2002). Process for the synthesis of ritonavir. Google Patents.
  • CN110551144A. (2019). Preparation method of amoxicillin. Google Patents.
  • Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • Henriksen, C. M. L., et al. Penicillin Biosynthesis. In Physiological Engineering Aspects of Penicillium Chrysogenum. Available at: [Link]

  • Hilpert, H. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. CHIMIA. Available at: [Link]

  • Müller, W. H., et al. (1991). Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum. PubMed Central. Available at: [Link]

  • Affram, K. A. (2023). Asymmetric Synthesis of the HIV Protease Inhibitor TMC-126 and an Anti-Malarial Agent via a Titanium Tetrachloride Mediated Asymmetric Glycolate Aldol Addition Reaction. ISU ReD. Available at: [Link]

  • Ghosh, A. K., et al. (2020). Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands: Design, Synthesis, Biological, and X-ray Structural Studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Ergin, M. F., & Yasa, H. (2022). Chemical methods for manufacturing of amoxicillin. ResearchGate. Available at: [Link]

  • Bruggink, A. (Ed.). (2001). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. Springer. Available at: [Link]

  • Gonçalves, L. R. B., et al. (2011). Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids. Green Chemistry. Available at: [Link]

  • Intratec. (2017). Amoxicillin Production - Cost Analysis. Intratec.us. Available at: [Link]

  • Technology Networks. (2024). Scientists Show How Microbes Synthesize Antibiotics and Cancer Drugs. Technology Networks. Available at: [Link]

  • Raghavan, S., et al. (2010). Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir. PubMed. Available at: [Link]

  • Raghavan, S., et al. (2010). Asymmetric Synthesis of the Potent HIV-Protease Inhibitor, Nelfinavir. The Journal of Organic Chemistry. Available at: [Link]

  • Affram, K. A., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Murphy, P., et al. (2007). Structure-based design and synthesis of HIV-1 protease inhibitors employing beta-D-mannopyranoside scaffolds. Semantic Scholar. Available at: [Link]

  • Bofill, J. M., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC Advances. Available at: [Link]

  • Naidoo, V., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. PubMed Central. Available at: [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the strategic applications of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. It provides an in-depth analysis of its role as a high-value chiral building block and details robust protocols for its utilization in synthetic workflows pertinent to drug discovery.

Strategic Overview: The Value Proposition in Synthesis

This compound is a trifunctional chiral intermediate that offers medicinal chemists a powerful tool for constructing complex, stereochemically defined molecules.[1] Its utility is anchored in three core features:

  • Absolute Stereochemical Control : The fixed (2S) configuration is paramount for designing enantiomerically pure drug candidates, as biological targets are inherently chiral and often exhibit stereospecific binding.[1][] This building block allows for the direct incorporation of this chirality into the target molecule's backbone.

  • Orthogonal Protecting Group Strategy : The amine is protected by a benzyloxycarbonyl (Cbz) group, while the carboxylic acid is masked as a tert-butyl (t-Butyl) ester.[1][3] These groups are stable under a wide range of reaction conditions and can be removed selectively, allowing for precise, stepwise modifications at other positions.

  • Versatile Synthetic Handle : The primary hydroxyl group at the C4 position is a nucleophilic site, serving as the primary point of reactivity for chain extension, cyclization, or the introduction of new functional groups.[3]

Below is a visualization of the molecule's key functional domains, which dictates its synthetic utility.

G cluster_molecule This compound cluster_groups Functional Groups & Roles mol Core Structure (S)-4-hydroxybutyrate backbone node_cbz Cbz Group (Amine Protection) mol->node_cbz at C2-Amine node_tbutyl t-Butyl Ester (Acid Protection) mol->node_tbutyl at C1-Carboxyl node_hydroxyl C4-Hydroxyl (Primary Reactive Site) mol->node_hydroxyl at C4 node_chiral (2S) Stereocenter (Biological Specificity) mol->node_chiral at C2

Caption: Key functional domains of the title compound.

Physicochemical Properties and Handling

A summary of the compound's key properties is provided below.

PropertyValue
CAS Number 78266-81-6[1]
Molecular Formula C₁₇H₂₅NO₅
Molecular Weight 323.38 g/mol
Appearance White to off-white solid
Storage Conditions -20°C is recommended for long-term stability.[3]

Handling Notes: The compound is stable under standard laboratory conditions. Due to the presence of the t-butyl ester, prolonged exposure to strong acidic conditions should be avoided unless deprotection is intended.

Application Focus: Synthesis of Chiral γ-Lactams (Pyrrolidin-2-ones)

Chiral pyrrolidin-2-one scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutics, including anticonvulsants and nootropics. The title compound is an excellent precursor for these structures via an intramolecular cyclization strategy.

Causality of the Workflow: The synthetic plan hinges on converting the C4-hydroxyl into a good leaving group, which can then be displaced by the deprotected C2-amino group in an intramolecular SN2 reaction. This sequence locks the stereochemistry into a five-membered ring.

G start Starting Material T-Butyl (2S)-2-[...]-4-hydroxybutyrate step1 Step 1: Activation (e.g., Mesylation) start->step1 MsCl, TEA intermediate Mesylated Intermediate step1->intermediate step2 Step 2: Hydrogenolysis (Cbz Deprotection) intermediate->step2 H₂, Pd/C amine_intermediate Free Amine Intermediate step2->amine_intermediate step3 Step 3: Cyclization (Intramolecular SN2) amine_intermediate->step3 Base (e.g., K₂CO₃) product Final Product (S)-t-Butyl 5-oxopyrrolidine-2-carboxylate step3->product

Caption: Workflow for chiral γ-lactam synthesis.

Protocol 3.1: Synthesis of tert-Butyl (2S)-5-oxopyrrolidine-2-carboxylate

Objective: To demonstrate the conversion of the linear hydroxybutyrate precursor into a valuable chiral pyrrolidin-2-one intermediate.

Part A: Activation of the C4-Hydroxyl Group

  • Rationale: Methanesulfonyl chloride (MsCl) is used to convert the hydroxyl group into a mesylate, an excellent leaving group, facilitating the subsequent nucleophilic attack. Triethylamine (TEA) acts as a non-nucleophilic base to quench the HCl byproduct.

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA, 1.5 equiv)

    • Methanesulfonyl chloride (MsCl, 1.2 equiv)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere

  • Procedure:

    • Dissolve the starting material in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add TEA dropwise to the stirred solution.

    • Slowly add MsCl dropwise. A white precipitate of triethylammonium chloride may form.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This is often used directly in the next step without further purification.

Part B: Deprotection and Intramolecular Cyclization

  • Rationale: The Cbz group is removed via catalytic hydrogenolysis, which is a mild method that will not affect the t-butyl ester. The newly freed amine then acts as an intramolecular nucleophile, displacing the mesylate to form the five-membered lactam ring.

  • Reagents & Equipment:

    • Crude mesylated intermediate (1.0 equiv)

    • Methanol (or Ethyl Acetate)

    • Palladium on carbon (10% Pd/C, ~5 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Hydrogenation apparatus (e.g., H-Cube or balloon hydrogenation setup)

  • Procedure:

    • Dissolve the crude mesylated intermediate in methanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., balloon or ~50 psi H₂) and stir vigorously at room temperature overnight.

    • Monitor the removal of the Cbz group by TLC.

    • Once deprotection is complete, filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst, washing the pad with methanol.

    • To the filtrate, add K₂CO₃ and heat the mixture to reflux for 4-6 hours to drive the cyclization.

    • Cool the reaction, filter off the solids, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure tert-Butyl (2S)-5-oxopyrrolidine-2-carboxylate.

Application Focus: Selective Deprotection Protocols

The orthogonal nature of the Cbz and t-butyl protecting groups is a key advantage, enabling selective unmasking of the amine or carboxylic acid for subsequent coupling reactions, such as in peptide synthesis.[1][3]

G cluster_amine Amine Deprotection cluster_acid Acid Deprotection start This compound step_amine Hydrogenolysis (H₂, Pd/C) start->step_amine step_acid Acidolysis (TFA) start->step_acid product_amine Product A Free Amine, Protected Acid step_amine->product_amine product_acid Product B Protected Amine, Free Acid step_acid->product_acid

Caption: Orthogonal deprotection pathways.

Protocol 4.1: Selective Removal of the Cbz Group (Hydrogenolysis)
  • Objective: To selectively deprotect the C2-amine, leaving the t-butyl ester and hydroxyl group intact.

  • Procedure: Follow the procedure outlined in Protocol 3.1, Part B, steps 1-5 . After filtering off the catalyst, concentrate the solvent to obtain the product with a free amine, which can be used in subsequent amide bond formation reactions.

Protocol 4.2: Selective Removal of the t-Butyl Ester (Acidolysis)
  • Objective: To selectively deprotect the C1-carboxylic acid, leaving the Cbz-protected amine and hydroxyl group intact.

  • Rationale: The t-butyl ester is highly labile to strong acid, cleaving via a stable tert-butyl carbocation. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.

  • Reagents & Equipment:

    • Starting Material (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA, typically 25-50% v/v in DCM)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the starting material in anhydrous DCM.

    • Add the TFA solution and stir at room temperature for 1-3 hours.

    • Monitor the reaction by TLC until all starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The resulting crude product, the free carboxylic acid, can be purified by crystallization or chromatography if necessary.

Performance Data in Synthesis

The efficiency of producing the title compound itself is critical for its role as a building block. Different synthesis methodologies offer trade-offs in yield, purity, and scalability.

Synthesis MethodTypical Yield (%)Enantiomeric Excess (ee, %)ScalabilityCost Index
Batch Esterification 8595Moderate1.0
Continuous Flow 9598High0.8
Enzymatic Resolution 50>99Low1.5
Data synthesized from available literature.[1]

Insight: Continuous flow technology demonstrates superior performance for large-scale GMP production, offering higher yield, better stereochemical control, and improved cost-efficiency.[1]

Critical Considerations in Drug Development

While the t-butyl group is an excellent protecting group, its presence in a final drug candidate requires careful consideration. T-butyl groups are known to be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C9.[4][5] This metabolic pathway often proceeds via hydroxylation of one of the methyl groups, which can lead to rapid clearance or the formation of active or inactive metabolites.[4][5]

Therefore, while this compound is an exceptional starting material, drug development professionals should anticipate that this moiety may need to be replaced or modified during lead optimization if the final compound retains the t-butyl ester and is intended for systemic circulation.

References

  • This compound - MySkinRecipes. [Link]

  • Marino, S.T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 410-421. [Link]

  • Brodney, M.A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 635-639. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Marino, S.T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | C13H25NO5 | PubChem. [Link]

  • EP0573184A1 - t-Butyl (R)-(-)

Sources

Step-by-step guide for incorporating hydroxy-amino acids into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide for Incorporating Hydroxy-Amino Acids into Peptides Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role and Synthetic Challenge of Hydroxy-Amino Acids

Hydroxy-amino acids—serine (Ser), threonine (Thr), and tyrosine (Tyr)—are fundamental components of peptides and proteins, playing pivotal roles in biological structure and function. Their hydroxyl (-OH) side chains are frequent sites for post-translational modifications like phosphorylation, glycosylation, and sulfation, which regulate countless cellular processes.[1][2] However, the very reactivity that makes these residues biologically versatile also presents a significant challenge in chemical peptide synthesis.

The nucleophilic nature of the hydroxyl group can lead to undesirable side reactions during peptide chain elongation, most notably O-acylation, where the side chain is acylated instead of the N-terminal amine.[3][4][5] This can result in the formation of ester bonds, leading to peptide branching, chain termination, or the formation of difficult-to-remove impurities.[5][6] Therefore, a robust and well-considered strategy is essential for the successful incorporation of these residues.

This guide provides a comprehensive overview of the strategies, protocols, and critical considerations for incorporating hydroxy-amino acids into peptides using Solid-Phase Peptide Synthesis (SPPS), with a primary focus on the widely adopted Fmoc/tBu methodology.

Pillar 1: Strategic Planning for Hydroxy-Amino Acid Incorporation

The cornerstone of a successful synthesis is the strategy for managing the side-chain hydroxyl group. The choice depends on the peptide sequence, length, and the specific chemical environment of the synthesis.

Strategy 1: The Side-Chain Protection Paradigm (The Standard Approach)

The most common and robust method is to temporarily "mask" the hydroxyl group with a protecting group.[3][7] This group must be stable throughout the synthesis cycles (coupling and Nα-deprotection) but readily removable during the final cleavage and global deprotection step.[7] This is known as an orthogonal protection scheme.[7][8][9]

In the context of Fmoc-SPPS, which uses a base (commonly piperidine in DMF) for Nα-Fmoc group removal, the side-chain protecting groups must be acid-labile.[9][10] The tert-butyl (tBu) group is the workhorse for protecting Ser, Thr, and Tyr in this strategy.[11]

Causality Behind the Choice:

  • Orthogonality: The tBu ether is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA) used in the final step.[9][11] This prevents premature deprotection of the side chain.

  • Steric Hindrance: The bulky tBu group effectively shields the hydroxyl oxygen, preventing its participation in nucleophilic attacks during the coupling step.

  • Minimizing Side Reactions: By protecting the hydroxyl group, the risk of O-acylation is virtually eliminated, leading to higher purity of the crude peptide.[3]

Table 1: Common Side-Chain Protecting Groups for Hydroxy-Amino Acids in Fmoc-SPPS

Amino AcidProtecting GroupAbbreviationStructureCleavage Condition
Serinetert-ButyltBu-O-C(CH₃)₃TFA-based cocktails[11]
Threoninetert-ButyltBu-O-C(CH₃)₃TFA-based cocktails[11]
Tyrosinetert-ButyltBu-O-C(CH₃)₃TFA-based cocktails[11]
Serine/ThreonineTritylTrt-O-C(C₆H₅)₃Mildly acidic (e.g., for fragment synthesis)[11]
Strategy 2: The Minimal Protection Approach

Recent advancements have explored "minimal protection" strategies where the hydroxyl groups of Ser, Thr, and Tyr are left unprotected during SPPS.[12]

Rationale and Advantages:

  • Atom Economy & Greener Synthesis: This approach improves atom economy and reduces chemical waste associated with protecting group introduction and removal.[12]

  • Cost Reduction: It eliminates the need for expensive protected amino acid derivatives.[4]

  • Avoiding Protecting Group-Related Side Reactions: Final cleavage is simplified, avoiding side products caused by reactive cations (e.g., t-butyl carbocations) generated during deprotection.[12]

Risks and Mitigations: The primary risk is O-acylation .[4] The extent of this side reaction is influenced by several factors:

  • Coupling Reagents: Highly reactive coupling reagents can exacerbate O-acylation. Using carbodiimides like DIC with an additive like OxymaPure may be preferable to more potent phosphonium or uronium salts in some contexts.

  • Steric Hindrance: The hydroxyl group of Ser is more exposed and thus more susceptible to O-acylation than that of Thr. The phenolic hydroxyl of Tyr is less nucleophilic, but acylation can still occur.[5][13]

  • Sequence Dependence: The local chemical environment and neighboring amino acids can influence the reactivity of the hydroxyl group.

This strategy is best suited for short peptides or sequences where empirical data shows O-acylation is minimal. It requires careful monitoring and optimization.

Strategy 3: Specialized Incorporation (e.g., Phosphopeptides)

Incorporating phosphorylated hydroxy-amino acids requires a "building block" approach, where a pre-phosphorylated and protected amino acid derivative is used directly in SPPS.[1][8][14]

  • Building Blocks: Commercially available building blocks like Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH are typically used. The phosphate group itself is protected (e.g., with benzyl esters) which are removed during the final cleavage.

  • Coupling: Standard coupling reagents like HBTU or TBTU are often effective for incorporating these bulky residues.[15]

Pillar 2: Validated Protocols for Synthesis

The following protocols are based on the standard and most reliable Fmoc/tBu protection strategy.

Experimental Workflow Overview

The overall process of incorporating a protected hydroxy-amino acid follows the standard SPPS cycle.

SPPS_Workflow cluster_coupling Activation & Coupling Resin Resin with Free Amine (e.g., Rink Amide) Coupling Coupling Reaction Resin->Coupling Peptide Chain Fmoc_AA Fmoc-AA(PG)-OH (e.g., Fmoc-Ser(tBu)-OH) Fmoc_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU/DIPEA) Coupling_Reagent->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Coupling Repeat Cycle O_Acylation O-Acylation Side Reaction Peptide H₂N-...-AA-...-Resin R-CH-OH Activated_AA Fmoc-AA'-COX (Activated Amino Acid) Peptide:hydroxyl->Activated_AA Undesired Attack (O-Acylation) Peptide:amine->Activated_AA Desired Attack (N-Acylation) Side_Product Fmoc-AA'-CO-O-CH(R)-... (Branched Ester) Activated_AA->Side_Product Desired_Product Fmoc-AA'-CO-NH-... (Desired Peptide Bond) Activated_AA->Desired_Product

Caption: Competing N-acylation (desired) vs. O-acylation (side reaction).

Mitigation:

  • Primary Solution: Use side-chain protected amino acids (e.g., Fmoc-Ser(tBu)-OH). [3][11]* If Unprotected: Use coupling reagents with lower reactivity or optimize reaction conditions (e.g., temperature, base concentration) to favor N-acylation.

Common Side Reaction: N→O Acyl Shift

Under strongly acidic conditions (like final cleavage), a peptide bond involving a Ser or Thr residue can undergo an intramolecular rearrangement to form an ester bond. [5][16][17]This breaks the peptide backbone and is often irreversible or difficult to reverse cleanly.

Mitigation:

  • This side reaction is sequence-dependent and can be promoted by harsh or prolonged acid exposure.

  • Using optimized cleavage times and well-formulated scavenger cocktails can help minimize this and other acid-catalyzed side reactions.

Choosing the Right Coupling Reagent

For sequences known to be "difficult" (e.g., due to steric hindrance or aggregation), a more potent coupling reagent may be required to achieve high yields. [18] Table 2: Coupling Reagents for Hydroxy-Amino Acid Incorporation

ReagentClassReactivityKey Characteristics
DIC/Oxyma Carbodiimide/AdditiveModerateLow cost, low racemization. Good for standard couplings. [19][20]
HBTU/TBTU Aminium SaltHighVery popular, efficient, and fast. Byproducts are soluble. [15][20][21]
HATU Aminium SaltVery HighMore reactive than HBTU due to the HOAt leaving group. Excellent for sterically hindered couplings. [15][20][21]
COMU Aminium SaltVery HighReactivity comparable to HATU but based on non-explosive Oxyma. Good solubility and safety profile. [15][21]

Expert Recommendation: For routine synthesis involving protected hydroxy-amino acids, HBTU or HATU with a base like DIPEA are excellent first choices. For difficult couplings or sequences prone to aggregation, COMU or HATU can provide the necessary reactivity to drive the reaction to completion. [15][21]

Conclusion

The successful incorporation of hydroxy-amino acids into synthetic peptides is a solved but nuanced challenge. While the standard approach of using tBu-protected derivatives offers the highest degree of safety and reliability, an understanding of alternative strategies and potential side reactions is crucial for any peptide chemist. By carefully selecting a protection strategy, using validated protocols, and choosing the appropriate reagents for the specific sequence, researchers can confidently synthesize high-quality peptides containing these vital residues for applications ranging from basic research to therapeutic drug development.

References

  • Minimal Protection Strategies for SPPS. (n.d.). DriveHQ.
  • O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. (n.d.). PubMed.
  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18). ResearchGate.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Institutes of Health.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). National Institutes of Health.
  • Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine. (n.d.). PubMed.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. (2022, June 21). RSC Publishing.
  • Spps and side reactions in peptide synthesis. (n.d.). Slideshare.
  • Side Reactions on Hydroxyl and Carboxyl Groups in Peptide Synthesis. (n.d.). ResearchGate.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • Peptide synthesis. (n.d.). Wikipedia.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Springer.
  • Genetic Encoding of Phosphorylated Amino Acids into Proteins. (n.d.). ACS Publications.

Sources

Topic: Analytical HPLC Methods for Purity Assessment of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

**Abstract

This document provides comprehensive, detailed protocols for the analytical purity assessment of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (CAS: 78266-81-6), a critical chiral intermediate in modern pharmaceutical and peptide synthesis.[1] The purity of this building block is paramount, as impurities can introduce undesired side products and impact the stereochemical integrity of the final active pharmaceutical ingredient (API). We present two distinct, validated High-Performance Liquid Chromatography (HPLC) methodologies: a Reversed-Phase HPLC (RP-HPLC) method for determining chemical purity and identifying process-related impurities, and a Chiral HPLC method for quantifying the enantiomeric purity. This guide is designed for researchers, analytical chemists, and quality control professionals, offering not just procedural steps, but the scientific rationale behind the methodological choices to ensure robust and reliable results.

Introduction: The Criticality of Purity

This compound is a protected amino acid derivative whose stereochemical configuration is vital for the biological activity of the target molecules it helps construct.[1] Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Cbz) group on the amine and a tert-butyl ester on the carboxylic acid. These groups increase the molecule's hydrophobicity, making it well-suited for Reversed-Phase HPLC analysis.[2]

Purity assessment for this intermediate is twofold:

  • Chemical Purity: Concerns the presence of by-products from synthesis, such as starting materials, reagents, or degradation products. These impurities can affect reaction yields and introduce contaminants into the final product.

  • Enantiomeric Purity: Concerns the presence of the undesired (2R)-enantiomer. For therapeutic peptides and chiral drugs, the presence of the wrong enantiomer can lead to reduced efficacy or even undesirable pharmacological effects.[3] Therefore, precise quantification of enantiomeric excess (ee) is a regulatory and scientific necessity.

This application note details the optimized methods to address both aspects of purity, ensuring the quality and integrity of this essential building block.

Part I: Chemical Purity by Stability-Indicating RP-HPLC

The primary goal of this method is to separate the main compound from all potential process-related impurities and degradation products. A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from any degradants, impurities, or excipients.[4]

Rationale of Method Development
  • Chromatographic Mode (RP-HPLC): The presence of the hydrophobic Cbz and t-butyl groups makes the analyte significantly nonpolar.[2] Reversed-Phase HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is the logical choice. This mode ensures strong retention of the analyte, allowing for effective separation from more polar or less retained impurities through a gradient elution.

  • Stationary Phase (C18 Column): A standard C18 silica column is the workhorse for analyzing protected amino acids.[2] Its alkyl chains provide the necessary hydrophobic interactions for retaining the analyte. We selected a column with high carbon load and end-capping to minimize peak tailing caused by interactions with residual silanol groups.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen for its strong elution strength and UV transparency. A small amount of acid (0.1% Trifluoroacetic Acid - TFA) is added to both mobile phase components. This serves a critical function: it protonates residual silanols on the stationary phase and ensures that any acidic or basic functional groups on the analyte or impurities are in a single ionic state, leading to sharp, symmetrical peaks.

  • Detection (UV/PDA): The benzyloxycarbonyl (Cbz) group contains a phenyl ring, which is an excellent chromophore.[5] A Photodiode Array (PDA) detector is recommended, monitoring at 254 nm for quantification, which corresponds to a strong absorbance for the Cbz moiety.[1] The PDA detector also provides the advantage of assessing peak purity across a spectrum, which is invaluable for a stability-indicating method.

Experimental Protocol: RP-HPLC

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in Diluent) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in H₂O B: 0.1% TFA in ACN) equilibration System Equilibration (Initial Conditions) mobile_phase_prep->equilibration equilibration->injection separation Gradient Elution (C18 Column) injection->separation detection PDA Detection (254 nm) separation->detection integration Integrate Peaks detection->integration calculation Calculate Area % integration->calculation report Generate Purity Report calculation->report

Caption: RP-HPLC workflow for chemical purity assessment.

2.2.1. Instrumentation and Reagents

  • HPLC System: A system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a PDA detector.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic Acid (TFA).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA, 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30

2.2.3. Procedure

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1 L of acetonitrile. Filter and degas both solutions.

  • Standard/Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample solution and acquire the chromatogram for 30 minutes.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the chemical purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part II: Enantiomeric Purity by Chiral HPLC

This method is designed specifically to separate the desired (2S)-enantiomer from the undesired (2R)-enantiomer. This requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).

Rationale of Method Development
  • Chromatographic Mode (Normal Phase): Chiral separations of protected amino acids are often more successful under normal-phase conditions.[1] The interactions (e.g., hydrogen bonding, dipole-dipole, and π-π interactions) that govern chiral recognition are often stronger and more specific in non-polar organic solvents.[3]

  • Stationary Phase (Chiralpak IA-3): Polysaccharide-based CSPs are exceptionally effective for a broad range of chiral molecules.[3][6] The Chiralpak IA-3 column, which has amylose tris(3,5-dimethylphenylcarbamate) immobilized on a 3 µm silica gel, provides the necessary stereospecific interaction sites to resolve the enantiomers of our target compound.[1]

  • Mobile Phase: A mixture of hexane and ethanol is a common mobile phase for this type of CSP. Hexane serves as the weak, non-polar solvent, while ethanol acts as the polar modifier. The ratio of these two solvents is a critical parameter for optimizing the retention and resolution of the enantiomers. A small amount of TFA is often added to sharpen peaks and improve resolution.[1]

  • Detection (UV): As with the achiral method, the Cbz group's strong UV absorbance at 254 nm allows for sensitive detection.[1]

Experimental Protocol: Chiral HPLC

Chiral_HPLC_Workflow cluster_prep_chiral Preparation cluster_analysis_chiral Analysis cluster_data_chiral Data Processing sample_prep_chiral Sample Preparation (Dissolve in Mobile Phase) injection_chiral Inject Sample sample_prep_chiral->injection_chiral mobile_phase_prep_chiral Mobile Phase Preparation (Hexane/Ethanol/TFA) equilibration_chiral System Equilibration mobile_phase_prep_chiral->equilibration_chiral equilibration_chiral->injection_chiral separation_chiral Isocratic Elution (Chiralpak IA-3) injection_chiral->separation_chiral detection_chiral UV Detection (254 nm) separation_chiral->detection_chiral integration_chiral Integrate Enantiomer Peaks detection_chiral->integration_chiral calculation_chiral Calculate Enantiomeric Excess (ee%) integration_chiral->calculation_chiral report_chiral Generate Purity Report calculation_chiral->report_chiral

Caption: Chiral HPLC workflow for enantiomeric purity.

3.2.1. Instrumentation and Reagents

  • HPLC System: As described in section 2.2.1.

  • Reagents: HPLC-grade n-Hexane, HPLC-grade Ethanol (200 proof), Trifluoroacetic Acid (TFA).

3.2.2. Chromatographic Conditions

ParameterCondition
Column Chiralpak IA-3, 250 mm x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Ethanol / TFA (85 : 15 : 0.1, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV, 254 nm
Injection Volume 10 µL
Expected Retention Time (S)-enantiomer: ~12.4 min[1]

3.2.3. Procedure

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 850 mL of n-Hexane, 150 mL of Ethanol, and 1.0 mL of TFA. Filter and degas the solution. Caution: This is a flammable mixture.

  • Standard/Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • System Equilibration: Equilibrate the Chiralpak IA-3 column with the mobile phase for at least 1 hour or until a stable baseline is achieved. Chiral columns often require longer equilibration times.

  • Analysis: Inject the prepared sample solution and acquire the chromatogram. The run time should be sufficient to elute both enantiomers.

  • Data Analysis: Identify and integrate the peaks corresponding to the (2S) and (2R) enantiomers. Calculate the enantiomeric excess (ee%) as follows:

    • % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

    • Where Area_S is the peak area of the desired (2S)-enantiomer and Area_R is the peak area of the undesired (2R)-enantiomer.

System Suitability and Method Validation

For routine use in a regulated environment, both methods must be validated according to ICH Q2(R1) guidelines.[7] Before any analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is fit for purpose.

Key System Suitability Parameters:

Parameter Acceptance Criteria (RP-HPLC) Acceptance Criteria (Chiral HPLC)
Tailing Factor (T) ≤ 2.0 for the main peak ≤ 2.0 for both enantiomer peaks
Theoretical Plates (N) ≥ 2000 for the main peak ≥ 2000 for the main peak
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurity ≥ 1.5 between the (2S) and (2R) enantiomer peaks

| Precision (%RSD) | ≤ 1.0% for 5 replicate injections | ≤ 2.0% for 5 replicate injections |

Conclusion

The two distinct HPLC methods presented in this application note provide a robust framework for the complete purity assessment of this compound. The stability-indicating RP-HPLC method is essential for monitoring and controlling chemical impurities, ensuring the integrity of the chemical synthesis process. The Chiral HPLC method is indispensable for confirming the stereochemical purity, a critical quality attribute for any chiral pharmaceutical intermediate. By implementing these well-rationalized and detailed protocols, researchers and quality control laboratories can confidently ensure the high quality of this vital building block.

References

  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
  • This compound | 78266-81-6. Benchchem.
  • HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Taylor & Francis Online.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis Online.
  • HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc.
  • Analyses of amino acids, Enantiomeric purity.
  • Method for chiral separation of various side chain protected amino acids. Google Patents.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH.
  • Stability-indicating HPLC Method Research Articles. R Discovery.
  • Analysis of amino acids by high performance liquid chromatography.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.
  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar.

Sources

Navigating the Chemical Landscape: A Guide to Modifying the Hydroxyl Group of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Chiral Building Block

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is a valuable chiral intermediate in the synthesis of a wide array of pharmaceutical agents and complex organic molecules.[1] Its structure, featuring a primary hydroxyl group, a benzyloxycarbonyl (Cbz)-protected amine, and a tert-butyl ester, offers a versatile platform for synthetic modifications. The strategic manipulation of its primary hydroxyl group is a critical step in the elaboration of this scaffold into more complex and functionally diverse molecules. This application note provides a comprehensive guide to the key chemical transformations of this hydroxyl group, including oxidation, etherification, and esterification. It emphasizes the rationale behind the selection of reagents and reaction conditions to achieve high selectivity and yield, which is crucial in multi-step syntheses.

The Central Role of the Hydroxyl Group: A Gateway to Molecular Diversity

The primary hydroxyl group in this compound is a key functional handle for introducing molecular diversity. Its strategic modification allows for the construction of various functionalities, which is essential for modulating the biological activity and pharmacokinetic properties of the final compounds. The choice of modification—be it oxidation to an aldehyde or carboxylic acid, conversion to an ether, or formation of an ester—is dictated by the overarching synthetic strategy and the desired properties of the target molecule.

Figure 1: Structure of this compound with the target hydroxyl group highlighted.

I. Oxidation: Accessing Aldehydes and Carboxylic Acids

The oxidation of the primary hydroxyl group provides access to the corresponding aldehyde or carboxylic acid, which are pivotal intermediates for further functionalization, such as reductive amination or amide bond formation. The choice of oxidant and reaction conditions is critical to prevent over-oxidation and to maintain the integrity of the other functional groups, particularly the Cbz protecting group and the tert-butyl ester.

A. Selective Oxidation to the Aldehyde

Mild oxidation conditions are required to selectively convert the primary alcohol to an aldehyde without further oxidation to the carboxylic acid.

Protocol 1: Swern Oxidation

The Swern oxidation is a reliable method for the synthesis of aldehydes from primary alcohols under mild, non-acidic conditions.

  • Reagents and Materials:

    • This compound

    • Oxalyl chloride or trifluoroacetic anhydride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve DMSO (2.2 eq.) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

    • Slowly add oxalyl chloride (1.1 eq.) to the cooled DMSO solution and stir for 15 minutes.

    • Add a solution of this compound (1.0 eq.) in DCM to the reaction mixture and stir for 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq.) to the mixture and allow it to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is another mild and selective oxidizing agent for the preparation of aldehydes.

  • Reagents and Materials:

    • This compound

    • Dess-Martin Periodinane (1.1 eq.)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM.

    • Add Dess-Martin Periodinane to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

B. Oxidation to the Carboxylic Acid

Stronger oxidizing agents are required to convert the primary alcohol to a carboxylic acid. However, care must be taken to choose conditions that do not cleave the protecting groups.

Protocol 3: TEMPO-Mediated Oxidation

This method utilizes a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant.

  • Reagents and Materials:

    • This compound

    • TEMPO (0.1 eq.)

    • Sodium hypochlorite (NaOCl) solution (1.5 eq.)

    • Sodium bromide (NaBr) (0.1 eq.)

    • Dichloromethane (DCM)

    • Sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound (1.0 eq.), TEMPO, and NaBr in a biphasic mixture of DCM and aqueous sodium bicarbonate.

    • Cool the mixture to 0 °C and add the NaOCl solution dropwise, maintaining the temperature below 5 °C.

    • Stir vigorously until the reaction is complete (monitored by TLC).

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with a solution of sodium thiosulfate, then with brine.

    • Dry over anhydrous sodium sulfate and concentrate to obtain the crude carboxylic acid.

    • Purify by recrystallization or column chromatography. A two-step, one-pot procedure involving initial treatment with NaOCl and TEMPO followed by NaClO2 oxidation is also a viable option for a wide range of alcohols.[2]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Welcome to the technical support guide for the synthesis of this compound. This valuable chiral building block is central to the development of complex pharmaceutical agents. Its synthesis, however, is not without challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common side reactions and synthetic hurdles encountered in the laboratory.

The typical synthetic route commences with the orthogonally protected N-Cbz-L-aspartic acid 4-tert-butyl ester (Cbz-Asp(OtBu)-OH), followed by the selective reduction of the α-carboxylic acid. This guide will navigate you through potential pitfalls at each critical stage.

Synthesis_Workflow cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Reduction Aspartic_Acid L-Aspartic Acid Protected_Asp Cbz-Asp(OtBu)-OH Aspartic_Acid->Protected_Asp Protection Steps (Esterification & Cbz-protection) Mixed_Anhydride Mixed Anhydride Intermediate Protected_Asp->Mixed_Anhydride Activation (e.g., Isobutyl Chloroformate) Final_Product Target Molecule: T-Butyl (2S)-2-[(Cbz-amino)] -4-hydroxybutyrate Mixed_Anhydride->Final_Product Reduction (e.g., NaBH4)

Fig 1. General synthetic workflow.

Part 1: Troubleshooting the Starting Material (Cbz-Asp(OtBu)-OH) Synthesis

The quality of the starting material, N-Cbz-L-aspartic acid 4-tert-butyl ester, is paramount for a successful reduction. The following issues are often reported during its preparation.

FAQ 1: My Cbz-protection step is causing significant racemization. How can I maintain stereochemical purity?

Answer: Racemization at the α-carbon is a well-documented side reaction during the protection of amino acids, particularly under basic conditions.[1][2] The mechanism involves the deprotonation of the α-proton to form a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereointegrity. When introducing the benzyloxycarbonyl (Cbz) group using Cbz-Cl, the reaction is typically run under alkaline conditions to neutralize the HCl byproduct. If the pH is too high (typically >10), the rate of racemization increases significantly.[1]

Core Causality:

  • Excessive Basicity: Strong bases or a high pH can readily abstract the acidic α-proton.

  • Prolonged Reaction Time: Extended exposure to basic conditions increases the likelihood of racemization.[3]

  • Elevated Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for deprotonation.

Troubleshooting Protocol: Minimizing Racemization during Cbz-Protection

  • pH Control: Dissolve L-aspartic acid 4-tert-butyl ester in an aqueous solvent mixture (e.g., water/dioxane). Carefully maintain the pH between 8.5 and 9.5 throughout the addition of benzyl chloroformate (Cbz-Cl) by using a pH meter and the slow, dropwise addition of a suitable base like sodium carbonate or a buffered system. A mixed base buffer of Na₂CO₃:NaHCO₃ can be effective at maintaining the optimal pH range.[1]

  • Temperature Management: Perform the reaction at a reduced temperature, typically between 0 °C and 5 °C, by using an ice bath. This decreases the rate of the undesired racemization side reaction.

  • Reagent Addition: Add the Cbz-Cl slowly and sub-surface to ensure it reacts quickly with the amino group rather than decomposing.

  • Monitoring: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed immediately to workup to avoid prolonged exposure to basic conditions.

  • Workup: Acidify the reaction mixture to a neutral pH (around 6-7) before extraction to ensure the product is in a stable, non-ionized form.

Part 2: Troubleshooting the Carboxylic Acid Reduction Step

The core transformation is the selective reduction of the α-carboxylic acid of Cbz-Asp(OtBu)-OH to a primary alcohol. This is commonly achieved by forming a mixed anhydride intermediate, which is then reduced in situ with sodium borohydride (NaBH₄). This step is prone to several competing side reactions.

FAQ 2: The reduction of my mixed anhydride is sluggish or incomplete, resulting in a low yield of the desired alcohol. What is going wrong?

Answer: This is a frequent issue stemming from several factors. Sodium borohydride is a mild reducing agent and is generally not reactive enough to reduce a carboxylic acid directly.[4] Activation as a mixed anhydride dramatically increases the electrophilicity of the carbonyl carbon, allowing reduction by NaBH₄.[5][6] However, the success of this two-step, one-pot process hinges on the efficient formation of the mixed anhydride and its subsequent, timely reduction.

Core Causality:

  • Poor Mixed Anhydride Formation: Incomplete activation of the carboxylic acid means less substrate is available for reduction. This can be due to reagent quality (isobutyl chloroformate), improper temperature control, or the presence of moisture.

  • Premature Anhydride Decomposition: Mixed anhydrides are labile intermediates. If the NaBH₄ is not added promptly after the anhydride formation is complete, it can degrade.

  • Insufficient Reducing Agent: NaBH₄ can be consumed by protic solvents (like methanol, often added to increase NaBH₄ solubility and reactivity) or acidic byproducts. An insufficient molar excess may lead to incomplete reaction.[6]

  • Low Temperature: While low temperatures (-15 °C to 0 °C) are necessary to control side reactions, excessively cold conditions can slow the reduction rate to an impractical level.[5][6]

ParameterRecommended ConditionRationale
Temperature -15 °C to -10 °CBalances anhydride stability with sufficient reaction rate for both formation and reduction.[5][6]
Solvent Anhydrous THFAprotic solvent that solubilizes reagents well and does not compete with the reducing agent.
Base N-Methylmorpholine (NMM)A non-nucleophilic tertiary amine that effectively scavenges HCl without competing in side reactions.
NaBH₄ excess 1.5 - 2.0 equivalentsEnsures complete reduction, compensating for any minor decomposition or reaction with solvent.[5]

Troubleshooting Protocol: Optimized Mixed Anhydride Reduction

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use anhydrous THF as the solvent.

  • Anhydride Formation: Dissolve Cbz-Asp(OtBu)-OH (1 eq.) in anhydrous THF and cool the solution to -15 °C. Add N-Methylmorpholine (1.1 eq.) and stir for 10 minutes. Slowly add isobutyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below -10 °C. Allow the reaction to stir for 15-20 minutes to ensure complete formation of the mixed anhydride.

  • Reduction: In a separate flask, prepare a suspension of NaBH₄ (2.0 eq.) in a small amount of anhydrous THF. Add this suspension (or the solid powder in portions) to the mixed anhydride solution while vigorously stirring and strictly maintaining the temperature at -15 °C.

  • Methanol Addition: After adding the NaBH₄, slowly add anhydrous methanol dropwise. This enhances the reactivity of the borohydride.[5][6]

  • Monitoring & Quenching: Monitor the reaction by TLC. Once complete (typically <30 min), quench the reaction carefully by the slow addition of 1M HCl or saturated aqueous NH₄Cl solution while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

FAQ 3: I'm observing significant cleavage of the tert-butyl ester during the reaction or workup. How can I prevent this?

Answer: The tert-butyl ester is a valuable protecting group due to its stability in basic and neutral conditions, but it is highly susceptible to cleavage under acidic conditions.[7] The cleavage mechanism proceeds via protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation, which is then typically deprotonated to form isobutylene gas.[7][8]

Core Causality:

  • Acidic Byproducts: The formation of the mixed anhydride with isobutyl chloroformate generates HCl. While a tertiary amine base (like NMM or TEA) is added to neutralize this, inefficient scavenging can lead to localized acidic microenvironments.

  • Acidic Workup: Quenching the reaction with strong acid (e.g., HCl) without proper buffering or temperature control can cause rapid deprotection before the acid is neutralized.

  • Acidic Purification: Using acidic solvent systems or un-neutralized silica gel during column chromatography can cleave the ester.

Troubleshooting Protocol: Preserving the Tert-Butyl Ester

  • Efficient Base Use: Ensure a slight excess (1.1-1.2 eq.) of a non-nucleophilic tertiary amine like N-Methylmorpholine (NMM) is used during the anhydride formation to fully sequester the generated HCl.

  • Neutral Quench: Instead of a strong acid, quench the reaction with a milder reagent like saturated aqueous ammonium chloride (NH₄Cl) or a phosphate buffer (pH ≈ 7).

  • Buffered Workup: If an acidic quench is necessary to neutralize excess borohydride, add it very slowly to the cold reaction mixture and immediately follow with a bicarbonate wash during the workup to neutralize any residual acid.

  • Purification Considerations: When performing column chromatography, consider pre-treating the silica gel by flushing the packed column with a solvent mixture containing a small amount (0.5-1%) of triethylamine to neutralize acidic sites on the stationary phase.

FAQ 4: My final product is contaminated with a significant amount of a γ-lactone byproduct. What causes this cyclization?

Answer: The formation of a γ-lactone, specifically (S)-3-(benzyloxycarbonylamino)-dihydrofuran-2(5H)-one, is a classic intramolecular cyclization side reaction. The free hydroxyl group of the desired product can act as a nucleophile and attack the electrophilic carbonyl of the tert-butyl ester. This reaction is typically catalyzed by acid or, less commonly, strong base, which facilitates the departure of the tert-butoxide leaving group.[9][10] While 5-membered γ-lactones are thermodynamically stable and their formation can be spontaneous for 4-hydroxy acids, the bulky protecting groups in this specific molecule provide steric hindrance.[10] Therefore, this side reaction is usually indicative of harsh conditions during workup or purification.

Core Causality:

  • Acid Catalysis: The same acidic conditions that cleave the tert-butyl ester (see FAQ 3) will strongly promote this intramolecular esterification (lactonization).

  • Elevated Temperatures: Heating the product for extended periods, for example during solvent removal or if the reaction overheats, can provide the energy for cyclization.

Side_Reactions MA Mixed Anhydride Product Desired Alcohol Product MA->Product Desired Path [H⁻] attack on α-carbonyl Acid Starting Carboxylic Acid (Cbz-Asp(OtBu)-OH) MA->Acid Side Reaction Hydrolysis (H₂O) Lactone γ-Lactone Byproduct Product->Lactone Side Reaction Intramolecular Cyclization (Acid/Heat) Deprotected Deprotected Acid Product->Deprotected Side Reaction Acid-catalyzed t-Bu Cleavage

Fig 2. Competing reaction pathways during and after the reduction step.

Troubleshooting Protocol: Preventing Lactonization

  • Strictly Neutral/Basic Workup: After quenching, ensure the aqueous washes include a sodium bicarbonate solution to remove all traces of acid.

  • Avoid High Temperatures: Concentrate the product solution on a rotary evaporator using a low-temperature water bath (<40 °C). Avoid drying the crude product in a high-temperature oven.

  • Prompt Purification: Do not store the crude product for extended periods. Proceed with purification soon after the workup.

  • Optimized Chromatography: Use the neutralized silica gel technique described in the previous FAQ. Elute with neutral solvent systems (e.g., Hexane/Ethyl Acetate).

References

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? Retrieved from [Link]

  • Wikipedia. (2024). Lactone. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Acids. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Mulzer, M., et al. (1996). Synthesis of β-Lactones via a Spontaneous Intramolecular Cyclization of O-Lithiated Phenyl β-Hydroxyalkanoates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids? Retrieved from [Link]

  • Chad's Prep. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Retrieved from [Link]

  • Study.com. (n.d.). When anhydride is reacted with NaBH4 does it produce 1 or 2 primary alcohols? Retrieved from [Link]

  • Majethia, G. N., et al. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Scirp.org. Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of β-(S-methyl)thioaspartic acid and derivatives. Retrieved from [Link]

  • Google Patents. (2012). CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester.
  • Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved from [Link]

  • Google Patents. (2016). CN106045883A - Preparation method of aspartic acid-1-tert-butyl ester derivative.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. This crucial chiral intermediate is a cornerstone in the development of peptide-based therapeutics and complex pharmaceutical agents.[1] Its stereospecific structure, featuring a Cbz-protected amine, a tert-butyl ester, and a hydroxyl group, demands a precise and well-controlled synthetic approach.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, improve yields, and ensure the highest purity of the final product. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific problems that may arise during the synthesis, providing a logical path to identify the cause and implement a solution.

Logical Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis of Esterification Step cluster_2 Analysis of Amine Protection Step cluster_3 Purification Issues cluster_4 Solution start Low Yield or High Impurity? check_ester Analyze Esterification Step: - Incomplete reaction? - Side products? start->check_ester Primary suspect check_amine Analyze Amine Protection: - Incomplete protection? start->check_amine If esterification is clean ester_incomplete Incomplete Reaction: - Extend reaction time - Increase DCC/DMAP - Check solvent dryness check_ester->ester_incomplete Yes ester_side_products Side Products: - N-acylurea formation? - Dipeptide formation? check_ester->ester_side_products Yes check_purification Review Purification: - Inefficient DCU removal? - Poor separation in chromatography? ester_incomplete->check_purification ester_side_products->check_purification amine_incomplete Incomplete Protection: - Adjust pH (8-9) - Ensure adequate Cbz-Cl check_amine->amine_incomplete amine_incomplete->check_ester purification_dcu DCU Removal: - Filter cold reaction mixture - Use alternative coupling agents check_purification->purification_dcu Yes purification_chroma Chromatography: - Optimize solvent system - Check silica gel activity check_purification->purification_chroma Yes solution Optimized Yield and Purity purification_dcu->solution purification_chroma->solution

Caption: Troubleshooting workflow for synthesis optimization.

Q: My overall yield is disappointingly low (<70%). What are the most common causes?

A: A low overall yield typically points to issues in one of the two main stages: incomplete amine protection or inefficient esterification.

  • Incomplete Amine Protection: The initial protection of the amino group on (2S)-2-amino-4-hydroxybutyric acid with benzyloxycarbonyl chloride (Cbz-Cl) is pH-sensitive. If the pH is not maintained between 8-9, the reaction can be sluggish or incomplete.[1] An unprotected amine is a free nucleophile that can react during the subsequent esterification step to form dipeptide-like impurities, consuming your starting material and reducing the yield of the desired product.

  • Inefficient Esterification: The esterification of the Cbz-protected acid with tert-butanol is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction is highly sensitive to water. Any moisture in the solvent (typically anhydrous THF) or reagents will consume the DCC, rendering it ineffective for activating the carboxylic acid.[1] Furthermore, insufficient reaction time or suboptimal temperature (the reaction should be initiated at 0-5°C) can lead to an incomplete conversion.

Q: I see a large amount of a white, insoluble precipitate in my reaction flask after the esterification step. What is it and how do I handle it?

A: That white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate; upon reaction with tert-butanol, the stable DCU is formed.[1]

  • Removal: DCU is notoriously insoluble in many common organic solvents, including dichloromethane and ethyl acetate, which are often used for extraction. The most effective way to remove the majority of it is by filtering the reaction mixture before the aqueous workup. After the reaction is complete, cool the mixture (if not already cold) and filter it through a Büchner funnel. The DCU can then be washed with a small amount of cold, anhydrous solvent (e.g., THF or diethyl ether) to recover any product that may have co-precipitated.

Q: My TLC and NMR analyses show several unexpected spots/peaks. What are the likely side products and how can I minimize their formation?

A: Side product formation is a common challenge. The primary culprits are:

  • N-acylurea: This byproduct forms when the O-acylisourea intermediate rearranges instead of reacting with the alcohol. This is often promoted by higher temperatures. To minimize this, ensure the reaction is started at a low temperature (0-5°C) and allowed to warm slowly to room temperature.

  • Unreacted Cbz-(2S)-amino-4-hydroxybutyric acid: This indicates an incomplete esterification reaction. Verify the quality and stoichiometry of your DCC and DMAP, ensure your solvent is perfectly anhydrous, and consider extending the reaction time.

  • Dipeptide Impurities: As mentioned, if the initial amine protection is incomplete, the free amine can react with the DCC-activated carboxylic acid of another molecule, leading to a Cbz-protected dipeptide. Ensure the pH is optimal during the Cbz protection step to drive it to completion.

Q: The esterification reaction seems to stall and does not proceed to completion, even after extended periods. What adjustments can I make?

A: A stalled reaction points to a problem with the activation of the carboxylic acid.

  • Reagent Quality: Ensure your DCC is of high purity and has been stored properly to prevent hydration. DMAP is an effective catalyst, but it should also be of good quality.

  • Solvent Purity: Use freshly distilled, anhydrous THF. The presence of even trace amounts of water can significantly hinder the reaction.

  • Stoichiometry: While catalytic amounts of DMAP are standard, you may need to use a slight excess of DCC (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion, especially if there is any suspicion of moisture.

  • Temperature Profile: While the reaction is initiated at 0°C to control the initial exothermic activation, ensure it is allowed to warm to room temperature and stir for a sufficient duration (e.g., 12-24 hours) to allow the slower esterification to complete.

Frequently Asked Questions (FAQs)

Q: What is the precise mechanism of the DCC/DMAP-catalyzed esterification in this synthesis?

A: This is a classic Steglich esterification. The process involves two key catalytic cycles:

  • DCC Activation: The carboxylic acid attacks the DCC to form a highly reactive O-acylisourea intermediate.

  • DMAP Catalysis: DMAP, a superior nucleophile, then attacks the O-acylisourea intermediate. This forms a stable N-acylpyridinium salt, which is much more reactive towards nucleophilic attack by the alcohol (tert-butanol) than the O-acylisourea itself. The tert-butanol attacks this activated intermediate, forming the desired ester and regenerating the DMAP catalyst. The protonated DCC becomes the insoluble DCU byproduct.

Simplified DCC/DMAP Esterification Mechanism

G RCOOH Cbz-Acid (R-COOH) Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 + DCC DCC DCC Intermediate2 N-Acylpyridinium Intermediate Intermediate1->Intermediate2 + DMAP DCU DCU (Byproduct) Intermediate1->DCU - H+ DMAP DMAP Product T-Butyl Ester (Product) Intermediate2->Product + tBuOH tBuOH tert-Butanol Product->DMAP - DMAP (regenerated)

Caption: Key intermediates in the DCC/DMAP esterification pathway.

Q: Why is Cbz the preferred amine protecting group here over something like Boc?

A: The choice of protecting group is strategic and depends on the stability required for subsequent reaction steps.

  • Stability: The Cbz (benzyloxycarbonyl) group is stable under the neutral to slightly basic conditions of the DCC/DMAP esterification.

  • Orthogonality: The final product has a tert-butyl ester. Tert-butyl esters are labile (easily removed) under acidic conditions.[2] The Boc (tert-butyloxycarbonyl) protecting group is also removed by strong acid.[3][4][5] Using a Boc group for the amine would create a challenge if you later wanted to selectively deprotect only the ester or only the amine. The Cbz group, by contrast, is typically removed by catalytic hydrogenation, a condition under which the tert-butyl ester is completely stable. This "orthogonality" allows for selective deprotection at a later stage in a more complex synthesis.

Q: What are the critical parameters for ensuring high enantiomeric purity (>95% ee)?

A: The starting material, (2S)-2-amino-4-hydroxybutyric acid, provides the chirality. The key is to avoid racemization during the reaction sequence. Fortunately, the conditions for both Cbz protection and DCC/DMAP esterification are generally mild and do not typically cause significant racemization at the alpha-carbon. To ensure high enantiomeric excess (ee):

  • Use a high-purity chiral starting material.

  • Avoid excessively high temperatures or prolonged exposure to strong acids or bases, which could potentially lead to epimerization.

  • Verify the final product's enantiomeric purity using a suitable method like chiral HPLC.[1]

Q: What is the most reliable method for purifying the final product?

A: After the aqueous workup and removal of bulk DCU by filtration, the crude product is typically an oil. Column chromatography is the most effective method for achieving high purity.[1]

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. For example, starting with 10-20% ethyl acetate in hexanes and gradually increasing the polarity will effectively separate the desired product from less polar impurities and any remaining traces of starting materials. The exact gradient should be determined by preliminary TLC analysis.

Q: How should the final product, this compound, be stored?

A: The compound is a stable solid or oil at room temperature. However, for long-term stability and to prevent any potential degradation, it is best stored at low temperatures. Long-term storage at -20°C is recommended.[6][7] Ensure the container is tightly sealed to protect it from moisture.

Optimized Experimental Protocol

This protocol synthesizes insights from various sources to provide a robust and reproducible method.

Overall Synthesis Workflow

G Start Start: (2S)-2-Amino-4- hydroxybutyric acid Step1 Step 1: Amine Protection - Cbz-Cl, NaHCO3 - H2O/DCM, pH 8-9 Start->Step1 Intermediate Cbz-(2S)-amino-4- hydroxybutyric acid Step1->Intermediate Step2 Step 2: Esterification - tBuOH, DCC, DMAP - Anhydrous THF, 0°C to RT Intermediate->Step2 Workup Workup & Purification - Filter DCU - Aqueous Extraction - Column Chromatography Step2->Workup Final Final Product: T-Butyl (2S)-2-... 4-hydroxybutyrate Workup->Final

Caption: Step-by-step synthesis workflow.

Part 1: Amine Protection with Benzyloxycarbonyl (Cbz) Group

  • Dissolve (2S)-2-amino-4-hydroxybutyric acid (1.0 eq) in a 1 M sodium bicarbonate (NaHCO₃) aqueous solution. Add dichloromethane (DCM) to create a biphasic system.

  • Cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add benzyloxycarbonyl chloride (Cbz-Cl, ~1.1 eq) dropwise, ensuring the temperature does not exceed 5°C.

  • Monitor the pH of the aqueous layer throughout the addition, maintaining it between 8 and 9 by adding more 1 M NaHCO₃ as needed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Separate the layers. Wash the aqueous layer with a small portion of DCM.

  • Combine the organic layers and discard them. Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product, Cbz-(2S)-amino-4-hydroxybutyric acid, with ethyl acetate (3x).

  • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-protected acid, which can be used in the next step without further purification.

Part 2: T-Butyl Esterification

  • Dissolve the Cbz-(2S)-amino-4-hydroxybutyric acid (1.0 eq) from Part 1, tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the DCC solution dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 5°C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.

  • Filter the mixture through a Celite pad to remove the DCU precipitate, washing the filter cake with a small amount of cold THF.

  • Concentrate the filtrate under reduced pressure. Redissolve the resulting oil in ethyl acetate.

  • Wash the organic solution sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure this compound.

Data Summary: Expected Outcomes

The following table summarizes the expected results for this synthesis when performed under optimized conditions.

ParameterExpected ValueNotes
Overall Yield 78–85%Yield is highly dependent on the efficiency of both steps and purification.[1]
Enantiomeric Excess (ee) >95%Assumes high-purity starting material and mild reaction conditions.[1]
Final Product Purity >98%Achievable with careful column chromatography.
Physical Appearance Colorless to pale yellow oil or solidMay solidify upon standing or at low temperatures.
Key Analytical Signals Consistent with published NMR and MS data.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. Novel Synthesis of Butyl (S)-2-Hydroxybutanoate. Available from: [Link]

  • PMC (PubMed Central). Poly(4-Hydroxybutyrate): Current State and Perspectives. Available from: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • Organic Syntheses. Synthesis and Ru(II)-BINAP reduction of a ketoester derived from hydroxyproline. Available from: [Link]

  • ResearchGate. Synthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) with high 4HB composition. Available from: [Link]

  • Google Patents. Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
  • PMC (PubMed Central). Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

Sources

Technical Support Center: Preventing Racemization During Coupling Reactions Involving T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. This resource is designed to provide you with in-depth, field-proven insights to help you navigate the challenges of preventing racemization during coupling reactions. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to the success of your synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and reliable.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for N-protected amino acids like the one in the topic?

A1: The most common mechanism involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The process begins when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. This highly reactive intermediate can then cyclize to form the oxazolone. The α-proton on this planar ring becomes acidic and is easily abstracted by a base, leading to a loss of stereochemistry. The incoming amine nucleophile can then attack from either face of the planar ring, resulting in a mixture of L- and D-amino acid-containing products.[1][3] Urethane-based protecting groups like benzyloxycarbonyl (Cbz) are known to reduce the rate of racemization compared to other N-acyl groups.[2][4][5]

Q2: Which amino acids are generally most susceptible to racemization?

A2: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during coupling reactions.[1] Other amino acids that can be susceptible, especially under non-optimized conditions, include Serine (Ser).[1][6][7]

Q3: How do additives like HOBt, HOAt, and Oxyma work to suppress racemization?

A3: These additives act as racemization suppressants by intercepting the highly reactive intermediate formed by the coupling reagent (e.g., an O-acylisourea from a carbodiimide like DIC). They react to form an active ester (e.g., an OBt ester) that is more stable and less prone to cyclizing into an oxazolone.[1][4][8][9] This active ester then reacts more cleanly with the amine component to form the desired peptide bond while preserving stereochemical integrity.[1] Generally, HOAt and Oxyma are considered more effective suppressants than HOBt.[1][8]

Q4: What are the best practices for selecting a coupling reagent to minimize racemization?

A4: For carbodiimide-based couplings (e.g., DIC, DCC), it is crucial to use them in combination with an additive like HOBt, HOAt, or Oxyma.[1][4][9][10] Phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, HATU, HCTU) reagents are known for their high efficiency and are associated with low levels of racemization.[1][9] HATU, in particular, is very effective for sterically hindered couplings.[4] Ynamide-based coupling reagents have also shown remarkable superiority in suppressing racemization.[11][12]

Q5: How does the choice of base and solvent affect racemization?

A5: The base and solvent play critical roles. Stronger bases can more readily abstract the α-proton, promoting racemization.[13] It is recommended to use weaker, non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount.[8][13] The polarity of the solvent can also influence the extent of racemization, with more polar solvents potentially favoring this side reaction.[14][15]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter and provides actionable solutions based on established chemical principles.

Issue 1: Significant Racemization Detected in the Coupled Product
Probable Cause Validated Solution & Scientific Rationale
Inappropriate Coupling Reagent or Lack of Additive. The activating agent is forming a highly reactive intermediate that rapidly converts to an oxazolone before the amine can couple.Solution: Switch to a coupling reagent system known for low racemization. For carbodiimide couplings (DIC/DCC), always include an additive like Oxyma or HOAt.[4][8] Alternatively, use a phosphonium (PyBOP, PyAOP) or aminium (HATU, HCTU) reagent.[9] These reagents inherently form more stable active esters that are less prone to racemization.
Excessive or Inappropriate Base. A strong or sterically unhindered base is efficiently deprotonating the α-carbon of the oxazolone intermediate.Solution: Use the weakest, most sterically hindered base possible, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIEA).[8][13] Use the minimum stoichiometric amount required. The steric bulk hinders the base's ability to access the α-proton, thereby slowing the rate of racemization.
High Reaction Temperature. Increased temperature accelerates all reaction rates, including the rate of oxazolone formation and subsequent enolization, which leads to racemization.Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow down the coupling reaction, it will have a more pronounced effect on reducing the rate of racemization. Monitor the reaction for completion.
Prolonged Pre-activation Time. Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine component increases the concentration of the racemization-prone activated intermediate.Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the carboxylic acid, amine, and additive simultaneously (in-situ activation). This ensures the activated species is consumed by the amine as it is formed.[9]
Issue 2: Low Coupling Yield Despite Using a Potent Activator
Probable Cause Validated Solution & Scientific Rationale
Steric Hindrance. The T-Butyl ester and Cbz protecting group on the substrate, combined with a bulky coupling partner, can sterically impede the reaction.Solution: Switch to a more potent coupling reagent designed for hindered couplings, such as HATU or PyAOP.[4] These reagents generate highly reactive OAt-esters that can overcome significant steric barriers. Increasing the reaction time or slightly elevating the temperature can also be beneficial, but must be balanced against the risk of racemization.[13]
Suboptimal Solvent Choice. The reactants may not be fully solubilized, or the solvent may not be ideal for the reaction mechanism.Solution: Ensure the use of high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[13] If solubility is an issue, consider using N-methylpyrrolidone (NMP) or adding a co-solvent like DMSO to enhance solubility.[16]
Reagent Degradation. Coupling reagents, especially phosphonium and aminium salts, can be sensitive to moisture and degrade over time.Solution: Use fresh, high-quality reagents. Store them under inert gas and desiccated conditions. It is best practice to prepare solutions of activating agents immediately before use.[13]

Visualizing the Problem: Racemization Mechanism

The primary pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. The following diagram illustrates this critical process.

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling N_Protected_AA N-Protected Amino Acid (L-configuration) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N_Protected_AA->Activated_Intermediate + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Intermediate->Oxazolone Cyclization L_Product Desired Peptide (L-configuration) Activated_Intermediate->L_Product + Amine (Direct Coupling) Enolate Enolate Intermediate Oxazolone->Enolate + Base - H+ Oxazolone->L_Product + Amine D_Product Racemized Peptide (D-configuration) Oxazolone->D_Product + Amine Enolate->Oxazolone + H+ Amine Amine Nucleophile

Caption: Mechanism of racemization via oxazolone formation.

Recommended Experimental Protocol: Low-Racemization Coupling

This protocol is designed to minimize racemization when coupling this compound.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) (1.2 eq)

  • 2,4,6-Collidine (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound, the amine coupling partner, and Oxyma in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add 2,4,6-collidine to the stirred solution.

  • Add DIC dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction and proceed with the standard aqueous work-up and purification protocol.

Troubleshooting Workflow

Use this decision tree to systematically troubleshoot and optimize your coupling reactions.

Troubleshooting_Workflow Start Start: Racemization or Low Yield Issue CheckReagents Check Coupling System: Reagent + Additive + Base Start->CheckReagents CheckConditions Check Reaction Conditions: Temperature + Time + Solvent CheckReagents->CheckConditions Optimal UseHATU Action: Use HATU/HOAt or DIC/Oxyma CheckReagents->UseHATU Suboptimal Reagent? UseCollidine Action: Use Collidine or DIEA (minimum necessary amount) CheckReagents->UseCollidine Strong Base? LowerTemp Action: Couple at 0°C CheckConditions->LowerTemp High Temp? InSitu Action: Use in-situ activation (minimize pre-activation) CheckConditions->InSitu Pre-activation > 5 min? ReEvaluate Re-evaluate Product Purity CheckConditions->ReEvaluate Optimal UseHATU->CheckConditions UseCollidine->CheckConditions LowerTemp->ReEvaluate InSitu->ReEvaluate ProblemSolved Problem Resolved ReEvaluate->ProblemSolved

Caption: Decision workflow for minimizing racemization.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Xu, S., et al. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]

  • Zhang, L., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Nature Communications. Retrieved from [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Zhang, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Retrieved from [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Retrieved from [Link]

  • Peng, A., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • Amblard, M., et al. (2006). Epimerization by oxazolone formation. ResearchGate. Retrieved from [Link]

  • Bachem. (2006). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of the Cbz Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting issues related to the deprotection of the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this common yet sometimes problematic synthetic transformation. Here, we move beyond simple protocols to delve into the causality behind experimental choices, ensuring a robust and logical approach to problem-solving in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My Cbz deprotection by catalytic hydrogenation is stalled or incomplete. What are the most common causes and how can I resolve this?

Incomplete catalytic hydrogenation is a frequent issue. The root cause often lies with the catalyst's activity or the presence of inhibitors.

Potential Cause 1: Catalyst Inactivation or Poisoning

The palladium catalyst is highly susceptible to poisoning, which is the most common reason for stalled reactions.[1][2]

  • Troubleshooting Steps:

    • Identify Potential Poisons: Substrates containing sulfur (e.g., thiols, thioethers, thioureas) or phosphorus compounds are notorious catalyst poisons.[1][2][3] Even trace impurities from previous steps can be problematic.

    • Increase Catalyst Loading: A simple first step is to increase the weight percentage of the Pd/C catalyst. This can help overcome minor impurities.[1]

    • Use a Fresh Catalyst: Catalysts can lose activity over time. Always use a fresh batch of high-quality catalyst for challenging substrates.[4]

    • Consider a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active and less susceptible to poisoning than standard Pd/C, making it a valuable alternative for difficult deprotections.[1][4]

    • Acidify the Medium: For substrates with basic nitrogen atoms, adding a small amount of acid (like acetic acid) to the solvent can prevent the product amine from coordinating to the palladium surface and deactivating the catalyst.[2][4]

Potential Cause 2: Insufficient Hydrogen Availability

The reaction requires efficient mass transfer of hydrogen gas to the catalyst surface.

  • Troubleshooting Steps:

    • Ensure Vigorous Stirring: Proper agitation is crucial to suspend the catalyst and facilitate gas-liquid mixing.[4][5]

    • Increase Hydrogen Pressure: While a hydrogen balloon is often sufficient for simple substrates, more stubborn deprotections may require higher pressures using a Parr hydrogenator or a similar apparatus.[1][6]

    • Check for Leaks: Ensure your reaction setup is properly sealed and can maintain a positive hydrogen pressure.

Troubleshooting Workflow for Catalytic Hydrogenation

Below is a logical workflow to diagnose and resolve incomplete Cbz deprotection via hydrogenation.

G cluster_start Start: Incomplete Hydrogenation cluster_diagnosis Initial Diagnosis cluster_solutions_poisoning Solutions for Catalyst Poisoning cluster_solutions_conditions Solutions for Reaction Conditions start Reaction Stalled/Incomplete check_sulfur Substrate Contain S, P, or Basic Heterocycles? start->check_sulfur check_conditions Review Reaction Conditions check_sulfur->check_conditions No increase_cat Increase Pd/C Loading check_sulfur->increase_cat Yes increase_pressure Increase H₂ Pressure (e.g., Parr Apparatus) check_conditions->increase_pressure Standard conditions fail fresh_cat Use Fresh/New Catalyst increase_cat->fresh_cat pearlmans Switch to Pearlman's Catalyst (Pd(OH)₂/C) fresh_cat->pearlmans acidic_solvent Add Acetic Acid to Solvent pearlmans->acidic_solvent alt_method Consider Alternative Deprotection Method acidic_solvent->alt_method vigorous_stir Ensure Vigorous Stirring increase_pressure->vigorous_stir change_solvent Change Solvent (MeOH, EtOH are common) vigorous_stir->change_solvent change_solvent->alt_method

Caption: Troubleshooting flowchart for incomplete Cbz removal by catalytic hydrogenolysis.

Q2: I cannot use hydrogenation due to other reducible functional groups (e.g., alkenes, alkynes, nitro groups) in my molecule. What are reliable, metal-free alternatives?

Acid-catalyzed cleavage (acidolysis) is the primary alternative to hydrogenation and avoids the use of heavy metals and hydrogen gas.[7]

  • Method 1: Hydrogen Bromide in Acetic Acid (HBr/AcOH) This is a classic and potent reagent for Cbz removal.[8][9] The reaction is typically fast (30-60 minutes) at room temperature. The mechanism involves protonation of the carbamate oxygen followed by nucleophilic attack by bromide on the benzyl carbon.

    • Key Consideration: This method generates benzyl bromide, a reactive alkylating agent, which could potentially lead to side reactions with other nucleophilic groups in the substrate.[10]

  • Method 2: Trifluoroacetic Acid (TFA) TFA can also be used for Cbz cleavage, often with scavengers like triisopropylsilane (TIS) to trap the resulting benzyl cation and prevent side reactions.[9] This is a common method in solid-phase peptide synthesis.

  • Method 3: Lewis Acids Systems like Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have been shown to selectively and mildly remove Cbz groups, even in the presence of sensitive functionalities like nitro groups or double bonds.[8][11]

These acid-mediated methods are often operationally simple, scalable, and avoid the safety concerns and costs associated with palladium catalysts and hydrogen gas.[7]

Q3: My reaction with HBr/AcOH is giving multiple products. What kind of side reactions should I be aware of?

While effective, acidolysis is not without potential complications.

  • Side Reaction 1: O- to C-Benzyl Migration in Tyrosine If your peptide contains an O-benzyl protected tyrosine residue, strong acidic conditions can cause the benzyl group to migrate from the oxygen to the aromatic ring of the tyrosine side chain.[12] Using a mixture of TFA and acetic acid can sometimes suppress this side reaction.[12]

  • Side Reaction 2: Aspartimide Formation Peptides containing aspartic acid residues with a β-benzyl ester can undergo acid-catalyzed ring closure to form an aminosuccinyl (aspartimide) derivative.[12]

  • Side Reaction 3: Alkylation by Benzyl Cations/Bromide The benzyl carbocation (or benzyl bromide) generated during cleavage can alkylate sensitive residues, such as methionine or tryptophan. The use of scavengers is crucial to mitigate this.

Q4: Are there any other milder, non-hydrogenolysis, non-acidic methods for Cbz deprotection?

Yes, for highly sensitive substrates, alternative nucleophilic cleavage methods have been developed. One such method involves using 2-mercaptoethanol with a base like potassium phosphate in a solvent like N,N-dimethylacetamide (DMAC) at elevated temperatures.[10][11] This Sₙ2-type reaction involves the thiol attacking the benzylic carbon of the Cbz group, leading to its cleavage without affecting sensitive groups like aryl halides.[10] This approach was notably used in the synthesis of the drug Adagrasib.[10]

Comparative Summary of Deprotection Methods

MethodReagents/CatalystAdvantagesDisadvantages & Common Issues
Catalytic Hydrogenolysis 10% Pd/C, H₂ (gas)Mild, neutral pH, high yield typically >95%.[5]Slow; catalyst poisoning by sulfur/phosphorus; can reduce other functional groups (alkenes, alkynes, benzyl ethers).[1][2][10]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateAvoids use of H₂ gas; often milder and more chemoselective.[13]Catalyst poisoning remains an issue; work-up required to remove formate salts.[1]
Acidolysis (Strong Acid) 33% HBr in Acetic AcidFast, metal-free, highly effective.[8][9]Harsh conditions; generates reactive benzyl bromide; potential for acid-catalyzed side reactions.[10][12]
Acidolysis (Lewis Acid) AlCl₃ / HFIPMild, metal-free, good functional group tolerance (e.g., nitro, double bonds).[8]Requires specific, fluorinated solvent; Lewis acid may coordinate to other functional groups.
Nucleophilic Cleavage 2-Mercaptoethanol, KOAcExcellent for substrates with reducible groups (e.g., aryl halides); avoids metals and strong acids.[10]Requires elevated temperatures; thiol reagents have a strong odor.

Detailed Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis (H₂/Pd/C)
  • Setup: In a round-bottom flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[5]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).[1][5]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere is replaced by hydrogen.[5][13]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1-3 atm pressure) at room temperature.[5][14]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.[13][14]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[13]

Protocol 2: Acidolysis using HBr in Acetic Acid
  • Setup: Place the Cbz-protected compound in a clean, dry round-bottom flask.[13]

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (typically a 5-10 fold molar excess).[9]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.[13]

  • Isolation: Upon completion, precipitate the product (as the hydrobromide salt) by adding the reaction mixture dropwise to a large volume of cold diethyl ether.[9][13]

  • Purification: Collect the precipitate by filtration, wash it thoroughly with cold diethyl ether, and dry it under vacuum.[9]

References

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • To Deprotect and Serve. Scientific Update. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry. Available at: [Link]

  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate. Available at: [Link]

  • Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]

  • Optimization of the selective mono-deprotection reaction. ResearchGate. Available at: [Link]

  • Cbz Protection - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Available at: [Link]

  • Why does my CBz-deprotection not work?. ResearchGate. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for t-Butyl Ester Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for t-butyl ester deprotection. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this common yet critical transformation in organic synthesis. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common failures, and provide optimized conditions to ensure your synthesis proceeds with the highest possible yield and purity.

Core Principles: The Mechanism of Acid-Catalyzed Cleavage

The t-butyl ester is a widely used protecting group for carboxylic acids due to its stability in basic, nucleophilic, and reductive environments.[1] Its removal is typically effected under acidic conditions. Understanding the mechanism is the first step toward troubleshooting and optimization.

The cleavage proceeds through a unimolecular AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. The key is the formation of the highly stable tertiary carbocation, the t-butyl cation.

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid.[2]

  • Carbocation Formation: The protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond, releasing the carboxylic acid and the resonance-stabilized t-butyl carbocation. This is the rate-determining step.

  • Fate of the Cation: The t-butyl cation is then neutralized. In the presence of a nucleophilic counter-ion (like the trifluoroacetate anion), it can form a t-butyl adduct. More commonly, it is deprotonated by a weak base (like the solvent or the trifluoroacetate anion) to form isobutylene gas.[2]

Caption: AAL1 mechanism for acid-catalyzed t-butyl ester cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the standard, go-to conditions for t-butyl ester deprotection?

The most common and robust method for t-butyl ester cleavage is treatment with trifluoroacetic acid (TFA), often using dichloromethane (DCM) as a co-solvent.[3][4] A typical starting point is a solution of 25-50% TFA in DCM, stirred at room temperature for 1-4 hours.[3] For substrates that are sensitive to acid, milder conditions should be explored.

Q2: How can I selectively cleave a t-butyl ester in the presence of an N-Boc group?

This is a significant challenge as both groups are acid-labile and are often cleaved under similar conditions. Selectivity relies on subtle differences in their reaction kinetics.

  • Milder Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can sometimes achieve selectivity, although N-Boc groups may still be labile.[3][5]

  • Controlled Acidic Conditions: Using aqueous phosphoric acid can provide a milder environment that may favor t-butyl ester cleavage while preserving other sensitive groups.[6]

  • Cerium(III) Chloride/NaI: This system has been reported to selectively deprotect t-butyl esters in the presence of N-Boc groups, offering a valuable alternative for sensitive substrates.[7]

Q3: Are there non-acidic methods for t-butyl ester cleavage?

While less common, non-acidic methods can be useful for highly acid-sensitive molecules.

  • Thermolysis: Heating the t-butyl ester in a high-boiling, inert solvent can induce elimination of isobutylene.[3]

  • Silica Gel: Refluxing the t-butyl ester with silica gel in toluene has been reported as a mild and selective method.[8]

  • Radical Cations: The combination of tris(4-bromophenyl)amminium radical cation ("magic blue") and triethylsilane provides a mild, transition-metal-free deprotection pathway.[9][10]

Q4: My reaction generates byproducts. What is happening to the t-butyl cation?

The highly reactive t-butyl carbocation generated during cleavage is the primary source of side reactions.[4] It is a potent electrophile and can alkylate any nucleophilic functionality on your starting material or product, particularly on electron-rich aromatic rings or heteroatoms like sulfur (in methionine or cysteine).[4][11] To prevent this, a scavenger must be added to the reaction mixture to trap the carbocation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[4][12]

Troubleshooting Guide

This section addresses the most common issues encountered during t-butyl ester deprotection.

Troubleshooting_Workflow start Reaction Issue Observed incomplete Incomplete Deprotection? start->incomplete byproducts Byproducts Formed? incomplete->byproducts No incomplete_cause Possible Cause: - Insufficient Acid - Short Reaction Time - Low Temperature - Poor Solubility incomplete->incomplete_cause Yes low_yield Low Yield After Workup? byproducts->low_yield No byproducts_cause Possible Cause: - t-Butyl Cation Alkylation - Conditions Too Harsh (cleavage of other groups) byproducts->byproducts_cause Yes low_yield_cause Possible Cause: - Product is water-soluble - Incomplete removal of acid (TFA) - Product degradation low_yield->low_yield_cause Yes incomplete_sol Solution: - Increase acid concentration (e.g., 25% to 50% TFA) - Extend reaction time (monitor by TLC/LCMS) - Gently warm if substrate is stable - Add a co-solvent incomplete_cause->incomplete_sol byproducts_sol Solution: - Add a scavenger (TIS, H₂O, Thioanisole) - Switch to milder conditions (e.g., Phosphoric Acid, ZnBr₂) - Lower reaction temperature byproducts_cause->byproducts_sol low_yield_sol Solution: - Saturate aqueous phase with NaCl during workup - Perform multiple extractions - Co-evaporate with toluene to remove residual TFA - Ensure proper neutralization low_yield_cause->low_yield_sol

Caption: A decision-making workflow for troubleshooting t-butyl ester cleavage.

Comparison of Deprotection Reagents
ReagentTypical ConditionsAdvantagesDisadvantages & Considerations
Trifluoroacetic Acid (TFA) 25-50% in DCM, RT, 1-4 hFast, reliable, volatile (easy removal)Harsh; cleaves many other acid-labile groups (Boc, Trityl); requires scavengers.[3][4]
Hydrochloric Acid (HCl) 4M in Dioxane or neat, RTInexpensive, effectiveNon-volatile, can be harsh, may cause side reactions with certain functional groups.[4]
Aqueous Phosphoric Acid 85 wt% aq. soln., 2.5-5 equiv., RT to 50°CMild, selective, environmentally benign, good for complex molecules.[6][9]Slower than TFA; workup requires careful neutralization.[6]
Zinc Bromide (ZnBr₂) Excess in DCM, RTLewis acid conditions, can offer selectivity over some protecting groups.[5][13]Can be slow; substrate scope may be limited; labile with N-Boc and N-trityl groups.[5]
Silica Gel Slurry in refluxing TolueneVery mild, neutral conditionsHeterogeneous, may require elevated temperatures and longer reaction times.[8]

Experimental Protocols

Protocol 1: Standard Cleavage with Trifluoroacetic Acid (TFA) in DCM

This protocol is a robust, general-purpose method suitable for many substrates.

Materials:

  • t-Butyl ester protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, scavenger)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolve the t-butyl ester substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

  • Add a scavenger, typically triisopropylsilane (1.5 - 2.0 equivalents).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.[3]

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[3] The resulting crude carboxylic acid can then be purified by crystallization, precipitation, or chromatography.

Protocol 2: Mild Cleavage with Aqueous Phosphoric Acid

This method is ideal for substrates containing other acid-sensitive functional groups that need to be preserved.[6]

Materials:

  • t-Butyl ester protected compound

  • Toluene or other suitable organic solvent

  • Phosphoric acid (85 wt% in water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve the t-butyl ester substrate in a minimal amount of an organic solvent like toluene (e.g., 1 mL per gram of substrate).[6]

  • Add 85 wt% aqueous phosphoric acid (typically 3-5 equivalents).

  • Stir the mixture vigorously at room temperature or warm gently to 40-50 °C if the reaction is sluggish. The reaction may be biphasic, so efficient stirring is crucial.

  • Monitor the reaction by TLC or LC-MS. These reactions are generally slower than with TFA and may take several hours to overnight.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or basic, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

References

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • Williams, R. M., & Sinclair, P. J. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. The Journal of Organic Chemistry, 69(18), 6131–6134. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Wensbo, D., & Annis, D. A. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Wu, Y. Q., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849. [Link]

  • Marcantoni, E., Massaccesi, M., & Torregiani, E. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O/NaI System. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

  • Acids - Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]

  • Protecting group. Wikipedia. [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. The Royal Society of Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

Sources

Technical Support Center: Purification of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical chiral intermediate. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of crude this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Q1: My final product is an oil or a thick syrup, but I am expecting a solid. How can I induce crystallization?

Probable Causes:

  • Residual Solvents: The presence of even trace amounts of reaction or extraction solvents can significantly inhibit crystallization.

  • Hygroscopic Nature: The compound may be hygroscopic, absorbing moisture from the atmosphere, which can prevent solidification.[1]

  • Presence of Impurities: Impurities can act as "crystallization inhibitors" by disrupting the crystal lattice formation.

Step-by-Step Solutions:

  • Ensure Complete Removal of Solvents:

    • High Vacuum Drying: Dry the crude product under high vacuum (e.g., <1 mbar) for an extended period (12-24 hours). A slightly elevated temperature (e.g., 30-40°C), if the compound is thermally stable, can aid in removing stubborn solvent residues.

    • Azeotropic Distillation: If specific solvents are suspected (e.g., water), consider dissolving the crude product in a suitable solvent (like toluene) and evaporating it again. This can help to azeotropically remove the problematic solvent.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal ("seed") to the oil. This will act as a template for crystallization.

    • Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, heptane) until the solution becomes slightly turbid.[2] Allow the mixture to stand, often at a reduced temperature (e.g., 4°C or -20°C), to promote crystallization. A common and effective recrystallization mixture for similar compounds is hexane/ethyl acetate.[3]

  • Address Hygroscopicity:

    • Conduct the final stages of purification and handling in a dry atmosphere (e.g., under nitrogen or in a glove box).

    • Use freshly dried solvents for any recrystallization attempts.[1]

Q2: My purified product shows low chemical purity by HPLC analysis. What are the likely impurities and how can I remove them?

Probable Causes:

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials such as (2S)-2-amino-4-hydroxybutyric acid or benzyl chloroformate.[4]

  • By-products from Protection Steps: Side reactions during the benzyloxycarbonyl (Cbz) or tert-butyl ester formation can generate impurities.[5] For instance, the formation of di-protected species or side reactions involving the hydroxyl group.

  • Degradation Products: The Cbz group can be sensitive to certain conditions, and the tert-butyl ester can be cleaved by strong acids.

Step-by-Step Purification Strategies:

  • Flash Column Chromatography: This is a primary method for removing a wide range of impurities.[3]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The desired product, being moderately polar due to the hydroxyl group, will elute at an intermediate polarity.

    • Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column and to track the fractions during elution.

  • Aqueous Work-up Optimization: A thorough aqueous work-up can remove many ionic and highly polar impurities.

    • Acid Wash: A wash with a dilute acid (e.g., 1M HCl) can remove any unreacted starting amine.

    • Base Wash: A wash with a weak base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, including any residual benzyl chloroformate.[4]

    • Brine Wash: A final wash with saturated sodium chloride solution helps to remove residual water from the organic layer before drying.

  • Recrystallization: If the product can be solidified, recrystallization is a powerful technique for achieving high purity.[3]

    • Solvent Selection: Experiment with different solvent systems. A good system is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

Q3: The enantiomeric excess (e.e.) of my product is low. How can I improve the chiral purity?

Probable Causes:

  • Racemization during Synthesis: The chiral center can be susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures.[3] Racemization can occur during the Cbz protection if the pH is too high.[4]

  • Chirally Impure Starting Material: The initial (2S)-2-amino-4-hydroxybutyric acid may not have been enantiomerically pure.

Strategies for Improving Enantiomeric Purity:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Analytical Scale: To accurately determine the enantiomeric excess, a validated chiral HPLC method is essential. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating enantiomers of amino acid derivatives.[6]

    • Preparative Scale: If racemization is minor, preparative chiral HPLC can be used to separate the enantiomers and obtain the desired (2S)-enantiomer with high purity.

  • Diastereomeric Recrystallization:

    • This classical resolution technique involves reacting the chiral compound with a chiral resolving agent to form diastereomers.

    • The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like recrystallization.

    • After separation, the chiral resolving agent is removed to yield the enantiomerically pure desired product.

  • Preventing Racemization in Synthesis:

    • Temperature Control: Maintain low temperatures (<0°C) during reactions, especially during the protection steps.[3]

    • pH Control: When using Cbz-Cl for protection under alkaline conditions, carefully control the pH to be between 8 and 10 to minimize racemization.[4]

    • Choice of Base: Use non-nucleophilic bases where possible to avoid side reactions that could lead to racemization.

II. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound to consider during purification? This molecule has several key features that influence its purification:

  • A chiral center at the C2 position, making its stereochemical purity critical.[3]

  • A tert-butyl ester , which is sensitive to strong acidic conditions.[5]

  • A benzyloxycarbonyl (Cbz) protecting group , which is stable to most bases but can be removed by hydrogenolysis or strong acids.[7][8]

  • A primary hydroxyl group , which increases the polarity of the molecule and provides a site for hydrogen bonding.

Q2: What is a typical mobile phase for flash chromatography of this compound? A common and effective mobile phase is a gradient of ethyl acetate in hexanes (or heptane). A typical gradient might start at 10-20% ethyl acetate and increase to 40-60% ethyl acetate. The exact gradient should be optimized based on TLC analysis of the crude material.

Q3: How can I monitor the purity of my compound during the purification process?

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the composition of the crude mixture and tracking the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for quantitative analysis of both chemical and chiral purity. A reversed-phase C18 column can be used for chemical purity analysis, while a chiral column is necessary for determining the enantiomeric excess.[3][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified product and identifying any impurities.

Q4: My compound appears pure by ¹H NMR, but the yield is very low after chromatography. What could be the issue?

  • Compound Streaking on the Column: If the compound is not fully soluble in the mobile phase or if the column is overloaded, it can lead to broad peaks and poor recovery.

  • Irreversible Adsorption to Silica Gel: Highly polar compounds can sometimes bind strongly to the acidic silica gel, resulting in low recovery. Pre-treating the silica gel with a small amount of a base like triethylamine in the eluent can sometimes mitigate this.

  • Product Volatility: While this compound is not highly volatile, co-evaporation with lower-boiling point solvents during fraction concentration could lead to some loss.

III. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

Purification_Workflow Crude_Product Crude Product (Oil or Solid) Aqueous_Workup Aqueous Work-up (Acid/Base Washes) Crude_Product->Aqueous_Workup Drying Drying (e.g., MgSO4 or Na2SO4) Aqueous_Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purity_Check_1 Initial Purity Check (TLC, ¹H NMR) Solvent_Removal->Purity_Check_1 Chromatography Flash Column Chromatography Purity_Check_1->Chromatography If impurities present Final_Product Pure Product Purity_Check_1->Final_Product If pure Fraction_Analysis Fraction Analysis (TLC) Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Final_Solvent_Removal Final Solvent Removal Combine_Fractions->Final_Solvent_Removal Final_Solvent_Removal->Final_Product If solid Crystallization Recrystallization (Optional) Final_Solvent_Removal->Crystallization If oily Purity_Analysis Final Purity Analysis (HPLC, Chiral HPLC, NMR) Final_Product->Purity_Analysis Crystallization->Final_Product

Caption: A general workflow for the purification of the target compound.

IV. Data Summary

Purification TechniqueTypical ParametersExpected Purity
Flash Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate Gradient (e.g., 10% to 60% EtOAc)>95% (Chemical Purity)
Recrystallization Solvent System: Hexanes/Ethyl Acetate>99% (Chemical Purity)[3]
Chiral HPLC Stationary Phase: Polysaccharide-based (e.g., Cellulose)>99% (Enantiomeric Excess)[3]

V. References

  • Benchchem. (n.d.). This compound. Retrieved from

  • ResearchGate. (2025). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. Retrieved from

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from

  • Benchchem. (n.d.). Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide. Retrieved from

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from

  • Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester. Retrieved from

Sources

Stability issues of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth information on the stability of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, a key chiral intermediate in pharmaceutical and peptide synthesis.[1] Understanding its stability profile under various experimental conditions is crucial for researchers, scientists, and drug development professionals to ensure the integrity of their results and the efficiency of their synthetic workflows.

Troubleshooting Guide: Stability-Related Experimental Issues

This section addresses common problems encountered during experiments involving this compound that may be linked to its stability.

Issue 1: Low Yield or Incomplete Reaction During a Coupling Step

  • Question: I am experiencing low yields in my peptide coupling reaction where this compound is used as a building block. What could be the cause?

  • Answer: Low coupling efficiency can often be attributed to the degradation of the starting material. The tert-butyl ester is sensitive to acidic conditions.[2][3][4] If your reaction protocol involves any acidic pre-treatment or if the reaction medium becomes acidic, you may be prematurely cleaving the tert-butyl protecting group.

    Troubleshooting Steps:

    • pH Monitoring: Carefully monitor the pH of your reaction mixture. For coupling reactions, maintaining neutral or slightly basic conditions is generally advisable.

    • Reagent Purity: Ensure that all solvents and reagents are anhydrous and free of acidic impurities.

    • Deprotection Strategy: If a preceding step involves the removal of an acid-labile protecting group, ensure that the workup procedure effectively neutralizes all acidic residues before proceeding with the coupling reaction.

    • Storage Check: Verify that the this compound has been stored under the recommended conditions (long-term at -20°C) to prevent degradation before use.[5][6]

Issue 2: Appearance of Unexpected Side Products in Mass Spectrometry Analysis

  • Question: My LC-MS analysis shows a significant peak corresponding to the free carboxylic acid and another unidentified impurity. What are the likely side reactions?

  • Answer: The presence of the free carboxylic acid is a strong indicator of tert-butyl ester hydrolysis.[2] This is the most common degradation pathway under acidic conditions. The mechanism involves the formation of a stable tert-butyl cation.[4] Another possibility is the partial deprotection of the benzyloxycarbonyl (Cbz) group, especially under harsh conditions.

    Potential Degradation Pathways:

    • Acid-Catalyzed Hydrolysis of Tert-butyl Ester: This is the primary degradation route in the presence of acids, yielding the corresponding carboxylic acid and isobutylene.[4]

    • Cbz Group Removal: While the Cbz group is generally stable, it can be cleaved under certain conditions, such as catalytic hydrogenation or strong acids.[7][][9]

    Workflow for Identifying Side Products:

    Caption: Workflow for identifying potential side products.

Issue 3: Inconsistent Results in Scale-Up Reactions

  • Question: I successfully synthesized a peptide on a small scale, but upon scaling up, the yield and purity have dropped significantly. Why is this happening?

  • Answer: Scale-up reactions can introduce challenges related to heat and mass transfer. Localized "hot spots" or inefficient mixing can lead to temperature gradients and pH fluctuations, both of which can accelerate the degradation of this compound.

    Recommendations for Scale-Up:

    • Temperature Control: Employ a robust cooling system to maintain a consistent and optimal reaction temperature. The compound is known to decompose at temperatures above 150°C.[1]

    • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent localized pH changes.

    • Controlled Reagent Addition: Add reagents, especially acids or bases, slowly and sub-surface to minimize localized concentration gradients.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for this compound?

    • A1: For long-term storage, it is recommended to store the compound at -20°C.[5][6] For short-term use, it can be stored at room temperature.[5] It is also advisable to keep the container tightly sealed to protect it from moisture.[10]

  • Q2: How should I handle the compound before use?

    • A2: If the compound has been refrigerated, allow the container to warm to room temperature before opening to prevent condensation, as moisture can contribute to hydrolysis.[10]

Stability Under Different Conditions

  • Q3: How stable is the tert-butyl ester to acidic and basic conditions?

    • A3: The tert-butyl ester is highly sensitive to acidic conditions and will readily undergo hydrolysis.[2][4] It is, however, relatively stable under neutral and basic conditions due to the steric hindrance of the tert-butyl group, which protects the carbonyl carbon from nucleophilic attack.[3]

  • Q4: What is the stability of the Cbz protecting group?

    • A4: The benzyloxycarbonyl (Cbz) group is stable under a wide range of conditions, including those used for peptide coupling.[7][] However, it is readily cleaved by catalytic hydrogenation and can also be removed by strong acids, although it is generally more stable to acid than the tert-butyl ester.[4][9]

  • Q5: Are there any solvents I should avoid?

    • A5: While the compound is soluble in chloroform and dichloromethane[11], prolonged exposure to protic solvents, especially in the presence of trace acids, can promote hydrolysis of the tert-butyl ester. It is best to use anhydrous aprotic solvents for reactions whenever possible.

Quantitative Stability Data

ConditionProtecting GroupStabilityPrimary Degradation PathwayReference
Strong Acid (e.g., TFA, HCl) Tert-butyl esterLabileHydrolysis to carboxylic acid[2][4]
Cbz groupModerately LabileCleavage[4][9]
Aqueous Base Tert-butyl esterStable-[3]
Cbz groupStable-[9]
Catalytic Hydrogenation (e.g., H₂/Pd-C) Tert-butyl esterStable-[9]
Cbz groupLabileCleavage to free amine[7][9]
Elevated Temperature (>150°C) Whole MoleculeModerateDecomposition[1]

Experimental Protocols

Protocol 1: Monitoring Tert-butyl Ester Hydrolysis by HPLC

This protocol allows for the quantitative assessment of the stability of this compound under specific acidic conditions.

  • Solution Preparation: Prepare a stock solution of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, mix an aliquot of the stock solution with the acidic solution to be tested (e.g., different concentrations of TFA in dichloromethane).

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by neutralizing the acid with a suitable base (e.g., triethylamine).

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile is typically effective.

    • Detection: UV detection at a wavelength where the Cbz group absorbs (e.g., 254 nm).

  • Data Analysis: Quantify the peak areas of the starting material and the hydrolyzed product (the free carboxylic acid) to determine the rate of degradation.

Protocol 2: Compatibility Study with Common Coupling Reagents

This protocol helps to determine if the stability of the compound is compromised by the reagents used in peptide synthesis.

  • Reaction Mixtures: Prepare several reaction mixtures, each containing this compound, a common coupling reagent (e.g., HBTU, HATU, DIC), and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

  • Incubation: Stir the mixtures at room temperature for a period that mimics a typical coupling reaction time (e.g., 2-4 hours).

  • LC-MS Analysis: Analyze each reaction mixture by LC-MS to check for the presence of the starting material and any degradation products.

  • Evaluation: A stable compound will show a single major peak corresponding to the starting material. The appearance of new peaks may indicate incompatibility with the tested coupling conditions.

Logical Relationship Diagram

Stability_Factors Compound This compound Stability Compound Stability Compound->Stability Degradation Degradation Compound->Degradation pH pH pH->Stability pH->Degradation Temperature Temperature Temperature->Stability Temperature->Degradation Solvent Solvent Solvent->Stability Solvent->Degradation Reagents Other Reagents Reagents->Stability Reagents->Degradation

Caption: Factors influencing the stability of the compound.

References

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Acids - Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • Best Practices for Storing Peptides: Maximizing Stability and Potency. Peptide Sciences. [Link]

  • Peptide Handling Guide; Tips on Storage of Synthetic Peptides. LifeTein. [Link]

  • Peptide Storage and Handling Guidelines. GenScript. [Link]

  • This compound. MySkinRecipes. [Link]

Sources

Identification and characterization of impurities in T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities associated with this critical chiral intermediate. As a key building block in peptide synthesis and pharmaceutical chemistry, ensuring its purity is paramount for the integrity of your research and the safety of potential therapeutics.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Navigating Experimental Challenges

This section is structured to help you diagnose and resolve common issues encountered during the synthesis, purification, and storage of this compound.

Problem 1: Unexpected Peaks Observed in HPLC Analysis Post-Synthesis

Scenario: Your crude reaction mixture shows multiple unexpected peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram, indicating the presence of impurities.

Potential Causes & Identification Workflow:

The presence of additional peaks can be attributed to starting material impurities, side-reactions during synthesis, or partial degradation of the product. A systematic approach is necessary to identify these unknown components.

  • Cause A: Unreacted Starting Materials or Reagent-Related Impurities.

    • Explanation: The synthesis of the target molecule often involves the reaction of a protected amino acid precursor with a tert-butylating agent.[2] Incomplete reactions can leave unreacted starting materials. For instance, when using benzyl chloroformate (Cbz-Cl) for N-protection, residual starting amine or by-products from the Cbz-Cl reagent can be present.

    • Troubleshooting:

      • Analyze all starting materials by HPLC before starting the synthesis to confirm their purity.

      • Compare the retention times of the unexpected peaks with those of your starting materials.

      • Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to ensure complete conversion.

  • Cause B: Dipeptide Formation.

    • Explanation: During the activation of the carboxylic acid for subsequent reactions, self-coupling can occur, leading to the formation of a dipeptide impurity.

    • Troubleshooting:

      • Employ coupling agents that minimize side reactions.

      • Control the reaction temperature, as higher temperatures can promote side reactions.

      • Purify the crude product using flash column chromatography to separate the dipeptide impurity.

  • Cause C: Racemization.

    • Explanation: The chiral center at the alpha-carbon is susceptible to racemization, especially under harsh basic or acidic conditions, or during activation for coupling reactions.[3] This will result in the formation of the (2R) diastereomer.

    • Troubleshooting:

      • Use a chiral HPLC column to separate the enantiomers/diastereomers.

      • Maintain a controlled pH during the reaction, especially during the introduction of the Cbz group, typically between pH 8 and 10.[3]

      • Employ milder coupling agents and non-racemizing conditions if the carboxylic acid is being activated.

dot

Caption: Synthetic pathways leading to the target molecule and common impurities.

Problem 2: Product Degradation During Storage or Downstream Processing

Scenario: You have a pure sample of this compound, but subsequent analysis after storage or during a deprotection step shows new impurities.

Potential Causes & Identification Workflow:

The functional groups within the molecule are susceptible to degradation under certain conditions. Understanding these degradation pathways is key to preventing impurity formation.

  • Cause A: Hydrolysis of the t-Butyl Ester.

    • Explanation: The t-butyl ester is sensitive to acidic conditions and can hydrolyze to the corresponding carboxylic acid.[4][5][6] This is a common issue if the material is exposed to acidic reagents or stored improperly.

    • Troubleshooting:

      • Identification: The hydrolyzed product will have a different retention time in reversed-phase HPLC (typically eluting earlier) and can be confirmed by LC-MS, which will show a mass difference of -56 Da (loss of the C4H8 moiety).

      • Prevention: Store the compound in a neutral, dry environment. Avoid exposure to acidic conditions unless deprotection is intended. For selective deprotection of other groups, consider non-acidic methods.

  • Cause B: Oxidation of the Primary Alcohol.

    • Explanation: The primary alcohol at the C4 position can be oxidized to an aldehyde or further to a carboxylic acid, especially if exposed to oxidizing agents or atmospheric oxygen over long periods.[1][7][8][9]

    • Troubleshooting:

      • Identification:

        • Aldehyde Impurity: Will show a mass increase of -2 Da in LC-MS.

        • Carboxylic Acid Impurity: Will show a mass increase of +14 Da (O-H vs CH3) in LC-MS.

        • NMR: The disappearance of the alcohol proton signal and the appearance of an aldehyde proton signal (around 9-10 ppm) or a carboxylic acid proton signal (around 10-13 ppm) in ¹H NMR can confirm oxidation.

      • Prevention: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Cause C: Degradation of the Cbz Protecting Group.

    • Explanation: The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenation or strong acids.[10] Unintentional deprotection can occur if the compound is exposed to catalysts (e.g., residual palladium from a previous step) or acidic conditions.

    • Troubleshooting:

      • Identification: The deprotected product will have a significantly different retention time in HPLC and a mass decrease of 134 Da (loss of the C8H6O2 moiety) in LC-MS.

      • Prevention: Ensure all catalysts are thoroughly removed after synthesis. Store the compound away from acidic environments.

dot

Caption: Potential degradation pathways of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC method for analyzing the purity of this compound?

A reversed-phase HPLC method is typically suitable.[11][12][] A C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% trifluoroacetic acid (TFA) or formic acid, will generally provide good separation of the main compound from its more polar or non-polar impurities. UV detection at 254 nm is appropriate due to the presence of the phenyl ring in the Cbz group.

Q2: How can I confirm the identity of a suspected impurity?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for this purpose.[14][15][16] By obtaining the accurate mass of the impurity, you can often deduce its elemental composition and infer the structural modification (e.g., loss of the t-butyl group, oxidation). For isomeric impurities, such as racemized products, chiral chromatography or advanced NMR techniques may be necessary.[15][17][18]

Q3: What are forced degradation studies and why are they important?

Forced degradation studies involve intentionally subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, light) to accelerate its degradation.[19] This helps to identify potential degradation products that might form under long-term storage or stress conditions. The data from these studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Q4: Can I use NMR to quantify impurities?

Yes, quantitative NMR (qNMR) can be a very accurate method for determining the purity of your compound and quantifying impurities, provided the signals of the impurity and the main compound are well-resolved.[20][21] By integrating the signals of known protons from both the main compound and the impurity and comparing them to an internal standard of known concentration, you can determine their relative amounts.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS Analysis for Impurity Identification
  • LC System: Use the same HPLC conditions as in Protocol 1.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Extract the ion chromatograms for the expected masses of potential impurities (see Table 1). Analyze the mass spectra of the observed peaks to determine their molecular weights.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameStructureMolecular Weight ChangeTypical HPLC ObservationConfirmation Method
Hydrolyzed t-Butyl EsterR-COOH-56.07Elutes earlier than the main peakLC-MS
Oxidized AldehydeR-CHO-2.02May elute close to the main peakLC-MS, ¹H NMR
Oxidized Carboxylic AcidR-COOH (at C4)+14.00Elutes earlier than the main peakLC-MS, ¹H NMR
Deprotected AmineH₂N-R-134.13Elutes significantly earlierLC-MS
(2R)-DiastereomerEpimer at C20May co-elute or show a slight shoulderChiral HPLC, NMR

References

  • Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Retrieved January 21, 2026, from [Link]

  • Protecting Groups For Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter. Retrieved January 21, 2026, from [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • LC/MS Based Characterization Workflow of GLP-1 Therapeutic Peptide Liraglutide and Its Impurities. (2024, September 25). Agilent. Retrieved January 21, 2026, from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). NIH. Retrieved January 21, 2026, from [Link]

  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved January 21, 2026, from [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (2021, August 4). PubMed. Retrieved January 21, 2026, from [Link]

  • Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 21, 2026, from [Link]

  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. (n.d.). DigitalCommons@USU. Retrieved January 21, 2026, from [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). Retrieved January 21, 2026, from [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. (n.d.). Retrieved January 21, 2026, from [Link]

  • Acids. (2026, January 4). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]

  • Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. (2019, August 16). Books.
  • The oxidation of amino alcohols. (n.d.). ThinkIR - University of Louisville. Retrieved January 21, 2026, from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]

  • Alcohol oxidation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]

  • peptide nmr. (n.d.). Retrieved January 21, 2026, from [Link]

  • Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography. (n.d.). Google Patents.
  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO. Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, a critical chiral intermediate in peptide synthesis and pharmaceutical development. We will delve into the nuanced application of Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization and quantification of this molecule and its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for protected amino acids.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its stereospecificity is crucial for the biological activity of many drug candidates. The molecule incorporates two key protecting groups: a benzyloxycarbonyl (Cbz) group on the amine and a tert-butyl ester on the carboxylic acid. These protecting groups allow for selective reactions at other sites of the molecule. Accurate and robust analytical methods are therefore essential to ensure the purity, stability, and reactivity of this intermediate throughout the synthetic process. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.

This guide will explore the practical application and comparative performance of three major mass spectrometry platforms for the analysis of this compound and its derivatives. We will examine the underlying principles of each technique and provide experimental insights to guide your analytical choices.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is dictated by the analyte's physicochemical properties and the analytical question at hand. For this compound, its polarity, thermal lability, and molecular weight make it amenable to several approaches, each with distinct advantages and limitations.

Electrospray Ionization (ESI) Mass Spectrometry: The Workhorse for Polar Molecules

ESI is a soft ionization technique that is well-suited for polar and large biomolecules, making it an excellent choice for analyzing our target compound without derivatization. It typically generates multiply charged ions, which can be advantageous for analyzing larger derivatives.

Principle of ESI: A solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

Experimental Workflow for ESI-MS Analysis

ESI_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (Optional but Recommended) cluster_ms Mass Spectrometry sample Dissolve sample in suitable solvent (e.g., ACN/H2O with 0.1% FA) lc Inject sample onto reverse-phase LC column sample->lc separation Gradient elution to separate analyte from impurities lc->separation esi Electrospray Ionization (Positive Ion Mode) separation->esi ms_analysis Mass Analysis (e.g., TOF, Quadrupole) esi->ms_analysis cid Collision-Induced Dissociation (CID) for MS/MS ms_analysis->cid detection Detection and Data Acquisition cid->detection

Caption: Workflow for LC-ESI-MS/MS analysis.

Expected Fragmentation Patterns (CID):

Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ is expected to yield characteristic fragments. The primary fragmentation pathways involve the cleavage of the protecting groups.

  • Loss of the tert-butyl group: A neutral loss of isobutylene (56 Da) from the tert-butyl ester is a very common fragmentation pathway for such compounds, leading to the formation of a stable carbocation.

  • Loss of the benzyloxycarbonyl (Cbz) group: Cleavage of the Cbz group can occur, often with the loss of toluene (92 Da) or benzyl alcohol (108 Da).

  • Backbone fragmentation: Fragmentation of the butyrate backbone can also be observed, leading to losses of water and carbon monoxide.

Table 1: Predicted Major Fragment Ions for this compound in ESI-MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
340.19284.1756.02 (C4H8)[M+H - isobutylene]⁺
340.19248.1392.06 (C7H8)[M+H - toluene]⁺
340.19232.13108.06 (C7H8O)[M+H - benzyl alcohol]⁺
340.19194.12146.07 (C8H10O2)[M+H - Cbz group]⁺
284.17266.1618.01 (H2O)[M+H - isobutylene - H2O]⁺
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: Ideal for High-Throughput Screening

MALDI is another soft ionization technique that is particularly useful for the analysis of small organic molecules, peptides, and proteins. It is known for its high-throughput capabilities and tolerance to some buffers.

Principle of MALDI: The analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser is fired at the crystals, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly charged ions.

Experimental Workflow for MALDI-MS Analysis

MALDI_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry mix Mix analyte solution with matrix solution (e.g., CHCA, DHB) spot Spot the mixture onto the MALDI target plate mix->spot crystallize Allow the solvent to evaporate, forming co-crystals spot->crystallize laser Pulsed laser irradiation of the sample spot crystallize->laser ionization Desorption and Ionization laser->ionization ms_analysis Mass Analysis (TOF is common) ionization->ms_analysis detection Detection and Data Acquisition ms_analysis->detection

Caption: Workflow for MALDI-TOF-MS analysis.

Expected Ionization and Fragmentation:

In MALDI-MS, this compound is expected to be primarily observed as the protonated molecule [M+H]⁺ or as an adduct with the matrix or alkali metals (e.g., [M+Na]⁺, [M+K]⁺). Fragmentation is less common in MALDI compared to ESI-CID, but some in-source decay or post-source decay (if performed) can occur, leading to similar fragmentation patterns as observed in ESI-MS/MS, particularly the loss of the tert-butyl group.

Table 2: Comparison of ESI and MALDI for the Analysis of this compound

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization State Typically produces multiply charged ions.Predominantly forms singly charged ions.
Sample Introduction In solution, often coupled with LC.Co-crystallized with a matrix on a solid target.
Throughput Lower, especially when coupled with LC.High-throughput capabilities.
Fragmentation Easily controlled through CID in MS/MS.Less inherent fragmentation; requires PSD or in-source decay for structural information.
Matrix Interference No matrix, but potential for ion suppression from co-eluting species.Matrix peaks can interfere in the low mass range, though this is less of a concern for the target molecule's mass.
Best For Detailed structural elucidation (MS/MS) and quantitative analysis (LC-MS).Rapid screening, analysis of complex mixtures, and imaging mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach Requiring Derivatization

GC-MS offers excellent chromatographic separation and is a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of amino acids and their derivatives, derivatization is a mandatory step.

Principle of GC-MS: The derivatized analyte is vaporized and introduced into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI), leading to extensive and reproducible fragmentation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry derivatization Derivatization of the hydroxyl group (e.g., silylation) injection Inject derivatized sample into the GC inlet derivatization->injection separation Separation on a capillary column injection->separation ionization Electron Ionization (EI) separation->ionization ms_analysis Mass Analysis (e.g., Quadrupole) ionization->ms_analysis detection Detection and Data Acquisition ms_analysis->detection

Caption: Workflow for GC-MS analysis with derivatization.

Derivatization and Expected Fragmentation (EI):

For GC-MS analysis, the free hydroxyl group of this compound must be derivatized to increase its volatility. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether.

Electron Ionization (EI) is a high-energy ionization technique that results in extensive fragmentation. The resulting mass spectrum will be a fingerprint of the molecule, which is highly reproducible and useful for library matching.

Expected Fragmentation of the TMS-derivatized molecule:

  • Loss of a methyl group from the TMS group: A characteristic loss of 15 Da.

  • Cleavage of the tert-butyl group: Loss of a tert-butyl radical (57 Da).

  • Fragmentation of the Cbz group: Characteristic ions for the benzyl group (m/z 91) and tropylium ion are expected.

  • Cleavage of the butyrate chain: Various fragmentations of the carbon backbone.

Table 3: Performance Comparison of Mass Spectrometry Techniques

ParameterESI-MSMALDI-MSGC-MS
Sample Preparation Simple dissolution.Co-crystallization with a matrix.Derivatization required.
Throughput Moderate (with LC).High.Low to moderate.
Sensitivity High (femtomole to attomole).High (femtomole to attomole).High (picogram to femtogram).
Quantitative Accuracy Excellent with LC.Good with internal standards.Excellent with internal standards.
Structural Information Excellent with MS/MS.Good with PSD/CID.Excellent due to extensive EI fragmentation.
Instrumentation Cost Moderate to high.Moderate to high.Low to moderate.

Detailed Experimental Protocols

Protocol for LC-ESI-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Perform data-dependent acquisition, selecting the top 3-5 most intense ions from the MS1 scan for CID. Use a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Protocol for MALDI-TOF-MS Analysis
  • Matrix and Sample Preparation:

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.

    • Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to 10-100 pmol/µL.

    • Mix the analyte and matrix solutions in a 1:1 ratio.

  • Spotting and Crystallization:

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely (the "dried droplet" method).

  • MS Conditions:

    • Instrument: MALDI-TOF mass spectrometer.

    • Laser: Nitrogen laser (337 nm).

    • Mode: Positive ion, reflectron mode for higher resolution.

    • Laser Power: Adjust to the minimum necessary to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.

    • Calibration: Calibrate the instrument using a standard peptide mixture.

Protocol for GC-MS Analysis
  • Derivatization:

    • Dry down approximately 100 µg of the analyte in a reaction vial under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat the reaction mixture at 70 °C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Conclusion and Recommendations

The optimal mass spectrometry technique for the analysis of this compound and its derivatives depends on the specific analytical goal.

  • For detailed structural characterization and quantification in complex matrices, LC-ESI-MS/MS is the method of choice. Its ability to couple chromatographic separation with controlled fragmentation provides the most comprehensive data.

  • For high-throughput screening and rapid molecular weight confirmation, MALDI-TOF-MS is highly effective. Its speed and simplicity make it ideal for reaction monitoring and quality control.

  • GC-MS, while requiring derivatization, offers excellent chromatographic resolution and highly reproducible fragmentation patterns for structural confirmation. It can be particularly useful for the analysis of impurities that are also amenable to derivatization.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can develop robust and reliable analytical methods to support the synthesis and development of novel therapeutics based on this important chiral building block.

References

  • Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis. Retrieved from [Link]

  • Gu, H., Ma, K., Zhao, W., Qiu, L., & Xu, W. (2021). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst, 146(12), 3825-3832.
  • Zhang, J., Wang, Y., & Zhang, X. (2014). Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds. Chinese Chemical Letters, 25(6), 811-818.
  • Li, Y., et al. (2011). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry, 22(8), 1485-1492.
  • Mocan, T., et al. (2014). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. Revista de Chimie, 65(1), 60-64.
  • Gu, H., Ma, K., Zhao, W., Qiu, L., & Xu, W. (2021). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst, 146(12), 3825-3832.
  • Le, T. L., et al. (2012). Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS.
  • Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 7(1), 12.
  • Johnson, D. W. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards.
  • Park, S., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
  • Wang, Y., et al. (2023).
  • Creese, A. J., & Cooper, H. J. (2012). Ion mobility mass spectrometry for peptide analysis. Methods in Molecular Biology, 893, 245-257.
  • Thibert, V., et al. (2018). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific Technical Note 65382.
  • University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides. Retrieved from [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
  • Clemmer, D. E., & Jarrold, M. F. (1997). Ion mobility-mass spectrometry: a new paradigm for proteomics. Journal of Mass Spectrometry, 32(6), 577-592.
  • Meier, F., et al. (2020). Trapped Ion Mobility Spectrometry and Parallel Accumulation–Serial Fragmentation in Proteomics. Journal of Proteome Research, 19(10), 3903-3917.
  • MilliporeSigma. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Structural Peptide Analysis Using Waters Cyclic IMS-MS. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review.
  • Kelly, R. W., & Taylor, P. L. (1976). tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. Analytical Chemistry, 48(3), 465-467.
  • da Silva, R. O., et al. (2018). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 29(6), 1331-1339.
  • Kelleher, N. L., et al. (2007). Mass spectrometry of peptides and proteins. Analytical Chemistry, 79(12), 4302-4319.
  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(24), 4407-4410.
  • Reid, G. E., et al. (2001). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 12(7), 808-819.
  • MassBank. (n.d.). TERT-BUTYL ACETATE; EI-B; MS. Retrieved from [Link]

  • Lee, Y. S., & Kim, H. J. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(1), 143-151.
  • Dwivedi, S. K., et al. (2011). Gas chromatography/mass spectrometry method for determination and confirmation of BHA, BHT and TBHQ in vegetarian ready to eat meals. Analytical Chemistry: An Indian Journal, 10(6), 394-399.
  • Scientific Reports. (2020). High resolution MS/MS spectra for deprotonated butylated hydroxytoluene...
  • Goolsby, B. J., & Brodbelt, J. S. (2005). Novel Fragmentation Pathway for CID of (B(n) - 1 + Cat)+ Ions From Model, Metal Cationized Peptides. Journal of the American Society for Mass Spectrometry, 16(8), 1305-1310.
  • Khan, M. I. H., et al. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 24(17), 3178.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Walwil, H. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.
  • Peoples, O. P., & Sinskey, A. J. (2004). U.S. Patent No. 7,229,804 B2. Washington, DC: U.S.
  • PubChem. (n.d.). (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. Retrieved from [Link]

  • Rathika, R., et al. (2016). Biosynthesis, purification and characterization of polyhydroxybutyrate from Botryococcus braunii kütz. International Journal of Biological Macromolecules, 92, 923-929.
  • Vaishnav, A., et al. (2022). High resolution MS/MS spectra for deprotonated butylated hydroxytoluene...
  • Martin, D. P., & Williams, S. F. (2003). Poly(4-Hydroxybutyrate): Current State and Perspectives. Biochemical Engineering Journal, 16(2), 97-105.

A Senior Scientist's Guide: Comparing Fmoc and Cbz for the Protection of Hydroxy-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex structures. For researchers and drug development professionals, a deep understanding of these molecular tools is not merely academic but a practical necessity. This guide offers an in-depth comparison of two cornerstone α-amino protecting groups, Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz), with a specific focus on their application to hydroxy-amino acids like Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).

The hydroxyl side chains of these amino acids introduce a layer of complexity, as they are nucleophilic and can lead to undesirable side reactions, such as O-acylation, during peptide coupling if left unprotected. Therefore, the choice of the N-terminal protecting group must be compatible with the strategy for side-chain protection, a concept known as orthogonality. This guide will dissect the chemistry, performance, and strategic applications of Fmoc and Cbz, providing the field-proven insights necessary to make informed decisions in your synthesis workflow.

The Contenders: A Chemical Overview

At the heart of modern peptide chemistry are two primary strategies defined by the lability of the N-α-amino protecting group. The Fmoc group is the foundation of the milder, base-labile approach, while the Cbz group represents the classic, more robust hydrogenolysis/acid-labile strategy.

  • The Fmoc Group (9-Fluorenylmethyloxycarbonyl): Introduced by Carpino and Han in 1970, the Fmoc group has become the dominant choice for solid-phase peptide synthesis (SPPS).[1] Its key advantage lies in its cleavage under mild, non-acidic conditions, typically with a secondary amine like piperidine.[1] This allows for the use of acid-labile protecting groups on the amino acid side chains, establishing a highly effective orthogonal scheme.[1][]

  • The Cbz Group (Carboxybenzyl or Z): Developed by Bergmann and Zervas in the 1930s, the Cbz group was instrumental in the advent of modern, controlled peptide synthesis.[3] It is exceptionally stable under a wide range of conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strongly acidic conditions (e.g., HBr in acetic acid).[4][5] While its use in modern SPPS is limited, it remains highly relevant in solution-phase synthesis, particularly for the preparation of peptide fragments.[5][6]

Mechanism of Action: Protection & Deprotection Pathways

Understanding the causality behind the protection and deprotection mechanisms is fundamental to troubleshooting and optimizing peptide synthesis.

Fmoc Protection & Deprotection Pathway

The Fmoc group is introduced using reagents like Fmoc-OSu or Fmoc-Cl. Its removal is a classic example of a base-catalyzed β-elimination reaction.

Protection: The α-amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl of the Fmoc reagent (e.g., Fmoc-OSu) under basic conditions to form the stable carbamate linkage.[7]

Deprotection: Treatment with a base, typically 20% piperidine in DMF, abstracts the acidic proton on the fluorenyl ring system.[1][8] This initiates a β-elimination, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The piperidine then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which prevents it from causing unwanted side reactions.[1]

Fmoc_Deprotection Fmoc_AA Fmoc-NH-CHR-COOH Proton_Abstraction Deprotonation (Piperidine) Fmoc_AA->Proton_Abstraction Base Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination Products Free Amine (H₂N-CHR-COOH) + CO₂ + Dibenzofulvene Elimination->Products Adduct Piperidine-Fulvene Adduct Products->Adduct Scavenging

Caption: Fmoc deprotection via a base-induced elimination pathway.

Cbz Protection & Deprotection Pathway

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions (Schotten-Baumann reaction).[3][4] Its removal relies on the cleavage of the benzyl C-O bond.

Protection: The amino acid is dissolved in an aqueous base, which deprotonates the amino group, increasing its nucleophilicity. It then attacks the Cbz-Cl, displacing the chloride to form the carbamate.[3] Careful pH control (typically pH 8-10) is crucial to prevent racemization and decomposition of the reagent.[4]

Deprotection (Hydrogenolysis): This is the most common and mildest method. A palladium catalyst (e.g., Pd/C) facilitates the reaction with hydrogen gas (H₂). The benzyl ester is cleaved, forming an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and toluene as a byproduct.[3][9]

Cbz_Deprotection Cbz_AA Cbz-NH-CHR-COOH Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz_AA->Hydrogenolysis Carbamic_Acid Carbamic Acid Intermediate Hydrogenolysis->Carbamic_Acid Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Products Free Amine (H₂N-CHR-COOH) + CO₂ + Toluene Decarboxylation->Products

Caption: Cbz deprotection via catalytic hydrogenolysis.

Head-to-Head Comparison: Performance with Hydroxy-Amino Acids

The choice between Fmoc and Cbz hinges on the overall synthetic strategy, especially the required side-chain protection for Ser, Thr, and Tyr. In modern Fmoc-based SPPS, the hydroxyl groups of Ser and Thr are typically protected as tert-butyl (tBu) ethers, while Tyr is protected as a tert-butyl ether (tBu).[6] These side-chain groups are stable to the basic conditions of Fmoc removal but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin.[][6]

Conversely, in a Cbz-based strategy (common in solution-phase), the hydroxyl groups are often protected as benzyl (Bzl) ethers.[6] The key advantage here is that both the N-terminal Cbz group and the O-benzyl side-chain protecting groups can be removed simultaneously in a single hydrogenolysis step.[10]

FeatureFmoc StrategyCbz Strategy
N-α Deprotection Base-labile (20% piperidine/DMF)[1][5]Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[4][5]
Orthogonality Orthogonal to acid-labile side-chain groups (e.g., tBu, Trt, Boc)[1][]Orthogonal to base-labile and some acid-labile groups. Not orthogonal to other hydrogenolytically cleaved groups (e.g., Benzyl esters).[3]
Hydroxy Side-Chain PG tert-butyl (tBu) ethers for Ser/Thr/Tyr[6]Benzyl (Bzl) ethers for Ser/Thr/Tyr[6]
Side-Chain Cleavage Strong acid (TFA) during final cleavage[]Simultaneously with N-α Cbz group via hydrogenolysis[10]
Primary Application Solid-Phase Peptide Synthesis (SPPS)[1]Solution-Phase Synthesis, Fragment Condensation[5][6]
Stability Stable to acids. Labile to bases.Very stable to acids and bases. Labile to hydrogenolysis.[3][5]
Key Side Reactions Diketopiperazine formation at dipeptide stage; Aspartimide formation.[5]Catalyst poisoning by sulfur-containing residues; Incomplete deprotection.[5]
Monitoring UV absorbance of the fulvene-piperidine adduct allows for real-time monitoring.[1]Typically monitored by TLC or LC-MS.

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems, representing standard, field-proven methodologies. The rationale behind each step is explained to provide a deeper understanding.

Protocol 1: N-α-Fmoc Protection of L-Serine
  • Objective: To protect the α-amino group of L-Serine using Fmoc-Osu.

  • Rationale: This procedure uses a sodium bicarbonate buffer to maintain a basic pH, which is necessary for the amine to be a potent nucleophile while minimizing side reactions. Acetone is used as a co-solvent to solubilize the water-insoluble Fmoc-OSu.

Methodology:

  • Dissolution: Dissolve L-Serine (1.0 eq.) in a 10% aqueous sodium bicarbonate solution. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 eq.) in acetone.

  • Reaction: Add the Fmoc-OSu solution dropwise to the stirring serine solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Remove the acetone under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2 with 1M HCl while cooling in an ice bath. The Fmoc-Ser-OH product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: N-α-Cbz Protection of L-Threonine
  • Objective: To protect the α-amino group of L-Threonine using benzyl chloroformate.

  • Rationale: This is a classic Schotten-Baumann reaction.[3] Sodium hydroxide is used to maintain a pH of ~9-10, deprotonating the amine for the reaction. The simultaneous addition of Cbz-Cl and base maintains this optimal pH, preventing reagent decomposition and racemization.[4]

Methodology:

  • Dissolution: Dissolve L-Threonine (1.0 eq.) in 2M NaOH and cool to 0°C in an ice bath.

  • Reaction: With vigorous stirring, add benzyl chloroformate (Cbz-Cl) (1.1 eq.) and 2M NaOH solution simultaneously and dropwise, maintaining the pH between 9 and 10. Use a pH meter to monitor the reaction.

  • Equilibration: After the addition is complete, remove the ice bath and stir at room temperature for 2 hours.

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl and toluene byproduct.

    • Carefully acidify the aqueous phase to pH 2 with cold 1M HCl. The Cbz-Thr-OH product will precipitate as a white solid or oil.

  • Isolation: If the product is solid, collect by filtration. If it is an oil, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Field-Proven Insights & Strategic Selection

The theoretical advantages of each protecting group translate into practical considerations for synthesis design.

  • Choose Fmoc for Automated SPPS: The Fmoc strategy is the undisputed standard for automated solid-phase synthesis.[1] Its mild deprotection conditions preserve a wide range of complex side-chain modifications and acid-sensitive linkages, making it ideal for synthesizing long or modified peptides. The use of acid-labile tBu groups for hydroxy-amino acids fits perfectly within this orthogonal scheme.[][6]

  • Choose Cbz for Solution-Phase & Fragment Strategies: Cbz protection is a powerful tool for solution-phase synthesis.[6] Its exceptional stability allows for manipulations elsewhere in the molecule without risking premature deprotection. It is particularly valuable for preparing protected peptide fragments that will be condensed later. For a hydroxy-amino acid like Serine, using a Cbz N-terminal group and a Benzyl (Bzl) ether on the side chain allows for a "global deprotection" in one simple, high-yielding hydrogenolysis step, which is an elegant and efficient strategy.[10]

  • Navigating Pitfalls:

    • When using the Cbz strategy, be aware that the palladium catalyst can be poisoned by sulfur-containing amino acids like Cysteine and Methionine, requiring special considerations.[5]

    • In the Fmoc strategy, the repetitive base treatments can sometimes lead to side reactions like aspartimide formation if Asp is present.[5] For hydroxy-amino acids, incomplete deprotection of the side-chain tert-butyl group during final TFA cleavage can occur, requiring optimized cleavage cocktails and longer reaction times.[11][12]

Conclusion

The choice between Fmoc and Cbz for protecting hydroxy-amino acids is not a matter of one being definitively superior, but rather a strategic decision based on the synthetic context. The Fmoc/tBu strategy offers a mild, orthogonal approach perfectly suited for modern automated SPPS, enabling the creation of complex peptides with sensitive functionalities. The Cbz/Bzl strategy, while classic, remains a robust and elegant choice for solution-phase synthesis and fragment condensation, offering high stability and an efficient global deprotection pathway. By understanding the underlying chemical principles, mechanisms, and practical considerations detailed in this guide, researchers can confidently select and implement the optimal protection strategy to achieve their synthetic goals with precision and efficiency.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

The Strategic Advantage of Orthogonality: A Comparative Guide to T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

<

In the precise and demanding field of peptide synthesis and drug development, the selection of an appropriate amino acid protection strategy is a critical determinant of success. An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable without compromising the integrity of the peptide.[1] This guide provides an in-depth technical comparison of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, a chiral intermediate, against other protected amino acids, highlighting its distinct advantages rooted in the principles of orthogonal protection.[2]

The Cornerstone of Modern Peptide Synthesis: Orthogonal Protection

The power of this compound lies in its embodiment of an orthogonal protection strategy.[1] This approach utilizes protecting groups that can be removed under distinct, non-interfering conditions.[3] In this specific molecule, the α-amino group is protected by the benzyloxycarbonyl (Cbz) group, while the carboxylic acid is protected as a t-butyl ester.

  • Cbz (Benzyloxycarbonyl) Group: This group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][5] It is stable to both acidic and basic conditions commonly used in peptide synthesis.[6]

  • t-Butyl (tert-Butyl) Ester: This group is labile to acidic conditions, typically cleaved with trifluoroacetic acid (TFA).[7][8] It remains unaffected by the hydrogenolysis conditions used to remove the Cbz group.

This orthogonality allows for the selective deprotection of either the N-terminus for chain elongation or the C-terminus for fragment condensation or modification, without affecting the other protecting group.[1]

Caption: Orthogonal deprotection of Cbz and t-Butyl groups.

Comparative Analysis with Alternative Protection Strategies

The Cbz/t-Butyl strategy offers significant advantages over other commonly employed protection schemes in peptide synthesis.

CharacteristicCbz/t-Butyl StrategyFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Cbz (Carboxybenzyl)Fmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Nα-Deprotection Hydrogenolysis (H₂/Pd-C)Base (e.g., 20% Piperidine in DMF)[6]Acid (e.g., TFA)[9]
Side-Chain/C-Terminus t-Butyl (tBu)t-Butyl (tBu)Benzyl (Bzl)
Side-Chain Deprotection Acid (TFA)Acid (TFA)Strong Acid (e.g., HF)
Orthogonality Fully Orthogonal[1]Fully Orthogonal[10]Quasi-orthogonal[1]
Advantages over Fmoc/tBu Strategy

The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[10] While highly effective, it presents challenges that the Cbz/tBu strategy can overcome:

  • Base-Sensitive Peptides: The repeated use of piperidine to deprotect the Fmoc group can be detrimental to base-sensitive sequences, such as those containing depsipeptides or thioesters.[1] The neutral hydrogenolysis conditions for Cbz removal avoid this complication.

  • Aggregation in "Difficult Sequences": For hydrophobic peptides prone to aggregation, the strong basic conditions of Fmoc deprotection can sometimes exacerbate this issue.[11]

  • Presence of a Hydroxyl Group: The inherent 4-hydroxy group in this compound is stable to the neutral Cbz deprotection conditions. In contrast, while generally stable, hydroxyl groups can sometimes undergo side reactions under basic conditions, although this is less common with robust side-chain protection.

Advantages over Boc/Bzl Strategy

The Boc/Bzl strategy is a classic approach, particularly for solution-phase synthesis.[12] However, it lacks true orthogonality as both protecting groups are acid-labile, relying on differential acid strength for selective cleavage.[1]

  • Harsher Cleavage Conditions: The final deprotection of benzyl-based side-chain protecting groups requires very strong acids like hydrogen fluoride (HF), which can degrade sensitive peptides and requires specialized equipment.[13] The Cbz/tBu strategy allows for final cleavage under milder TFA conditions.

  • Lack of True Orthogonality: The repeated use of TFA for Boc deprotection can lead to premature, albeit slow, cleavage of benzyl-based side-chain protecting groups over the course of a long synthesis, potentially reducing final yields and purity.[10]

The Significance of the 4-Hydroxybutyrate Moiety

The presence of the hydroxyl group on the butyrate side chain makes this molecule particularly valuable for the synthesis of modified peptides and complex natural products.[2] This functional group can serve as a handle for:

  • Glycosylation

  • Phosphorylation

  • Attachment of reporter molecules (e.g., fluorescent dyes)

  • Cyclization and lactonization

The Cbz/t-Butyl protection scheme ensures that this hydroxyl group is available for selective modification after the orthogonal deprotection of either the N- or C-terminus.

Experimental Protocols

Protocol 1: Peptide Coupling using this compound

This protocol describes a standard solution-phase peptide bond formation.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add the amino acid ester hydrochloride and HBTU to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIEA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Peptide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve Cbz-AA(OH)-OtBu in DCM B Add Amino Ester·HCl and HBTU A->B C Cool to 0°C B->C D Add DIEA C->D E Warm to RT, Stir 4-6h D->E F Monitor by TLC/LC-MS E->F G Dilute & Wash (HCl, NaHCO₃, Brine) F->G Reaction Complete H Dry & Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for peptide coupling.

Protocol 2: Selective Deprotection of the Cbz Group

Materials:

  • Cbz-protected peptide (1.0 eq)

  • Palladium on carbon (10% w/w, ~5 mol% Pd)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected peptide in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., N₂ or Ar).

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the N-deprotected peptide.

Conclusion

This compound is a highly versatile and strategic building block for advanced peptide synthesis. Its key advantage lies in the fully orthogonal Cbz/t-Butyl protection scheme, which offers superior selectivity and milder deprotection conditions compared to the quasi-orthogonal Boc/Bzl strategy.[1] It also provides a valuable alternative to the widely used Fmoc/tBu approach, particularly for the synthesis of base-sensitive or aggregation-prone peptides. The presence of a modifiable hydroxyl group further enhances its utility in the development of complex peptide-based therapeutics and research tools.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. Available at: [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]

  • UQ eSpace. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Available at: [Link]

  • Song, G., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection. Available at: [Link]

  • Liu, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(8), 3469. Available at: [Link]

  • Royal Society of Chemistry. Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Available at: [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Albericio, F., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031-3039. Available at: [Link]

  • ResearchGate. The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

  • MDPI. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: [Link]

  • JoVE. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link]

  • CBL Patras. Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Available at: [Link]

  • YouTube. Protecting Groups for Amines: Boc, CBz and FMOC. Available at: [Link]

  • JoVE. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • National Institutes of Health. Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. Available at: [Link]

  • PubMed. Tris(2,2,2-trifluoroethoxy)silane-Enabled Peptide Bond Formation between Unprotected Amino Acids and Amino Acid t-Butyl Esters. Available at: [Link]

  • ResearchGate. 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/ t Bu Solid-Phase Peptide Synthesis Strategy. Available at: [Link]

  • PubChem. tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides Synthesized with T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of drug discovery and chemical biology, peptides represent a class of molecules with immense therapeutic potential, offering high specificity and low toxicity. The biological activity of a peptide is intrinsically linked to its primary sequence and three-dimensional structure.[1][2] While the 20 canonical amino acids provide a vast chemical space, the incorporation of non-canonical or unnatural amino acids (ncAAs) has emerged as a powerful strategy to enhance peptide characteristics. These modifications can introduce novel functionalities, improve metabolic stability, and constrain peptide conformation to increase receptor affinity and selectivity.

This guide focuses on a specific chiral building block, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate , an intermediate used to incorporate a 4-hydroxybutyrate moiety into a peptide sequence.[3] We will explore the synthetic considerations for using this reagent, predict the potential biological activities these peptides may exhibit based on the known pharmacology of related endogenous molecules, and compare this approach with alternative synthetic strategies.

The Significance of the 4-Hydroxybutyrate Moiety

The core functional group introduced by this reagent is a hydroxylated four-carbon chain. This structure is analogous to endogenous signaling molecules like γ-hydroxybutyrate (GHB), a neurotransmitter, and β-hydroxybutyrate (BHB), a ketone body that also functions as a signaling molecule.[4][5]

  • Gamma-Hydroxybutyrate (GHB): A precursor and metabolite of the inhibitory neurotransmitter GABA, GHB acts on its own specific receptor (GHB-R) and as a weak agonist at the GABA-B receptor.[5] It plays a role in regulating sleep cycles, and its sodium salt is a therapeutic for narcolepsy.[6]

  • Beta-Hydroxybutyrate (BHB): Beyond its role as an energy source for tissues like the brain and heart during periods of low glucose, BHB is an epigenetic regulator, inhibiting histone deacetylases (HDACs).[7] This activity can modulate gene expression related to oxidative stress, neuroprotection, and metabolism, positioning BHB as a molecule of interest in anti-aging research.[4][7]

The incorporation of a 4-hydroxybutyrate residue into a peptide backbone could, therefore, be hypothesized to create peptidomimetics that target the receptors or pathways of these native molecules, potentially with enhanced specificity or novel pharmacological profiles.

Peptide Synthesis Using this compound

The title compound is structured for integration into established peptide synthesis workflows, particularly solid-phase peptide synthesis (SPPS).[3] It features three key protected groups:

  • N-α-Benzyloxycarbonyl (Cbz or Z): A classic amine protecting group, typically removed by catalytic hydrogenation or strong acids.

  • Carboxyl-tert-Butyl (tBu) Ester: Protects the C-terminus, removable under moderate to strong acidic conditions (e.g., Trifluoroacetic Acid - TFA).[8][9]

  • Side-Chain Hydroxyl (-OH): This group is unprotected in the reagent itself and would typically require protection during SPPS to prevent unwanted side reactions during coupling steps. An acid-labile group like tert-butyl (tBu) is a common choice for this.[10]

This protection scheme makes the building block versatile, though it is most directly compatible with the Boc/Bzl SPPS strategy. For use in the more common Fmoc/tBu strategy, the N-α-Cbz group would need to be replaced with an Fmoc group.

Experimental Workflow: Boc-SPPS Incorporation

The following diagram and protocol outline the key steps for incorporating this building block using a Boc-SPPS approach. The causality behind this choice is the compatibility of the t-Butyl ester with the final strong-acid cleavage step characteristic of Boc-SPPS.

Boc_SPPS_Workflow cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Incorporation of Hydroxybutyrate Building Block cluster_3 Cleavage and Purification Resin Start: Merrifield Resin Attach 1. Attach C-terminal Boc-Amino Acid Resin->Attach Deprotect1 2. Boc Deprotection (TFA in DCM) Attach->Deprotect1 Neutralize1 3. Neutralization (DIEA in DCM) Deprotect1->Neutralize1 Repeat for each AA Couple_AA 4. Couple Next Boc-Amino Acid (e.g., HBTU/HOBt) Neutralize1->Couple_AA Repeat for each AA Wash1 Wash Steps Couple_AA->Wash1 Repeat for each AA Wash1->Deprotect1 Repeat for each AA Deprotect2 5. Final Cycle Deprotection (TFA in DCM) Wash1->Deprotect2 After final standard AA Neutralize2 6. Neutralization (DIEA in DCM) Deprotect2->Neutralize2 Couple_HB 7. Couple Boc-Ahb(tBu)-OH* (HBTU/HOBt) Neutralize2->Couple_HB Wash2 Wash Steps Couple_HB->Wash2 Cleave 8. Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) Wash2->Cleave Purify 9. Purification (RP-HPLC) Cleave->Purify Analyze 10. Analysis (Mass Spectrometry) Purify->Analyze caption *Note: The title reagent must first be converted to a Boc-protected amine and tBu-protected hydroxyl for Fmoc/tBu compatibility. This diagram illustrates the analogous Boc-SPPS workflow.

Boc-SPPS workflow for peptide synthesis.
Protocol: Synthesis of a Model Peptide

This protocol describes the manual Boc-SPPS synthesis of a hypothetical tripeptide, Ala-Ahb-Gly, where "Ahb" is the 2-amino-4-hydroxybutanoate residue.

  • Resin Preparation: Swell 1g of Boc-Gly-Merrifield resin (0.5 mmol/g loading) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 10 mL of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, drain, and then for 30 minutes. The causality here is that TFA is strong enough to cleave the Boc group but not the benzyl-based linker to the resin.[9]

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA and byproducts.

  • Neutralization: Treat the resin with 10 mL of 5% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x) to deprotonate the newly formed terminal amine TFA salt, rendering it nucleophilic for the next coupling step.

  • Coupling (Ahb residue):

    • Pre-activate a solution of Boc-Ahb(tBu)-OH (1.5 mmol, 3 equivalents) with HBTU (1.5 mmol) and HOBt (1.5 mmol) in 5 mL of N,N-Dimethylformamide (DMF) with DIEA (3.0 mmol) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours. The use of activating agents like HBTU/HOBt creates a highly reactive ester intermediate, ensuring efficient amide bond formation.

    • Perform a Kaiser test to confirm the absence of free primary amines, validating the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-6 for the next amino acid (Boc-Ala-OH).

  • Final Cleavage: After the final coupling and deprotection cycle, wash and dry the resin. Treat the resin with anhydrous Hydrogen Fluoride (HF) at 0°C for 1 hour in the presence of a scavenger like anisole. This strong acid cleaves the peptide from the resin and removes all side-chain protecting groups (including the tBu on the hydroxyl and any other Bzl-based groups) simultaneously. This step requires specialized, hazardous chemical handling equipment.[11]

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the crude product in a water/acetonitrile mixture. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using Mass Spectrometry and analytical HPLC.

Comparison with Alternative Synthetic Strategies

The choice of building block and synthetic strategy has significant implications for yield, purity, and the types of side reactions encountered.

FeatureStrategy 1: Boc-Ahb(tBu)-OH in Boc-SPPS Strategy 2: Fmoc-Ahb(tBu)-OH in Fmoc-SPPS Strategy 3: Alternative Hydroxylated AAs (e.g., Ser, Thr)
N-α Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Boc or Fmoc
Deprotection N-α: Moderate Acid (TFA) Final: Strong Acid (HF)N-α: Base (Piperidine) Final: Moderate Acid (TFA)Same as Strategy 1 or 2
Advantages - Generally higher solvation for hydrophobic sequences.[11]- Less risk of premature side-chain deprotection.- Milder final cleavage conditions (TFA vs. HF).- Orthogonal scheme allows for more complex side-chain modifications.[10]- Commercially available and well-established protocols.- Predictable impact on peptide secondary structure.
Disadvantages - Requires use of hazardous HF for final cleavage.- Repetitive acid treatment can degrade sensitive residues.- Piperidine can cause side reactions like aspartimide formation.[9]- Fmoc group is bulky and can sometimes hinder coupling.- Shorter side-chain may offer less conformational flexibility.- Biological activity is different from the 4-hydroxybutyrate moiety.
Building Block Requires a Boc-protected version of the amino acid.Requires an Fmoc-protected version.Standard protected Serine or Threonine derivatives.

A key challenge in peptide synthesis involving certain sequences is aspartimide formation, which can occur during base-catalyzed Fmoc removal.[9] While not directly related to the hydroxybutyrate residue itself, it is a critical consideration in the Fmoc/tBu strategy. Novel protecting groups, such as cyanopyridiniumylides, have been developed to suppress this side reaction, offering an alternative to standard t-butyl esters for side-chain protection.[12]

Potential Biological Activities & Validation Workflows

Peptides incorporating a 4-hydroxybutyrate residue are prime candidates for screening in assays related to neuromodulation and metabolic regulation.

Potential Signaling Pathway Modulation

The diagram below illustrates a hypothetical mechanism where a peptide containing 4-hydroxybutyrate could act as a ligand for GHB or GABA-B receptors, initiating a G-protein coupled signaling cascade.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Peptide with 4-Hydroxybutyrate Moiety Receptor GHB-R or GABA-B Receptor Peptide->Receptor Binding G_Protein Gi/o G-Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel GIRK Channel G_Protein->K_Channel Activation cAMP cAMP AC->cAMP Reduced Production K_Ion K+ Efflux K_Channel->K_Ion Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) K_Ion->Hyperpolarization caption Hypothetical pathway for a GHB-mimetic peptide.

Potential signaling pathway for a GHB-mimetic peptide.
Experimental Workflow for Biological Activity Screening

Validating the function of these novel peptides requires a systematic screening process.

Screening_Workflow cluster_0 Primary Screening: In Vitro Assays cluster_1 Secondary Screening: Cell-Based Assays cluster_2 Tertiary Screening: Advanced Models Start Synthesized & Purified Peptide Binding 1. Receptor Binding Assays (e.g., Radioligand displacement for GHB-R, GABA-B R) Start->Binding Enzyme 2. Enzyme Inhibition Assays (e.g., HDAC activity assay) Start->Enzyme Signaling 3. Functional Assays (e.g., cAMP measurement, Ca2+ flux) Binding->Signaling If Active Enzyme->Signaling If Active Toxicity 4. Cytotoxicity Assays (e.g., MTT, LDH release) Signaling->Toxicity Stability 5. Metabolic Stability (Plasma, Microsomes) Toxicity->Stability If Non-Toxic Animal 6. In Vivo Models (e.g., Sleep studies, metabolic cages) Stability->Animal If Stable Hit Lead Candidate Animal->Hit

General workflow for screening peptide bioactivity.

Conclusion

This compound is a valuable, specialized building block for introducing a 4-hydroxybutyrate moiety into peptides. While its direct use requires consideration of compatible SPPS strategies (primarily Boc/Bzl) or conversion to an Fmoc-protected analogue, the potential payoff is significant. The resulting peptides could possess novel biological activities mimicking or modulating the pathways of endogenous molecules like GHB and BHB. Such peptides could be valuable tools for probing neurological and metabolic systems and may serve as starting points for the development of new therapeutics with enhanced stability and targeted action. The guide above provides the synthetic framework and a logical roadmap for the validation of these exciting molecular constructs.

References

  • Nishiuchi, Y., et al. Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides by the Boc Strategy. Peptide Science, 1998. Available from: [Link]

  • Audhya, T., et al. Solid-phase peptide synthesis and biological activity of bovine thymopoietin II (bTP-II). Archives of Biochemistry and Biophysics, 1989. Available from: [Link]

  • ResearchGate. The t-butoxy group, a novel hydroxyl-protecting group for use in peptide synthesis with hydroxy-amino acids. Available from: [Link]

  • Mirzaei, H., et al. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 2021. Available from: [Link]

  • Szoltysik, M., et al. Manufacturing of peptides exhibiting biological activity. Journal of Animal and Feed Sciences, 2013. Available from: [Link]

  • Fields, C.G., et al. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Peptide Science, 2002. Available from: [Link]

  • Xie, Z., et al. Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator. Frontiers in Immunology, 2022. Available from: [Link]

  • Dedkova, E.N., et al. Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease. Frontiers in Physiology, 2014. Available from: [Link]

  • Neumann, H., et al. Cyanopyridiniumylides as Versatile Protecting Groups for Aspartic Acid to Suppress Aspartimide Formation in Solid Phase Peptide Synthesis. ChemRxiv, 2021. Available from: [Link]

  • Dziuba, M., et al. Manufacturing of peptides exhibiting biological activity. PubMed, 2013. Available from: [Link]

  • Han, Y., et al. β-hydroxybutyrate as an Anti-Aging Metabolite. Nutrients, 2021. Available from: [Link]

  • Di, L., et al. Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 2013. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Shori, A.B., et al. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. Molecules, 2022. Available from: [Link]

  • Peptide Institute, Inc. Biologically Active Peptides. Available from: [Link]

  • Shoulders, M.D., et al. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 2014. Available from: [Link]

  • Guichard, G., et al. Synthesis and conformational studies of gamma-aminoxy peptides. Journal of Organic Chemistry, 2008. Available from: [Link]

  • The Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube, 2024. Available from: [Link]

  • Wikipedia. γ-Hydroxybutyric acid. Available from: [Link]

  • Google Patents. US9555017B2 - Methods of making a mixture of salts of gamma-hydroxybutyrate.

Sources

A Senior Application Scientist's Guide to Coupling Reagents for T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive analysis dedicated to the strategic selection of coupling reagents for reactions involving T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. As a key chiral building block in the synthesis of complex pharmaceuticals and peptide analogs, the efficient and clean functionalization of its primary hydroxyl group is a frequent challenge for synthetic chemists. The presence of multiple functional groups—a Cbz-protected amine, a t-butyl ester, and a primary alcohol—necessitates a careful choice of activating agent to ensure high yields while minimizing side reactions.

This guide moves beyond a simple catalog of reagents. It is designed to provide you, a fellow researcher or drug development professional, with the causal understanding behind reagent choice. We will delve into the mechanisms, compare performance based on experimental evidence, and provide actionable protocols to empower your synthetic strategy.

The Substrate: A Molecule of Strategic Importance

This compound is a derivative of L-homoserine.[1] Its utility stems from its protected alpha-amino acid framework and the free primary hydroxyl group, which serves as a handle for chain extension or modification.[2][3] The core challenge in its application is to achieve selective acylation of the hydroxyl group without compromising the integrity of the Cbz and t-butyl protecting groups or inducing racemization at the C2 chiral center.

The Reagents: A Mechanistic Comparison

The activation of a carboxylic acid for esterification with our target substrate is the critical step. The choice of coupling reagent dictates the nature of the activated intermediate, which in turn influences reaction kinetics, efficiency, and the side-product profile. We will compare three major classes of reagents: Carbodiimides, Uronium/Aminium Salts, and Phosphonium Salts.

Carbodiimide Reagents: The Cost-Effective Workhorse

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic dehydrating agents used for forming ester and amide bonds.[4][5] They function by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.

Mechanism of Action (DCC/DIC with DMAP): The reaction proceeds via the O-acylisourea intermediate, which is susceptible to nucleophilic attack by the alcohol.[6] For esterification of sterically accessible alcohols, the addition of a hyper-nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is crucial. DMAP intercepts the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the hydroxyl group of the substrate.[6]

DCC_DMAP_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP - DCU DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP (Catalyst) DMAP->Acylpyridinium Ester Product Ester Acylpyridinium->Ester + Substrate-OH - DMAP-H+ Substrate_OH Substrate-OH Substrate_OH->Ester DMAPH DMAP-H+

Caption: Carbodiimide activation with DMAP catalysis.

Performance Insights:

  • Advantages: Low cost and wide availability make carbodiimides suitable for large-scale synthesis.[4]

  • Disadvantages:

    • Byproduct Removal: DCC generates dicyclohexylurea (DCU), a precipitate that can be difficult to remove from non-polar products and is unsuitable for solid-phase synthesis.[4][5] DIC is often preferred as its corresponding urea is more soluble.[5]

    • Side Reactions: The O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the reaction.[6]

    • Racemization: While less of a concern for esterification at a remote hydroxyl group, the use of basic DMAP can increase racemization risk if the chiral center is sensitive.[5]

Onium Salts I: Uronium/Aminium Reagents

Reagents like HATU, HBTU, and HCTU are aminium salts (often referred to as uronium salts) that have become the gold standard for difficult couplings due to their high reactivity and efficiency.[7][8]

Mechanism of Action (HATU): In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-ester.[9] The 7-azabenzotriazole (HOAt) leaving group is superior to the HOBt found in HBTU, as the neighboring pyridine nitrogen provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the alcohol.[10]

HATU_Mechanism RCOOH R-COOH RCOO R-COO- RCOOH->RCOO + DIPEA DIPEA DIPEA (Base) DIPEA->RCOO OAt_Ester OAt-Active Ester RCOO->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Ester Product Ester OAt_Ester->Ester + Substrate-OH Byproduct Tetramethylurea + HOAt OAt_Ester->Byproduct Substrate_OH Substrate-OH Substrate_OH->Ester

Caption: Carboxylic acid activation via HATU.

Performance Insights:

  • Advantages:

    • High Reactivity: HATU and HCTU are among the most reactive coupling reagents, leading to rapid reaction times (often under an hour) and high yields, even with sterically hindered substrates.[7][8]

    • Low Racemization: The formation of the active ester is rapid, minimizing the time for potential epimerization.[4]

  • Disadvantages:

    • Cost: These reagents are significantly more expensive than carbodiimides.

    • Guanidinylation: A critical side reaction can occur if the aminium reagent is used in excess. It can react with a free amine (if present and unprotected) to form an irreversible guanidinium cap, terminating chain growth.[7][10][11] This is less of a concern for our specific substrate where the only primary amine is protected.

Onium Salts II: Phosphonium Reagents

Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) operate similarly to aminium salts but offer a key advantage.

Performance Insights:

  • Advantages:

    • High Efficiency: PyBOP is a highly efficient coupling reagent, comparable to HBTU.[7][8]

    • No Guanidinylation: Phosphonium salts do not react with free amines to cause guanidinylation, making them a safer choice when working with substrates that may have unprotected amino groups or when using the reagent in excess to drive a reaction to completion.[7][10]

  • Disadvantages:

    • Byproduct: The reaction involving BOP (a related reagent) produces hexamethylphosphoramide (HMPA), a carcinogen.[12] While PyBOP's byproducts are less hazardous, proper handling is still essential.

    • Cost: Similar to uronium salts, phosphonium reagents are more expensive than carbodiimides.

Quantitative Performance Comparison

The optimal choice of reagent is a balance of reactivity, cost, and ease of purification. The following table summarizes the key characteristics of representative reagents for the esterification of this compound.

Reagent/SystemClassRelative ReactivityTypical Reaction TimeKey ByproductCost IndexMajor AdvantagesMajor Disadvantages
DIC / DMAP CarbodiimideModerate2-12 hoursDiisopropylurea$Low cost, suitable for scale-up.Slower, potential N-acylurea side product. Byproduct can be tricky to remove.
EDC / DMAP CarbodiimideModerate2-12 hoursWater-soluble urea

Water-soluble byproduct allows for easy aqueous workup.[5]More expensive than DCC/DIC.
HBTU / DIPEA Aminium SaltHigh30-90 minutesTetramethylurea, HOBt

$
Fast and efficient, reliable for many applications.[8][13]Potential for guanidinylation side reaction.[11]
HATU / DIPEA Aminium SaltVery High15-60 minutesTetramethylurea, HOAt

Extremely fast, very low racemization, effective for difficult couplings.[4][8][12]High cost, potential for guanidinylation.
PyBOP / DIPEA Phosphonium SaltHigh30-90 minutesPhosphoramide derivative

High efficiency, no guanidinylation side reaction.[7][10]High cost, carcinogenic byproduct with original BOP reagent.[12]

Field-Proven Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon).

General Experimental Workflow

Workflow A Dissolve Carboxylic Acid & Coupling Reagent in Aprotic Solvent (e.g., DCM, DMF) B Add Base (if required, e.g., DIPEA) Stir for 5-15 min (Pre-activation) A->B C Add solution of Substrate & DMAP (if using carbodiimide) in Aprotic Solvent B->C D Monitor Reaction by TLC or LC-MS (Typically 1-4 hours) C->D E Aqueous Workup: Wash with mild acid (e.g., 5% citric acid), bicarbonate, and brine D->E F Dry Organic Layer (Na2SO4), Filter, and Concentrate E->F G Purify by Flash Column Chromatography F->G

Caption: General workflow for coupling reactions.

Protocol A: Esterification using DIC and DMAP

This protocol is a cost-effective choice for routine esterification.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add this compound (1.0 eq.) and DMAP (0.1 eq.).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add DIC (1.2 eq.) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Filter the reaction mixture to remove the precipitated diisopropylurea.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: High-Efficiency Esterification using HATU

This protocol is recommended for valuable substrates or sterically hindered carboxylic acids where high yield and speed are paramount.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq.) in a minimal amount of DMF.

  • Reaction: Stir at room temperature. The reaction is often complete in 30-90 minutes. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove DMF and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Concluding Recommendations

The selection of a coupling reagent is a critical parameter for the successful synthesis involving this compound.

  • For routine, scalable synthesis, the DIC/DMAP system offers an excellent balance of cost and effectiveness, provided that byproduct removal is addressed. For easier purification, EDC/DMAP is a superior, albeit more expensive, carbodiimide choice.

  • For challenging couplings involving sterically demanding carboxylic acids or when reaction speed and yield are the highest priorities, HATU is the reagent of choice.[4][12] Its superior reactivity often justifies the higher cost.

  • For syntheses where avoiding potential side reactions is paramount, such as in complex, multi-step sequences, PyBOP provides the high reactivity of onium salts without the risk of guanidinylation associated with HATU or HBTU.[7][10]

Ultimately, the ideal reagent is context-dependent. This guide provides the foundational data and mechanistic reasoning to make an informed, authoritative decision tailored to your specific project goals, budget, and scale.

References

  • Benchchem. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
  • Benchchem. A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield.
  • Wobble. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Benchchem. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • Sharma, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 701-709.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Benchchem. This compound | 78266-81-6.
  • The Organic Chemistry Tutor. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube, Jan 18, 2021.
  • MySkinRecipes. This compound.
  • CymitQuimica. This compound.
  • Organic Chemistry Portal. Steglich Esterification.

Sources

A Comparative Guide to the Synthetic Validation of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the chiral intermediate, T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. The selection of an optimal synthetic pathway is critical in drug development and peptide synthesis, directly impacting yield, purity, cost, and scalability. This document offers an in-depth analysis of two viable routes, supported by experimental data and detailed protocols, to inform strategic decision-making in your research and development endeavors.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of complex bioactive molecules and peptide analogues. Its structure incorporates a tert-butyl ester, a benzyloxycarbonyl (Cbz) protected amine, and a primary hydroxyl group, with a defined stereochemistry at the C2 position, which is crucial for the biological activity of the target molecules.[1] The choice of synthetic strategy is paramount and is often dictated by the availability of starting materials, cost considerations, and the desired scale of production. This guide will compare a direct, two-step route from (2S)-2-amino-4-hydroxybutyric acid against a multi-step, yet potentially more versatile, route originating from L-aspartic acid.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for this compound are presented and compared below. The key differentiators lie in the starting material and the sequence of protective group manipulations and functional group transformations.

ParameterRoute 1: From (2S)-2-Amino-4-hydroxybutyric AcidRoute 2: From L-Aspartic Acid
Starting Material (2S)-2-Amino-4-hydroxybutyric acidL-Aspartic acid
Number of Steps 23
Key Transformations Amine protection (Cbz), Esterification (tert-butyl)Selective β-esterification, Amine protection (Cbz), Chemoselective α-carboxylic acid reduction
Typical Overall Yield 78-85%[1]Estimated 60-70% (dependent on reduction efficiency)
Enantiomeric Purity High (typically 92-95% ee)[1]Dependent on starting material purity and potential for racemization during manipulations
Key Advantages More direct, fewer steps, potentially higher overall yield.Readily available and inexpensive starting material (L-aspartic acid). Offers flexibility for analogue synthesis.
Key Disadvantages Starting material may be more expensive than L-aspartic acid.Longer route, requires a highly chemoselective reduction step. Potential for side reactions if protection is not optimal.

Route 1: Synthesis from (2S)-2-Amino-4-hydroxybutyric Acid

This route is a straightforward approach involving the sequential protection of the amine and carboxylic acid functionalities of the commercially available, but potentially costly, (2S)-2-amino-4-hydroxybutyric acid.

Experimental Workflow

Route 1 Workflow start (2S)-2-Amino-4- hydroxybutyric Acid step1 Cbz Protection start->step1 Cbz-Cl, NaHCO3 H2O/DCM intermediate N-Cbz-(2S)-2-Amino-4- hydroxybutyric Acid step1->intermediate step2 Tert-butyl Esterification intermediate->step2 t-BuOH, DCC, DMAP THF, 0-5°C product T-Butyl (2S)-2-[(benzyloxycarbonylamino)]- 4-hydroxybutyrate step2->product

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol

Step 1: N-Benzyloxycarbonyl Protection

  • Dissolve (2S)-2-amino-4-hydroxybutyric acid in a biphasic mixture of water and dichloromethane.

  • Cool the mixture to 0-5°C in an ice bath.

  • Maintain the pH of the aqueous layer between 8 and 9 by the portion-wise addition of sodium bicarbonate.

  • Slowly add benzyl chloroformate (Cbz-Cl) to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-(2S)-2-amino-4-hydroxybutyric acid.

Step 2: Tert-butyl Esterification

  • Dissolve the N-Cbz protected intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add tert-butyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

  • Stir the reaction mixture at 0-5°C for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 3:1 v/v) to afford the final product.[1]

Route 2: Synthesis from L-Aspartic Acid

This synthetic pathway utilizes the inexpensive and readily available L-aspartic acid. The key challenge in this route is the chemoselective reduction of the α-carboxylic acid in the presence of the β-tert-butyl ester.

Experimental Workflow

Route 2 Workflow start L-Aspartic Acid step1 β-Tert-butyl Esterification & Cbz Protection start->step1 Multi-step or one-pot protection intermediate N-Cbz-L-Aspartic acid 4-tert-butyl ester step1->intermediate step2 Chemoselective Reduction intermediate->step2 BH3·THF or BH3·SMe2 THF, 0°C to RT product T-Butyl (2S)-2-[(benzyloxycarbonylamino)]- 4-hydroxybutyrate step2->product

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol

Step 1: Preparation of N-Cbz-L-Aspartic acid 4-tert-butyl ester

This intermediate is commercially available, which can significantly shorten the synthetic route.[][3] Alternatively, it can be synthesized from L-aspartic acid by first protecting the amino group with a Cbz group, followed by selective esterification of the β-carboxylic acid.

Step 2: Chemoselective Reduction of the α-Carboxylic Acid

The selective reduction of a carboxylic acid in the presence of an ester can be effectively achieved using borane reagents.[4] Borane (BH3) and its complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BH3·SMe2), are known to reduce carboxylic acids more readily than esters.[4]

  • Dissolve N-Cbz-L-Aspartic acid 4-tert-butyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, typically 1 M in THF) to the stirred solution. The stoichiometry of the borane reagent is critical and should be carefully controlled (typically 1.0-1.5 equivalents).

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C.

  • Remove the solvent under reduced pressure.

  • The residue is then typically subjected to an aqueous workup. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the target compound.

Validation of the Final Product

Independent of the synthetic route chosen, the final product, this compound, must be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.37-7.29 (m, 5H, Ar-H), 5.75 (d, J=8.0 Hz, 1H, NH), 5.12 (s, 2H, OCH₂Ph), 4.45 (m, 1H, α-CH), 3.75 (m, 2H, CH₂OH), 2.10-1.95 (m, 2H, β-CH₂), 1.47 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.5, 156.5, 136.2, 128.5, 128.2, 128.0, 82.5, 67.2, 60.5, 54.0, 35.5, 28.1.

  • Mass Spectrometry (ESI+): m/z 310.16 [M+H]⁺, 332.14 [M+Na]⁺.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is the more direct approach, likely resulting in a higher overall yield and is preferable if the starting material, (2S)-2-amino-4-hydroxybutyric acid, is readily available and economically viable for the desired scale.

  • Route 2 , starting from the inexpensive L-aspartic acid, is a more convergent synthesis, especially if the intermediate N-Cbz-L-Aspartic acid 4-tert-butyl ester is purchased. The success of this route hinges on the efficiency and selectivity of the borane reduction step. This route may be more advantageous for large-scale synthesis where the cost of the starting material is a significant factor.

The choice between these routes will ultimately depend on a careful evaluation of the specific needs of the project, including cost, scale, available equipment, and the synthetic chemist's expertise. It is recommended to perform small-scale trial runs of each route to determine the most efficient and reliable method for your laboratory setting.

References

  • Supporting Information for publications detailing similar chemical transform
  • Human Metabolome Database.

  • ResearchGate. What method can be recommended for regioselective reduction of the carboxylic acid group in asparagine?. [Link]

  • PubChem. (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. [Link]

  • Protheragen. N-Cbz-L-Aspartic acid 4-tert-butyl ester. [Link]

  • ResearchGate. ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,... [Link]

  • ACS Omega. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. [Link]

  • ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. [Link]

  • PMC. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. [Link]

  • MDPI. Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • PubChem. tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. [Link]

  • ResearchGate. A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. [Link]

  • ResearchGate. Cleavage of Benzyloxycarbonyl-5-oxazolidinones to α-Benzyloxycarbonylamino-α-alkyl Esters by Alcohols and Sodium Hydrogen Carbonate. [Link]

  • PubMed. l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. [Link]

Sources

A-Comparative-Guide-to-the-Enantiomeric-Purity-Analysis-of-T-Butyl-2S-2-benzyloxycarbonylamino-4-hydroxybutyrate-by-Chiral-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is a critical chiral building block in the synthesis of a variety of complex molecules, including peptide-based therapeutics.[3] Its (2S) configuration is essential for the desired biological activity, making the accurate determination of its enantiomeric purity a non-negotiable aspect of quality control in drug development and manufacturing.[3]

This guide provides a comprehensive comparison of methodologies for the enantiomeric purity analysis of this compound, with a primary focus on a robust chiral High-Performance Liquid Chromatography (HPLC) method. We will delve into the experimental rationale, provide a detailed protocol, and compare its performance with viable alternative techniques, supported by experimental data and authoritative references.

The Gold Standard: Chiral HPLC for Enantiomeric Purity

Chiral HPLC stands as the most versatile and widely adopted technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[4] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

The Causality Behind Experimental Choices

The successful chiral separation of this compound hinges on the selection of an appropriate CSP and mobile phase. The molecule possesses several key features that guide this selection: a benzyloxycarbonyl (Cbz) protected amine, a t-butyl ester, and a primary alcohol. These groups offer multiple points of interaction, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which can be exploited for chiral recognition.

For N-protected amino acid derivatives like the target analyte, polysaccharide-based CSPs, such as those derived from cellulose or amylose, and macrocyclic antibiotic phases have demonstrated broad applicability and excellent enantioselectivity.[5][6][7] Specifically, a Chiralpak® IA-3 column, which is based on amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, has been reported to be effective for this separation.[3] The chiral selector's helical structure provides a complex three-dimensional environment that allows for effective discrimination between the two enantiomers.

The mobile phase composition is equally critical. A normal-phase elution mode, typically employing a mixture of a non-polar solvent like hexane and a more polar alcohol such as ethanol, is often preferred for polysaccharide-based CSPs. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can sharpen peak shape and improve resolution by suppressing the ionization of any residual acidic or basic sites on the analyte or stationary phase.[3]

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a validated method for determining the enantiomeric purity of this compound.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak® IA-3 (250 x 4.6 mm, 3 µm) or equivalent.[3]

  • Mobile Phase: Hexane/Ethanol (85:15 v/v) with 0.1% Trifluoroacetic Acid (TFA).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 hplc1 Inject Sample (10 µL) prep2->hplc1 hplc2 Isocratic Elution Hexane/Ethanol (85:15) + 0.1% TFA Flow: 1.0 mL/min hplc1->hplc2 hplc3 Column: Chiralpak IA-3 Temp: 25 °C hplc2->hplc3 hplc4 UV Detection at 254 nm hplc3->hplc4 data1 Integrate Peak Areas hplc4->data1 data2 Calculate Enantiomeric Purity (%) data1->data2

Caption: Workflow for Chiral HPLC Analysis.

Data Presentation: Expected Performance

The following table summarizes the expected chromatographic parameters for the analysis of this compound and its (2R)-enantiomer using the described method.

Parameter(2S)-Enantiomer(2R)-Enantiomer
Retention Time (min) ~12.4[3]Varies (typically elutes earlier)
Resolution (Rs) > 2.0> 2.0
Tailing Factor (Tf) 0.9 - 1.50.9 - 1.5
Limit of Quantification (LOQ) < 0.1%< 0.1%

Comparative Analysis: Alternative Methodologies

While chiral HPLC is a powerful tool, other techniques can also be employed for enantiomeric purity analysis. The choice of method often depends on available instrumentation, sample throughput requirements, and the specific analytical challenge.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a high-throughput alternative to HPLC that uses supercritical CO2 as the primary mobile phase component. This results in faster separations and reduced solvent consumption.

Brief Protocol:

  • SFC System: An analytical SFC system with a back-pressure regulator, CO2 pump, co-solvent pump, and UV detector.

  • Chiral Column: Same as HPLC (e.g., Chiralpak® IA-3).

  • Mobile Phase: Supercritical CO2 / Methanol (gradient or isocratic).

  • Flow Rate: 2-4 mL/min.

  • Outlet Pressure: 100-150 bar.

  • Temperature: 35-40 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric excess by reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers.[8][9][10] These diastereomers have distinct NMR spectra, allowing for their quantification.[8][9][10]

Brief Protocol:

  • React the analyte with a suitable CDA (e.g., Mosher's acid chloride or a chiral lanthanide shift reagent).[1]

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Integrate the signals corresponding to each diastereomer to determine their ratio.

Comparison of Analytical Techniques
FeatureChiral HPLCChiral SFCNMR with CDA
Principle Differential interaction with CSPDifferential interaction with CSP in supercritical fluidFormation of diastereomers with distinct NMR signals
Speed ModerateFastVery Fast (after derivatization)
Resolution HighHighModerate to High
Sensitivity HighHighLower
Solvent Consumption HighLowLow
Sample Throughput ModerateHighHigh
Method Development Can be complexCan be complexRequires derivatization optimization
Instrumentation Standard HPLCSpecialized SFC systemNMR spectrometer
Destructive Yes (sample consumed)Yes (sample consumed)No (sample can be recovered)

Conclusion: Selecting the Optimal Analytical Strategy

For routine, high-precision enantiomeric purity analysis of this compound in a drug development setting, chiral HPLC remains the method of choice . Its robustness, high resolution, and sensitivity provide the necessary confidence in the quality of this critical chiral intermediate.

Chiral SFC presents a compelling alternative, particularly for high-throughput screening environments where speed and reduced environmental impact are priorities. The transition from a developed HPLC method to an SFC method is often straightforward due to the compatibility of many chiral stationary phases.

NMR with chiral derivatizing agents is a valuable tool for rapid, small-scale assessments and for confirming the results obtained from chromatographic methods.[1][8] Its non-destructive nature is also an advantage when sample is limited.

Ultimately, the selection of the most appropriate analytical technique will be guided by the specific requirements of the laboratory, including sample volume, desired throughput, available instrumentation, and regulatory expectations. This guide provides the foundational knowledge and comparative data to make an informed decision, ensuring the stereochemical integrity of your pharmaceutical development pipeline.

References

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 98, 149-160.
  • Péter, A., Tóth, G., & Ilisz, I. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 19(9), 13646-13670.
  • Gubitz, G., & Schmid, M. G. (2000). Novel Chiral Stationary Phases for the Resolution of the Enantiomers of Amino Acids by Ligand Exchange Chromatography.
  • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available from: [Link]

  • Esquivel, B., & Tsai, E. (1998). Chiral HPLC Separation of Protected Amino Acids.
  • Powers, Z. G., & Anslyn, E. V. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Li, S., Li, Y., & Liu, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Chemical Science, 16(1), 101-107.
  • Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2206-2217.
  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.
  • Li, S., Li, Y., & Liu, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19 F NMR. Chemical Science, 16(1), 101-107.
  • Google Patents. CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. Available from: [Link]

  • Li, W., Wang, C., & Zhang, X. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6065-6075.
  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • National Center for Biotechnology Information. (2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. PubChem Compound Database. Available from: [Link]

  • Martin, D. P., & Williams, S. F. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Polymers, 12(4), 845.
  • Seo, S. H., et al. (2014). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 35(1), 133-138.
  • Gotor-Fernández, V., & Gotor, V. (2021). Enantioselective synthesis of chiral BCPs. RSC Chemical Biology, 2(4), 1029-1042.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 335-355.
  • Reddy, K. L., & Reddy, M. A. (2025). Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)
  • Armstrong, D. W., Liu, Y., & Ekborg-Ott, K. H. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-483.
  • Korste, G., & Steinbüchel, A. (2013). Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium. Applied and Environmental Microbiology, 79(13), 3991-3998.

Sources

A Comparative Guide to Synthetic Methods for Protected Hydroxy-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Hydroxy-amino acids, such as serine, threonine, and tyrosine, are fundamental building blocks in the chemical synthesis of peptides and complex organic molecules, including pharmaceuticals.[1] The presence of both a reactive amino group and a hydroxyl group necessitates a strategic approach to chemical synthesis, employing protecting groups to mask these functionalities and prevent unwanted side reactions.[1][2] The judicious selection of an orthogonal protection scheme, where one protecting group can be removed under conditions that leave the other intact, is paramount for the successful synthesis of the target molecule.[3][4][5]

This guide provides a comprehensive literature review and comparison of the most common synthetic methods for preparing protected hydroxy-amino acids. We will delve into the chemical principles, experimental protocols, and comparative performance of various protecting groups for both the α-amino and side-chain hydroxyl functionalities. This guide is intended for researchers, scientists, and drug development professionals to inform their synthetic strategies.

The Principle of Orthogonal Protection

In the synthesis of complex molecules like peptides, the ability to selectively deprotect one functional group in the presence of others is crucial. This is the concept of "orthogonal protection."[3][4][5] For a hydroxy-amino acid, this means the protecting group on the nitrogen (N-protection) can be removed without affecting the protecting group on the hydroxyl oxygen (O-protection), and vice versa. This allows for sequential modifications at either site.

Orthogonal_Protection cluster_0 Fully Protected Hydroxy-Amino Acid cluster_1 Selective N-Deprotection cluster_2 Selective O-Deprotection Protected_AA PG_N-AA(R-O-PG_O)-COOH N_Deprotected H2N-AA(R-O-PG_O)-COOH Protected_AA->N_Deprotected Reagent A (e.g., Acid or Base) O_Deprotected PG_N-AA(R-OH)-COOH Protected_AA->O_Deprotected Reagent B (e.g., H2/Pd or F-) N_Deprotected->O_Deprotected Reagent B (Leads to fully deprotected) O_Deprotected->N_Deprotected Reagent A (Leads to fully deprotected)

Caption: Orthogonal protection allows for selective deprotection of either the amino or hydroxyl group.

Part 1: α-Amino Group Protection Strategies

The two dominant strategies for the temporary protection of the α-amino group in modern peptide synthesis are the use of the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4] The choice between these two fundamentally dictates the entire synthetic approach.[3][4]

Tert-Butoxycarbonyl (Boc) Protection

The Boc group is a classic, acid-labile protecting group.[3][6] Its use forms the basis of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS), where Boc is used for temporary N-terminal protection and benzyl-based groups are used for permanent side-chain protection.[3][]

Mechanism of Protection and Deprotection:

  • Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[6][8] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[6]

  • Deprotection: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[6]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is a base-labile protecting group and is the cornerstone of the most widely used SPPS strategy today, known as "Fmoc/tBu" chemistry.[3][5] This approach offers milder overall reaction conditions compared to the Boc strategy.[5]

Mechanism of Protection and Deprotection:

  • Protection: The Fmoc group is typically installed using Fmoc-Cl or Fmoc-OSu under Schotten-Baumann conditions.[9][10]

  • Deprotection: A key advantage of the Fmoc group is its cleavage under mild basic conditions, usually with a 20% solution of piperidine in DMF.[5] The deprotection occurs via an E1cb elimination mechanism.

Comparison of Boc and Fmoc Protection
FeatureTert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA)[3][6]Base-labile (e.g., 20% piperidine in DMF)[3][5]
Typical Synthesis Strategy Solid-Phase (Boc/Bzl), Solution-Phase[4][]Solid-Phase (Fmoc/tBu)[3][5]
Key Advantages Can be advantageous for hydrophobic sequences prone to aggregation.[3]Milder deprotection conditions, orthogonal to acid-labile side-chain protecting groups.[3][5]
Key Disadvantages Requires strong acid (e.g., HF) for final cleavage in SPPS.[3]The dibenzofulvene byproduct can form adducts if not scavenged.
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[6]Stable to acids, but incompatible with catalytic hydrogenation.[9]

Experimental Protocols for N-Protection

Protocol 1: N-Boc Protection of a Hydroxy-Amino Acid

This protocol provides a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[6]

Materials:

  • Hydroxy-amino acid (e.g., L-Serine) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

  • 1,4-Dioxane/Water (1:1)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[6]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[6]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected hydroxy-amino acid.

Protocol 2: N-Fmoc Protection of a Hydroxy-Amino Acid

This protocol describes a general procedure for the N-Fmoc protection of an amino acid.[11]

Materials:

  • Hydroxy-amino acid (e.g., L-Threonine) (1.0 mmol)

  • Fmoc chloride (Fmoc-Cl) (1.2 mmol)

  • Water/Ethanol (3:1)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • To a mixture of the amino acid (1 mmol) and Fmoc chloride (1.2 mmol), add 1.5 mL of water:ethanol (3:1).[11]

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC.

  • After completion, acidify the solution with 1M HCl.[11]

  • The precipitated product can be collected by filtration, washed with water, and dried.

Part 2: Hydroxyl Group Protection Strategies

The choice of protecting group for the hydroxyl function of serine, threonine, or tyrosine is critical and depends on the overall synthetic strategy, particularly the conditions that will be employed in subsequent steps.

Benzyl Ethers (Bn)

Benzyl ethers are a common choice for protecting hydroxyl groups.[12] They are generally stable to a wide range of reaction conditions, including acidic and basic environments.[13]

  • Protection: Benzyl ethers are typically formed via a Williamson ether synthesis, where an alkoxide of the hydroxy-amino acid reacts with benzyl bromide or chloride.[13][14]

  • Deprotection: The most common method for cleaving benzyl ethers is through catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C).[13][15][16][17] This reaction is generally clean and high-yielding.[16]

Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation and tunable lability.[18]

  • tert-Butyldimethylsilyl (TBDMS or TBS): This is a very common silyl ether. It is robust and stable to many reaction conditions but can be readily cleaved with a fluoride source.[19] The steric bulk of the tert-butyl group provides high selectivity for protecting primary alcohols over more hindered secondary and tertiary alcohols.[19] TBDMS ethers are approximately 10,000 times more stable to hydrolysis than trimethylsilyl (TMS) ethers.[19][20]

  • Triisopropylsilyl (TIPS): The even greater steric hindrance of the TIPS group makes it more stable than the TBDMS group.

Mechanism of Protection and Deprotection:

  • Protection: Silyl ethers are formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in an aprotic solvent like DMF.[20]

  • Deprotection: The most common method for cleaving silyl ethers is by using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[18][21] The high affinity of silicon for fluoride drives the reaction.[18]

Acetal and Ketal Groups

Acetal and ketal protecting groups are particularly useful for protecting 1,2- and 1,3-diols. For single hydroxyl groups, derivatives like methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are employed. These are generally acid-labile.[12]

Comparison of Hydroxyl Protecting Groups
Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityKey Features
Benzyl (Bn) NaH, BnBr, THF[13]H₂, Pd/C, EtOH[16][22]Stable to acid, base, and many redox reagents.Cleavage by hydrogenolysis is orthogonal to many other protecting groups.[13]
TBDMS TBDMS-Cl, Imidazole, DMF[20]TBAF, THF[18][23]Stable to base, mild acid, and many redox reagents.Fluoride-lability offers excellent orthogonality.[18]
TIPS TIPS-Cl, Imidazole, DMFTBAF, THF (slower than TBDMS)[24]More stable than TBDMS to acidic conditions.Increased steric bulk provides greater stability.
Acetal (e.g., THP) Dihydropyran, cat. acidAqueous acid (e.g., AcOH, HCl)[12]Stable to base, nucleophiles, and redox reagents.Very sensitive to acid.[12]

Experimental Protocols for O-Protection and Deprotection

Protocol 3: TBDMS Protection of a Hydroxy-Amino Acid Derivative

This protocol describes the protection of a primary alcohol as a TBDMS ether.[20]

Materials:

  • N-protected hydroxy-amino acid (e.g., Boc-Ser-OMe) (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the N-protected hydroxy-amino acid in anhydrous DCM or DMF under an inert atmosphere.

  • Add imidazole to the solution.

  • Add TBDMS-Cl and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to overnight.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Protocol 4: Deprotection of a TBDMS Ether using TBAF

This is a general protocol for the cleavage of a TBDMS ether.[18][23]

Materials:

  • TBDMS-protected compound (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.[18]

  • Add the 1 M TBAF solution in THF dropwise to the stirred solution.[18]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.[18]

  • Dilute the mixture with an organic solvent like ethyl acetate and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[18]

Synthetic_Workflow Start Hydroxy-Amino Acid (e.g., L-Serine) N_Protected N-Boc-L-Serine Start->N_Protected (Boc)₂O, Base (Protocol 1) Fully_Protected N-Boc-O-TBDMS-L-Serine N_Protected->Fully_Protected TBDMS-Cl, Imidazole (Protocol 3) N_Deprotected O-TBDMS-L-Serine Fully_Protected->N_Deprotected TFA, DCM (N-deprotection) Fully_Deprotected L-Serine N_Deprotected->Fully_Deprotected TBAF, THF (O-deprotection)

Caption: A typical workflow for the orthogonal protection and deprotection of L-Serine.

Conclusion

The synthesis of protected hydroxy-amino acids is a critical enabling technology in peptide synthesis and drug discovery. The choice of protecting groups for both the amino and hydroxyl functionalities must be carefully considered based on the desired orthogonal deprotection strategy and the stability of the protecting groups to the planned reaction conditions. The Boc/Bzl and Fmoc/tBu strategies offer robust and well-established methods for N-terminal protection, while benzyl and silyl ethers provide versatile options for hydroxyl protection. By understanding the chemical principles and having access to reliable experimental protocols, researchers can confidently navigate the synthesis of these important building blocks.

References

  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • Royal Society of Chemistry. (n.d.).
  • Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).
  • Higashibayashi, S., et al. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
  • Ambeed.com. (n.d.). Hydrogenolysis of Benzyl Ether.
  • BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection of Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • BOC Sciences. (n.d.).
  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • YouTube. (2018). benzyl ether cleavage.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
  • Lokey Lab Protocols. (2017). Fmoc.
  • BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • ChemSpider. (n.d.). Deprotection of a tert-butyldimethylsilyl ether.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?.
  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis.
  • ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11.
  • ResearchGate. (n.d.). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert -butyl or benzyl groups.
  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
  • (n.d.). Alcohol Protecting Groups.
  • (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine.
  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.

Sources

Safety Operating Guide

Navigating the Disposal of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the nuanced work of drug development and peptide synthesis, the proper handling and disposal of specialized chemical intermediates is a matter of paramount importance. T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate, a chiral building block integral to these fields, requires a disposal protocol that is both scientifically sound and compliant with stringent regulatory standards.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower laboratory professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.

Hazard Profile Analysis: An Evidence-Based Assessment

The molecule's structure incorporates a tert-butyl ester, a benzyloxycarbonyl (Cbz) protected amine, and a hydroxyl group.[1] Examination of GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for similar compounds provides the following likely hazard profile:

  • Skin and Eye Irritation: Compounds containing tert-butyl esters and other hydroxybutyrates frequently exhibit skin and eye irritant properties.[2][3]

  • Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory tract irritation.[2][3]

  • Aquatic Toxicity: While specific data is unavailable, many organic compounds, particularly those with aromatic rings like the benzyloxycarbonyl group, can be harmful to aquatic life.[4][5]

Given these potential hazards, it is imperative to treat this compound as a hazardous waste unless definitively proven otherwise by a certified laboratory analysis.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical, either in its pure form or as a waste product, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes which could cause serious eye irritation or damage.[3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which is likely to cause irritation.[2]
Body Protection A standard laboratory coat.Protects against incidental contact with skin and clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling any aerosols or vapors, which could cause respiratory irritation.[6]

Step-by-Step Disposal Protocol

The following protocol is based on established best practices for the disposal of laboratory-generated hazardous chemical waste and is in alignment with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][4][7]

Step 1: Waste Identification and Segregation
  • Do not mix waste this compound with other waste streams. Incompatible materials can react, leading to unforeseen hazards.

  • This waste should be classified as non-halogenated organic waste unless it is dissolved in a halogenated solvent.

Step 2: Containerization
  • Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure, leak-proof cap.

  • The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".

  • Include the approximate concentration and any other components of the waste mixture.

Step 3: Waste Accumulation and Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Disposal
  • Never dispose of this chemical down the drain or in regular trash.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.

  • Provide the EHS department with a complete and accurate description of the waste.

The decision-making process for the proper disposal of this compound can be visualized in the following workflow:

G start Waste Generation (this compound) assess_hazards Assess Hazards (Based on available data and structural analogs) start->assess_hazards ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Do not mix with other waste streams) ppe->segregate drain_disposal Drain Disposal? segregate->drain_disposal containerize Properly Containerize (Labeled, sealed, compatible container) store Store in Satellite Accumulation Area (Secondary containment) containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs trash_disposal Trash Disposal? drain_disposal->trash_disposal No improper_disposal Improper Disposal (Environmental & Safety Risk) drain_disposal->improper_disposal Yes trash_disposal->containerize No trash_disposal->improper_disposal Yes

Sources

A Researcher's Guide to the Safe Handling of T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate. This document is structured to offer not just procedural steps but also the scientific reasoning behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Understanding the Compound and Potential Hazards

This compound is a chiral intermediate used in peptide synthesis and pharmaceutical chemistry.[1] Its structure includes a tert-butyl ester, a benzyloxycarbonyl (Cbz) protected amine, and a hydroxyl group.[1] While initial toxicity assessments of this specific compound suggest low cytotoxic effects at therapeutic concentrations, it is crucial to handle it with care.[1]

Based on data from similar compounds, potential hazards may include:

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage: Risk of serious eye damage.[4][7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5][6]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[7]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[7][8][9]

The following table summarizes the potential hazard classifications based on related chemical structures.

Hazard ClassGHS CategoryPotential Effect
Acute Toxicity, Oral4Harmful if swallowed[7]
Skin Irritation2Causes skin irritation[4][5][6]
Serious Eye Damage/Eye Irritation1Causes serious eye damage[4][7][8]
Reproductive Toxicity2Suspected of damaging fertility or the unborn child[7]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[4][5][6]
Hazardous to the Aquatic Environment, Acute Hazard1Very toxic to aquatic life[7]
Hazardous to the Aquatic Environment, Long-term Hazard1Very toxic to aquatic life with long lasting effects[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following workflow provides a step-by-step guide for safe management of the compound within the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Workspace in Fume Hood Gather_PPE->Prepare_Workspace Receive_Compound Receive and Inspect Compound Prepare_Workspace->Receive_Compound Store_Compound Store Appropriately Receive_Compound->Store_Compound Weigh_and_Dispense Weigh and Dispense in Fume Hood Store_Compound->Weigh_and_Dispense Experimental_Use Experimental Use Weigh_and_Dispense->Experimental_Use Segregate_Waste Segregate Chemical Waste Experimental_Use->Segregate_Waste Decontaminate_Glassware Decontaminate Glassware and Surfaces Segregate_Waste->Decontaminate_Glassware Dispose_Waste Dispose of Waste via EHS Decontaminate_Glassware->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Step 1: Personal Protective Equipment (PPE) Protocol

The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[10][11][12] This should be supplemented with appropriate gloves.

Essential PPE:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[11][13][14] A face shield should be worn in situations with a higher risk of splashes.[4][11]

  • Skin Protection: A standard laboratory coat must be worn and fully fastened.[13][14]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[13][14] Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Respiratory Protection: While general laboratory ventilation is typically sufficient, a respirator may be necessary for handling large quantities or if there is a risk of generating dust or aerosols.[4][9] All respirator use must be in accordance with your institution's respiratory protection program.

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: The correct sequence for putting on (donning) and taking off (doffing) PPE.

Step 2: Operational Handling
  • Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4] It is advisable to store it away from bright light.[15][16] For long-term storage, temperatures of -20°C or -80°C are recommended.[16]

  • Weighing and Aliquoting: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[14] Before use, allow the container to equilibrate to room temperature to prevent condensation.[16]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If the solvent is volatile, ensure adequate ventilation.

  • Experimental Procedures: Conduct all experimental work within a fume hood. Avoid direct contact with the skin and eyes.[4]

Step 3: Disposal Plan

Proper disposal is a critical step in the chemical management lifecycle.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.[14] Do not dispose of this chemical down the drain or in regular trash.[8][14]

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment tray within a designated satellite accumulation area.

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Step 4: Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety protocols before beginning any new experimental procedure.

References

  • tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. doi: 10.1007/978-1-0716-0227-0_7
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]

  • Production of protected amino acids using the reaction between hydroxycarboxylic acids and amino acids as well as binding on the bentonite. (2025). ResearchGate. Retrieved from [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Safety Data Sheet: Butyl 4-hydroxybenzoate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera. Retrieved from [Link]

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023, July 14). Westlab Canada. Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Auburn University. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate
Reactant of Route 2
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.